(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-(5-nitro-1,3-dioxoisoindol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c13-8(14)4-11-9(15)6-2-1-5(12(17)18)3-7(6)10(11)16/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUGAIHDSMCVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906064 | |
| Record name | (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10133-88-7 | |
| Record name | 1,3-Dihydro-5-nitro-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10133-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10133-88-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, a molecule of interest in various scientific domains. This document delves into its nomenclature, physicochemical characteristics, a validated synthesis protocol, and spectral analysis. Furthermore, it explores the compound's stability, potential applications, and safety considerations, offering a holistic resource for researchers and professionals in drug development and chemical synthesis.
Introduction and Nomenclature
This compound, a derivative of phthalimide, is characterized by a nitro group substitution on the isoindole ring system. This structural feature is known to influence the electronic properties and biological activity of molecules.[1][2] The presence of the carboxylic acid moiety provides a handle for further chemical modifications, making it a versatile building block in organic synthesis.
Systematic Name: this compound
Common Synonyms:
-
N-(5-nitro-1,3-dioxophthalimido)acetic acid
-
2-(5-nitro-1,3-dioxoisoindolin-2-yl)acetic acid
Chemical Identifiers:
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development.
| Property | Value | Source |
| Melting Point | 155 °C | [4] |
| Appearance | Likely a solid, based on melting point. | Inferred |
| Solubility | Expected to have some solubility in polar organic solvents like ethanol, and aqueous basic solutions due to the carboxylic acid group. | Inferred from structure |
| XLogP3 | 0.8 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
Synthesis and Characterization
Proposed Synthetic Workflow
The logical synthesis pathway involves two primary steps: the formation of 5-nitrophthalic anhydride from 5-nitroisophthalic acid, followed by its reaction with glycine.
Caption: Proposed synthesis of the title compound.
Detailed Experimental Protocol (Adapted)
This protocol is based on established methods for the synthesis of similar N-substituted phthalimides.
Step 1: Preparation of 5-Nitrophthalic Anhydride from 5-Nitroisophthalic Acid
-
Reactants: 5-nitroisophthalic acid and a dehydrating agent (e.g., acetic anhydride or thionyl chloride).
-
Procedure: Reflux 5-nitroisophthalic acid with an excess of acetic anhydride for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature. The 5-nitrophthalic anhydride will precipitate. Collect the solid by filtration, wash with cold ether, and dry under vacuum.
Step 2: Synthesis of this compound
-
Reactants: 5-nitrophthalic anhydride and glycine.
-
Procedure: Dissolve 5-nitrophthalic anhydride and an equimolar amount of glycine in glacial acetic acid. Heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent, such as ethanol, to yield the pure product.[4]
Characterization Techniques
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.
Caption: Analytical workflow for product characterization.
3.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
-
Carboxylic Acid O-H Stretch: A broad band in the region of 3300-2500 cm⁻¹.
-
Aromatic C-H Stretch: Peaks around 3100-3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks around 2900-2800 cm⁻¹.
-
Imide C=O Stretch (asymmetric and symmetric): Two distinct bands in the region of 1790-1700 cm⁻¹.
-
Carboxylic Acid C=O Stretch: A strong band around 1725-1700 cm⁻¹.
-
Nitro N-O Stretch (asymmetric and symmetric): Strong bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.
3.3.2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum will provide information about the different proton environments in the molecule. The expected chemical shifts (in ppm) in a solvent like DMSO-d₆ would be:
-
Aromatic Protons: Signals in the aromatic region (δ 7.5-8.5), showing splitting patterns consistent with a trisubstituted benzene ring.
-
Methylene Protons (-CH₂-): A singlet in the region of δ 4.0-5.0.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift (δ > 10).
3.3.3. Mass Spectrometry
Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 250 or 251, respectively.
Stability and Reactivity
The thermal stability of N-substituted nitrophthalimides is generally good, but they can be susceptible to decomposition at elevated temperatures. The nitro group can influence the thermal stability, and decomposition may proceed via complex radical mechanisms.[6]
The carboxylic acid moiety allows for a range of chemical transformations, including esterification, amidation, and reduction, making it a versatile intermediate for the synthesis of more complex molecules. The imide ring can be cleaved under certain conditions, such as treatment with hydrazine, which is a common method for deprotection in Gabriel synthesis.
Potential Applications and Biological Significance
While specific applications for this compound are not extensively documented in the available literature, its structural motifs suggest several areas of potential interest for researchers.
-
Medicinal Chemistry: The phthalimide core is found in a number of biologically active compounds. The nitroaromatic group is a known pharmacophore and can exhibit a range of biological activities, including antimicrobial and anticancer effects.[1][2] Therefore, this compound could serve as a scaffold for the development of novel therapeutic agents.
-
Organic Synthesis: As a bifunctional molecule (containing both a carboxylic acid and a reactive imide), it can be used as a building block in the synthesis of more complex organic molecules, including peptides and polymers.
-
Materials Science: The aromatic and polar nature of the molecule suggests potential applications in the development of novel organic materials.
Safety and Handling
Detailed toxicological data for this specific compound are not available. However, based on its structure, the following precautions are recommended:
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials.
-
Toxicity: Nitroaromatic compounds can be toxic and should be handled with care. The potential for skin and eye irritation should be considered.
Conclusion
This compound is a chemical compound with significant potential for research and development, particularly in the fields of medicinal chemistry and organic synthesis. This guide has provided a detailed overview of its chemical properties, a proposed synthetic route, and key characterization data. Further investigation into its biological activity and material properties is warranted to fully explore its potential applications.
References
Sources
- 1. scbt.com [scbt.com]
- 2. CN111995524A - Continuous synthesis method of 5-nitroisophthalic acid - Google Patents [patents.google.com]
- 3. 2-[[2-(1,3-Dioxoisoindol-2-yl)-3-[2-(4-nitrophenyl)-5-oxo-1,3-oxazolidin-3-yl]propanoyl]amino]acetic acid | C22H18N4O9 | CID 290773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. EP1337505B1 - A process for the preparation of n,n'-substituted 5-amino-1,3-benzenedicarboxamides - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis and Characterization of 5-nitro-N-phthaloylglycine
Abstract
This comprehensive technical guide provides a detailed exploration of the synthesis and characterization of 5-nitro-N-phthaloylglycine, a key intermediate in various research and development applications. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. It offers a step-by-step protocol for the synthesis of the precursor, N-phthaloylglycine, followed by a robust method for its nitration to yield the target compound. The guide emphasizes the underlying chemical principles and provides a thorough framework for the characterization and validation of the final product using modern analytical techniques.
Introduction
N-protected amino acids are fundamental building blocks in synthetic organic chemistry, particularly in peptide synthesis and the development of novel therapeutic agents. The phthaloyl group serves as an efficient protecting group for the amine functionality of amino acids, offering stability under a range of reaction conditions. The introduction of a nitro group onto the phthaloyl moiety, specifically at the 5-position, can significantly modify the electronic properties and reactivity of the molecule, opening avenues for further functionalization and exploration of its biological activities.
This guide presents a two-step synthesis route to 5-nitro-N-phthaloylglycine, commencing with the synthesis of N-phthaloylglycine from phthalic anhydride and glycine. Subsequently, a detailed protocol for the electrophilic aromatic nitration of N-phthaloylglycine is provided. The causality behind experimental choices, safety considerations, and methods for purification are discussed in detail. Furthermore, this guide outlines a comprehensive characterization workflow, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), to ensure the identity, purity, and structural integrity of the synthesized 5-nitro-N-phthaloylglycine.
Synthesis of N-phthaloylglycine: The Precursor
The initial step in the synthesis of 5-nitro-N-phthaloylglycine is the preparation of its precursor, N-phthaloylglycine. This is achieved through the condensation reaction of phthalic anhydride and glycine. Several methods have been reported for this synthesis, with varying reaction times and yields.[1] Here, we present a reliable and efficient method involving thermal condensation.
Reaction Mechanism
The synthesis of N-phthaloylglycine from phthalic anhydride and glycine proceeds via a two-step mechanism:
-
Nucleophilic Acyl Substitution: The amino group of glycine acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form an amic acid intermediate, N-(o-carboxybenzoyl)glycine.[1]
-
Intramolecular Cyclization (Dehydration): The amic acid intermediate then undergoes an intramolecular cyclization, where the carboxylic acid group reacts with the amide. This dehydration reaction forms the stable five-membered imide ring of N-phthaloylglycine.[1]
Experimental Protocol: Thermal Condensation
This protocol outlines a straightforward and high-yielding method for the synthesis of N-phthaloylglycine.
Materials:
-
Phthalic anhydride
-
Glycine
-
Distilled water
-
Heating mantle or sand bath
-
Round-bottom flask or large test tube
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask or a large test tube, combine phthalic anhydride (e.g., 6.0 g) and glycine (e.g., 3.0 g) in equimolar amounts.[1]
-
Heat the mixture using a heating mantle or sand bath to a temperature of 150-190°C.[1]
-
Maintain this temperature for 15-20 minutes. The mixture will melt and react, eventually solidifying.[1]
-
Allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from hot water.[1]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold distilled water, and dry thoroughly.
Synthesis of 5-nitro-N-phthaloylglycine
The introduction of a nitro group at the 5-position of the phthaloyl ring is achieved through an electrophilic aromatic substitution reaction. The phthalimide ring is deactivated towards electrophilic substitution, requiring strong nitrating conditions. The following protocol is adapted from established methods for the nitration of phthalimide.[2]
Reaction Principle
The nitration of N-phthaloylglycine is accomplished using a mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The electron-withdrawing nature of the imide group directs the substitution primarily to the meta-position (position 4 or 5).
Experimental Protocol: Nitration of N-phthaloylglycine
Safety Precaution: This reaction involves the use of highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
Materials:
-
N-phthaloylglycine
-
Fuming nitric acid (sp. gr. 1.50)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Crushed ice
-
Distilled water
-
Beakers
-
Stirring apparatus
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a beaker, carefully add fuming nitric acid (e.g., 240 mL) to concentrated sulfuric acid (e.g., 1.4 L) while cooling in an ice bath.[2] Maintain the temperature of the mixed acids below 15°C.
-
Once the acid mixture has cooled, slowly add N-phthaloylglycine (e.g., 200 g) with vigorous stirring, ensuring the temperature of the reaction mixture remains between 10°C and 15°C.[2]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature as the ice in the bath melts and leave it to stir overnight.[2]
-
The following day, slowly and carefully pour the reaction mixture onto a large volume of crushed ice (e.g., 4.5 kg) with vigorous stirring.[2] The temperature of this mixture should not exceed 20°C.
-
A precipitate of crude 5-nitro-N-phthaloylglycine will form. Collect the solid by vacuum filtration through a Buchner funnel.
-
Wash the collected solid thoroughly with several portions of ice-cold water to remove residual acids.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.
Characterization of 5-nitro-N-phthaloylglycine
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 5-nitro-N-phthaloylglycine. The following analytical techniques are recommended.
Physical Properties
| Property | Expected Value |
| Appearance | Pale yellow crystalline solid |
| Molecular Formula | C₁₀H₆N₂O₆ |
| Molecular Weight | 250.17 g/mol |
| Melting Point | Expected to be higher than N-phthaloylglycine (193-196 °C) |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for 5-nitro-N-phthaloylglycine based on the known data for N-phthaloylglycine[1] and analogous nitrated phthalimide derivatives.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.5-8.8 | m | Aromatic protons of the nitro-substituted phthaloyl group |
| ~4.5 | s | Methylene protons (-CH₂-) of the glycine moiety |
| ~13.0 (broad) | s | Carboxylic acid proton (-COOH) |
Note: The exact chemical shifts of the aromatic protons will depend on the substitution pattern and should be carefully analyzed.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | Carboxylic acid carbonyl (-COOH) |
| ~166 | Imide carbonyls (-C=O) |
| ~150 | Aromatic carbon attached to the nitro group |
| ~125-138 | Other aromatic carbons |
| ~40 | Methylene carbon (-CH₂-) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Characteristic Absorption Bands (cm⁻¹) |
| O-H (acid) | ~3300-2500 (broad) |
| C-H (aromatic) | ~3100-3000 |
| C=O (imide) | ~1780 (asymmetric), ~1730 (symmetric) |
| C=O (acid) | ~1710 |
| N-O (nitro, asymmetric) | ~1550-1500 |
| N-O (nitro, symmetric) | ~1350-1300 |
| C-N (imide) | ~1400 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | Expected m/z |
| [M+H]⁺ | 251.03 |
| [M+Na]⁺ | 273.01 |
| Key Fragment Ions | Fragmentation pattern will show loss of CO₂, H₂O, and cleavage of the glycine moiety. |
Visualized Workflows and Structures
To provide a clearer understanding of the synthesis process, the following diagrams have been generated.
Conclusion
This technical guide provides a comprehensive and practical framework for the synthesis and characterization of 5-nitro-N-phthaloylglycine. By following the detailed protocols and utilizing the provided characterization data, researchers can confidently prepare and validate this important chemical intermediate. The insights into the reaction mechanisms and experimental considerations are intended to empower scientists to not only successfully synthesize the target compound but also to adapt and optimize these methods for their specific research needs. The synthesis of 5-nitro-N-phthaloylglycine opens up possibilities for the development of novel compounds with potential applications in various scientific disciplines.
References
-
Organic Syntheses. (1943). 4-Nitrophthalimide. Organic Syntheses, Coll. Vol. 2, p.457; Vol. 18, p.63. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Data of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Introduction
(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, a derivative of 4-nitrophthalimide, is a molecule of interest in various fields of chemical and pharmaceutical research. Its structure combines a planar, electron-deficient nitrophthalimide ring system with a flexible carboxylic acid side chain. This unique combination of functional groups imparts specific chemical and physical properties that are crucial for its application in areas such as organic synthesis, materials science, and drug development. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical transformations.
This technical guide provides a comprehensive overview of the spectroscopic data for this compound. In the absence of extensive peer-reviewed, publicly available experimental spectra for this specific molecule, this guide leverages high-quality predictive tools and established principles of spectroscopic analysis for structurally related compounds. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the characterization of this and similar molecules.
Molecular Structure and Synthesis
The synthesis of this compound is typically achieved through a two-step process, beginning with the nitration of phthalimide, followed by N-alkylation with a haloacetic acid derivative and subsequent hydrolysis.
Step 1: Synthesis of 4-Nitrophthalimide
The precursor, 4-nitrophthalimide, can be reliably synthesized by the nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the phthalimide ring, primarily at the 4-position.[1]
Step 2: N-Alkylation and Hydrolysis
The N-alkylation of 4-nitrophthalimide can be carried out using a variation of the Gabriel synthesis.[2] The acidic N-H proton of 4-nitrophthalimide is first removed by a base, such as potassium carbonate, to form the corresponding nucleophilic potassium salt. This salt then undergoes a nucleophilic substitution reaction with an ethyl haloacetate, such as ethyl bromoacetate, to yield ethyl (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate. The final step involves the hydrolysis of the ethyl ester to the desired carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Due to the lack of publicly available experimental spectra for this compound, the following data is based on predictions from reputable software such as ChemDraw and online NMR prediction databases, which utilize extensive spectral libraries and algorithms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic proton of the carboxyl group. The electron-withdrawing nature of the nitro and imide groups significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower field.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~8.65 | Doublet | 1H | H-4 |
| ~8.45 | Doublet of doublets | 1H | H-6 |
| ~8.05 | Doublet | 1H | H-7 |
| ~4.50 | Singlet | 2H | -CH₂- |
Interpretation:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift (δ 10.5-12.0 ppm). Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (H-4, H-6, H-7): The aromatic region will display a characteristic splitting pattern. The proton ortho to the nitro group (H-4) is expected to be the most deshielded. The coupling patterns (doublet, doublet of doublets) arise from spin-spin coupling with neighboring protons.
-
Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are therefore expected to appear as a singlet. Their chemical shift is influenced by the adjacent nitrogen of the imide and the carboxylic acid group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbons of the imide and carboxylic acid are expected at the downfield end of the spectrum.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~170.5 | -COOH |
| ~165.0 | C=O (imide) |
| ~150.0 | C-5 (C-NO₂) |
| ~136.0 | C-7a |
| ~133.0 | C-3a |
| ~129.5 | C-7 |
| ~125.0 | C-6 |
| ~119.0 | C-4 |
| ~41.0 | -CH₂- |
Interpretation:
-
Carbonyl Carbons: The carbonyl carbons of the imide and carboxylic acid are significantly deshielded and appear at the lowest field.
-
Aromatic Carbons: The carbon atom attached to the nitro group (C-5) is expected to be highly deshielded. The other aromatic carbons will have distinct chemical shifts based on their electronic environment.
-
Methylene Carbon (-CH₂-): The methylene carbon will appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitro, imide, and carboxylic acid groups.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3300 - 2500 | Broad, Strong | Carboxylic Acid | O-H stretch |
| 1780 - 1710 | Strong | Imide | C=O asymmetric stretch |
| 1720 - 1680 | Strong | Imide | C=O symmetric stretch |
| 1710 - 1680 | Strong | Carboxylic Acid | C=O stretch |
| 1550 - 1500 | Strong | Nitro | N-O asymmetric stretch |
| 1370 - 1330 | Strong | Nitro | N-O symmetric stretch |
| 1300 - 1200 | Medium | Carboxylic Acid | C-O stretch |
| 900 - 675 | Medium | Aromatic | C-H out-of-plane bend |
Interpretation:
-
O-H Stretch: A very broad and strong absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid.
-
C=O Stretches: The spectrum will show multiple strong absorptions in the carbonyl region (1800-1650 cm⁻¹). The imide group typically shows two distinct C=O stretching bands (asymmetric and symmetric), while the carboxylic acid carbonyl will also absorb strongly in this region.
-
N-O Stretches: The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.
-
Aromatic C-H Bends: The pattern of out-of-plane C-H bending absorptions in the fingerprint region can provide information about the substitution pattern of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to analyze this compound.
Expected Fragmentation Pattern (ESI-Negative Mode):
In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be the parent ion.
-
[M-H]⁻: m/z = 249.02
-
Loss of CO₂: A common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da) from the deprotonated parent ion. This would result in a fragment at m/z = 205.03.
-
Loss of NO₂: Fragmentation of the nitro group can occur through the loss of NO₂ (46 Da), leading to a fragment ion.
-
Phthalimide-related fragments: Cleavage of the acetic acid side chain can lead to the formation of the 4-nitrophthalimide anion.
Predicted Major Fragments in ESI-MS:
| m/z | Formula | Identity |
| 249.02 | [C₁₀H₅N₂O₆]⁻ | [M-H]⁻ |
| 205.03 | [C₉H₅N₂O₄]⁻ | [M-H-CO₂]⁻ |
| 191.01 | [C₈H₃N₂O₄]⁻ | Fragment from cleavage of the side chain |
| 163.02 | [C₈H₃NO₂]⁻ | [Fragment - NO₂]⁻ |
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide has provided a detailed overview of the expected spectroscopic data for this compound. By combining established synthetic routes with predictive spectroscopic analysis, a comprehensive characterization of this molecule can be achieved. The predicted ¹H NMR, ¹³C NMR, IR, and MS data presented herein serve as a valuable reference for researchers working with this compound, enabling its confident identification and facilitating its use in further scientific endeavors. It is always recommended to confirm these predicted data with experimental results for any specific batch of the synthesized compound.
References
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Huntress, E. H.; Shriner, R. L. 4-Nitrophthalimide. Organic Syntheses, Coll. Vol. 2, p.457 (1943); Vol. 19, p.71 (1939). URL: [Link]
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Gabriel, S. Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 1887 , 20 (2), 2224–2236. URL: [Link]
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The Multifaceted Biological Activities of Nitrated Isoindole-1,3-dione Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Isoindole-1,3-dione Scaffold and the Significance of Nitration
The isoindole-1,3-dione, commonly known as the phthalimide scaffold, is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. Its rigid, planar structure and synthetic accessibility have made it a privileged scaffold in the design of novel therapeutics. The introduction of a nitro (-NO₂) group to this scaffold can significantly modulate its physicochemical properties and biological activity. Nitration can enhance the electrophilicity of the molecule, influence its ability to participate in hydrogen bonding and other non-covalent interactions, and alter its metabolic profile. This guide provides an in-depth exploration of the biological activities of nitrated isoindole-1,3-dione derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties, offering a valuable resource for researchers and professionals in drug discovery and development.
Anticancer Activity: Targeting Key Pathways in Malignancy
Nitrated isoindole-1,3-dione derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The presence and position of the nitro group often correlate with enhanced potency.
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
The anticancer effects of these compounds are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways. A key pathway implicated in the action of some phthalimide derivatives is the mTOR (mammalian target of rapamycin) signaling pathway . The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4] N-Hydroxyphthalimide, a related derivative, has been shown to inhibit both mTORC1 and mTORC2 complexes, leading to the suppression of downstream signaling and induction of apoptosis.[1][5] It is hypothesized that nitrated derivatives may also exert their anticancer effects through modulation of this critical pathway.
dot
Figure 1: Hypothesized inhibition of the mTOR signaling pathway by nitrated isoindole-1,3-dione derivatives.
Quantitative Anticancer Data
The cytotoxic activity of isoindole-1,3-dione derivatives is typically quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of cancer cell growth. While specific data for a wide range of nitrated isoindole-1,3-diones is still emerging, the available information on related compounds underscores their potential.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 9a | Hela (Cervical Cancer) | 2.59 | [6] |
| Compound 14g | MCF7 (Breast Cancer) | 4.66 | [6] |
| Compound 14g | HCT-116 (Colon Cancer) | 1.98 | [6] |
| Compound 8f | A431 (Skin Cancer) | Favorable | [7] |
| Compound 8f | A549 (Lung Cancer) | Favorable | [7] |
| Phenyl Phthalazinone 7d | MCF-7 (Breast Cancer) | 2.93 | [3] |
Note: The table includes data for various isoindole-1,3-dione and related heterocyclic derivatives to illustrate the potential of this scaffold. "Favorable" indicates significant activity as reported in the source.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
dot
Figure 3: Inhibition of the COX-2 pathway by nitrated isoindole-1,3-dione derivatives.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity can be assessed in vitro by measuring the inhibition of COX enzymes or in vivo using models of inflammation.
| Compound/Derivative | Assay | Activity | Reference |
| N-substituted phthalimides | Analgesic (acetic acid writhing) | Potent activity (ID₅₀ = 2.2 mg/Kg i.p. for 9a ) | [8][9] |
| Aminoacetylenic isoindoline-1,3-diones | COX-1 and COX-2 inhibition | Significant inhibition | [10] |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | Analgesic (in vivo) | 1.6 times more active than metamizole sodium | [11] |
Note: The table presents data for various isoindole-1,3-dione derivatives, highlighting the anti-inflammatory potential of the scaffold.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoindole-1,3-dione derivatives have been investigated for their activity against a range of bacteria and fungi. [12][13]
Mechanism of Action: Disrupting Microbial Integrity
The precise mechanisms of antimicrobial action can vary. In fungi, some phthalimide derivatives are thought to interfere with the integrity of the cell membrane by targeting ergosterol, a key component of the fungal cell membrane. [1][14]For antibacterial activity, potential mechanisms include the inhibition of essential enzymes or interference with DNA replication.
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Phthalimide aryl ester 3b | Staphylococcus aureus | 128 | [1][14] |
| Phthalimide aryl ester 3b | Pseudomonas aeruginosa | 128 | [1][14] |
| Phthalimide aryl ester 3b | Candida albicans | 128 | [1][14] |
| N-butylphthalimide (NBP) | Candida albicans | 100 | [13] |
| N-carbethoxyphthalimide (NCP) | Candida albicans | 100 | [13] |
Note: The table presents data for various isoindole-1,3-dione derivatives, as specific MIC values for nitrated derivatives are not widely reported.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the nitrated isoindole-1,3-dione derivative in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Expanding the Therapeutic Horizon: Other Biological Activities
Beyond the well-explored anticancer, anti-inflammatory, and antimicrobial effects, nitrated isoindole-1,3-dione derivatives and their analogs have shown potential in other therapeutic areas:
-
Antiviral Activity: Isoindole derivatives have been reported to exhibit antiviral activities against a range of viruses, including HIV, dengue virus, and hepatitis B and C viruses. [15][16][17]* Neuroprotective and Anticonvulsant Effects: Certain N-substituted phthalimide derivatives have demonstrated neuroprotective and anticonvulsant properties, suggesting their potential in the treatment of neurological disorders. [8][18]* Enzyme Inhibition: The isoindole-1,3-dione scaffold has been utilized in the design of inhibitors for various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase, which are relevant targets for Alzheimer's disease and other conditions. [19][20][21]
Synthesis of Nitrated Isoindole-1,3-dione Derivatives
The synthesis of nitrated isoindole-1,3-dione derivatives typically involves a two-step process: the nitration of the phthalimide core followed by N-substitution.
Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-nitroisoindole-1,3-dione
This protocol provides a representative example of the synthesis of a nitrated N-substituted isoindole-1,3-dione.
Step 1: Synthesis of 4-Nitrophthalimide
-
Nitrating Mixture Preparation: In a flask equipped with a stirrer and cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid while maintaining the temperature below 15°C.
-
Nitration: To the cooled nitrating mixture, add phthalimide portion-wise, ensuring the temperature remains between 10-15°C.
-
Reaction: Allow the reaction mixture to stir and gradually warm to room temperature overnight.
-
Precipitation: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Filtration and Washing: Filter the resulting precipitate and wash it thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-nitrophthalimide.
Step 2: Synthesis of N-(4-chlorophenyl)-4-nitroisoindole-1,3-dione
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitrophthalimide and 4-chloroaniline in a suitable solvent such as glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours.
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Filtration and Washing: Filter the precipitate and wash it with a small amount of cold solvent.
-
Drying: Dry the purified product in a vacuum oven.
Conclusion and Future Perspectives
Nitrated isoindole-1,3-dione derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, and antimicrobial agents is well-documented, and emerging research suggests their utility in other therapeutic areas. The synthetic tractability of the phthalimide scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological profiles to enhance potency and selectivity while minimizing off-target effects. Future research should focus on elucidating the precise molecular mechanisms underlying the diverse biological activities of these nitrated derivatives, which will be crucial for their rational design and development as next-generation therapeutics. The continued exploration of this chemical space holds significant promise for addressing unmet medical needs.
References
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Almeida-Júnior, A., Lima, P. S. V., Silva, M. F. R., Galvão, J. L. F. M., Lima, E. O., Souza, H. D. S., ... & Athayde-Filho, P. F. (2025). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Molecules, 30(x), xxxx. [Link]
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Bhat, M. A., et al. (2023). Synthesis, Anti-inflammatory, and Neuroprotective Activity of N-Substituted Phthalimide Derivatives. ResearchGate. [Link]
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Almeida-Júnior, A., et al. (2025). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. ResearchGate. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2017). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. PloS one, 12(6), e0179781. [Link]
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Owolabi, M. S., et al. (2019). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Advances in Medicine and Medical Research, 1-10. [Link]
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Arif, R., et al. (2024). Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species. Frontiers in Cellular and Infection Microbiology, 14, 1385336. [Link]
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Li, W., et al. (2017). N-Hydroxyphthalimide exhibits antitumor activity by suppressing mTOR signaling pathway in BT-20 and LoVo cells. Oncotarget, 8(39), 65449. [Link]
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Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1, 3-dione analogue. Turkish Journal of Chemistry, 38(4), 629-637. [Link]
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Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-285. [Link]
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Gümüş, M., et al. (2025). Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. Journal of Biochemical and Molecular Toxicology, e70550. [Link]
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Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 254-285. [Link]
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da Silva, G. V. J., et al. (2020). Synthesis, biological evaluation, and molecular docking of new diesters derived from phthaloylglycine as potential antimicrobial agents. Journal of the Brazilian Chemical Society, 31, 2393-2404. [Link]
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Kazancioglu, M. Z., et al. (2015). Synthesis and optical properties of some isoindole-1, 3-dione compounds. Records of Natural Products, 9(3), 405. [Link]
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Firoozpour, L., et al. (2016). Novel derivatives of phthalimide with potent anticonvulsant activity in PTZ and MES seizure models. Iranian journal of basic medical sciences, 19(12), 1289. [Link]
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Wszelaki, N., et al. (2021). A New N-Substituted 1H-Isoindole-1, 3 (2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International journal of molecular sciences, 22(14), 7678. [Link]
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da Silva, P. B., et al. (2022). Synthesis of Phthalimide Derivatives Containing Organic Nitrate Ester Subunit with Antinociceptive and Anti-inflammatory Activities. ResearchGate. [Link]
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Csende, F., & Porkoláb, A. (2020). Antiviral activity of isoindole derivatives. ResearchGate. [Link]
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Jaros, A., et al. (2023). A Series of Novel 1-H-isoindole-1, 3 (2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 24(8), 7196. [Link]
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Bîcu, E., et al. (2023). N-Substituted (Hexahydro)-1H-isoindole-1, 3 (2H)-dione Derivatives: New Insights into Synthesis and Characterization. Processes, 11(6), 1616. [Link]
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Wszelaki, N., et al. (2021). A New N-Substituted 1H-Isoindole-1, 3 (2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7678. [Link]
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Cignarella, G., et al. (1998). New phthalimide derivatives with potent analgesic activity: II. Bioorganic & medicinal chemistry letters, 8(21), 3071-3076. [Link]
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Hyatt, J. L., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2, 3-diones. Journal of medicinal chemistry, 50(8), 1876-1885. [Link]
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Hernandez-Luis, F., et al. (2024). Phthalimides as anti-inflammatory agents. Expert Opinion on Therapeutic Patents, 1-22. [Link]
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Akocak, S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202401111. [Link]
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El-Naggar, M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo [3, 4-b] pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6409. [Link]
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Bakulina, O. Y., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1, 3-dione as Non-Steroidal Analgesics. Pharmaceuticals, 14(11), 1168. [Link]
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Al-Ostath, A. I., et al. (2023). Synthesis and cytotoxicity evaluation of novel 1, 8-acridinedione derivatives bearing phthalimide moiety as potential antitumor agents. Scientific Reports, 13(1), 14594. [Link]
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Xu, K., et al. (2020). mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges. Tumour biology, 42(3), 1010428320909932. [Link]
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Al-mahmoud, S. M., et al. (2023). IC 50 (μM) of the Phenyl Phthalazinone Derivatives against HCT-116 and MDA-MB-231 Cells. ResearchGate. [Link]
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Saxton, R. A., & Sabatini, D. M. (2017). mTOR signaling in growth, metabolism, and disease. Cell, 168(6), 960-976. [Link]
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An In-Depth Technical Guide on the Solubility and Stability of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, a derivative of 4-nitrophthalimide, presents a chemical scaffold of interest in medicinal chemistry and materials science.[1][2] Its utility in these fields is fundamentally governed by its physicochemical properties, primarily solubility and stability. This technical guide provides a comprehensive framework for characterizing these critical attributes. We delve into the theoretical considerations for this molecule's behavior in various environments and present detailed, field-proven methodologies for empirical determination. This document is structured to empower researchers to not only generate robust and reliable data but also to understand the underlying principles that inform experimental design and data interpretation in the context of drug development and chemical research.
Introduction: The Significance of Physicochemical Characterization
The journey of a chemical entity from discovery to application is paved with a series of rigorous characterization studies. Among the most crucial are the determination of solubility and stability. For a molecule like this compound, these parameters dictate its suitability for various applications, from its absorption and distribution profile in a biological system to its shelf-life in a formulated product.
-
Solubility directly impacts bioavailability for pharmaceutical applications and dictates the choice of solvents and conditions for synthesis, purification, and formulation.
-
Stability provides insights into the intrinsic chemical reactivity of the molecule, informing on appropriate storage conditions, potential degradation pathways, and the identification of impurities that may arise over time.[3]
This guide will provide the necessary protocols to establish a comprehensive physicochemical profile of this compound, a critical step in its development pathway.
Molecular Profile of this compound
Before embarking on experimental work, a thorough understanding of the molecule's structure is paramount.
| Property | Value | Source |
| CAS Number | 10133-88-7 | [1][2] |
| Molecular Formula | C₁₀H₆N₂O₆ | [1][2] |
| Molecular Weight | 250.16 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
The structure reveals several key features that will influence its solubility and stability:
-
Aromatic Nitro Group: This electron-withdrawing group can impact the electron density of the phthalimide ring system and may be susceptible to reduction.
-
Phthalimide Ring: The imide functional group is known to be susceptible to hydrolysis, particularly under basic conditions, leading to ring-opening.[4]
-
Carboxylic Acid Moiety: This acidic group will significantly influence the molecule's solubility in aqueous solutions as a function of pH. The pKa of this group will be a critical parameter to determine.
Comprehensive Solubility Assessment
A multi-faceted approach is required to fully understand the solubility profile of the target compound. We will address both aqueous and organic solvent solubility.
Predicted Solubility Behavior
Based on the structure, we can anticipate certain solubility characteristics. The presence of the carboxylic acid suggests that the molecule will exhibit higher solubility in aqueous media at pH values above its pKa, where it will exist as the more soluble carboxylate salt. Conversely, at low pH, in its protonated form, lower aqueous solubility is expected. The nitro-substituted aromatic system suggests some degree of hydrophobicity, which may confer solubility in certain polar aprotic organic solvents.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The gold-standard shake-flask method is recommended for determining thermodynamic solubility.
Objective: To determine the equilibrium solubility of this compound in a range of relevant solvents.
Materials:
-
This compound (crystalline solid, purity >98%)
-
A diverse panel of solvents (see table below)
-
HPLC system with UV detector
-
Calibrated analytical balance
-
pH meter
-
Thermostatically controlled shaker/incubator
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Solvent Media: Prepare a range of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) and select a panel of organic solvents representing different polarity classes.
-
Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume of each solvent. The goal is to have undissolved solid remaining at equilibrium.
-
Equilibration: Tightly seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C and 37 °C to assess temperature dependence). Agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. For colloidal suspensions, centrifugation is necessary.
-
Sampling and Dilution: Carefully withdraw a supernatant aliquot. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles. Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method. The concentration is determined by comparison to a standard curve.
Data Presentation: Expected Solubility Profile
The results should be tabulated for clear interpretation. The following is a hypothetical representation of the expected data:
| Solvent | Solvent Class | Solubility at 25 °C (µg/mL) | Solubility at 37 °C (µg/mL) |
| pH 2.0 Buffer | Aqueous | Low | Low |
| pH 4.5 Buffer | Aqueous | Moderate | Moderate |
| pH 7.4 Buffer | Aqueous | High | High |
| Water | Aqueous | Low-Moderate | Moderate |
| Methanol | Polar Protic | Moderate | High |
| Ethanol | Polar Protic | Moderate | High |
| Acetone | Polar Aprotic | High | High |
| Acetonitrile | Polar Aprotic | Moderate | Moderate |
| Dichloromethane | Non-polar | Very Low | Very Low |
Intrinsic Stability and Forced Degradation Studies
Understanding the chemical stability of this compound is critical for predicting its shelf-life and identifying potential degradants. Forced degradation studies, as outlined in ICH guidelines, are a systematic way to probe the intrinsic stability of a molecule.[3][5]
Experimental Workflow for Stability Assessment
The overall workflow for assessing the stability of the compound is depicted in the diagram below.
Caption: Workflow for forced degradation studies.
Detailed Protocols for Forced Degradation
Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.
General Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
-
For each stress condition, dilute the stock solution with the stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Expose the solutions to the conditions outlined below. A control sample (protected from the stressor) should be run in parallel.
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to the analytical concentration.
-
Analyze all samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) for degradant identification.
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C. The phthalimide ring is generally stable to acid, but the conditions are necessary to confirm this.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature. The imide bond is expected to be labile under basic conditions, leading to ring-opening.[4] This is often the most significant degradation pathway for phthalimides.
-
Neutral Hydrolysis: Water at 60 °C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature. The nitroaromatic ring and the benzylic positions of the phthalimide structure are potential sites of oxidation.
-
Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.
-
Thermal Degradation: Heat the solid drug substance and a solution at 80 °C.
Potential Degradation Pathways
The most probable degradation pathway for this molecule is the hydrolysis of the phthalimide ring, especially under basic conditions.
Caption: Predicted hydrolytic degradation pathway.
Data Presentation: Example Stability Data
A summary table is the most effective way to present the findings from a forced degradation study.
| Stress Condition | Duration | % Assay of Parent | % Total Degradation | No. of Degradants | Remarks |
| 0.1 M HCl (60 °C) | 24 h | >99% | <1% | 0 | Stable |
| 0.1 M NaOH (RT) | 6 h | 15% | 85% | 1 | Significant degradation |
| Water (60 °C) | 24 h | 95% | 5% | 1 | Minor degradation |
| 3% H₂O₂ (RT) | 24 h | 98% | 2% | 1 | Minor degradation |
| Thermal (80 °C) | 7 days | >99% | <1% | 0 | Stable |
| Photolytic | ICH Q1B | 97% | 3% | 2 | Minor degradation |
Conclusion and Future Directions
This guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. The outlined experimental protocols are designed to generate high-quality, reliable data that is essential for any research or development program involving this compound.
The data generated from these studies will:
-
Guide the selection of appropriate formulation strategies.
-
Inform the design of synthetic and purification processes.
-
Establish appropriate storage and handling conditions.
-
Provide a basis for the development of stability-indicating analytical methods.
Further characterization could involve determining the pKa of the carboxylic acid group, which would provide a more refined understanding of its pH-dependent solubility, and full structural elucidation of any major degradants observed in the stability studies.
References
-
Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691. [Link]
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An In-Depth Technical Guide to the Potential Applications of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid in Biochemistry
Abstract
(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, a nitrated derivative of N-phthaloylglycine, stands as a molecule of significant interest at the crossroads of medicinal chemistry and chemical biology. Its unique tripartite structure, comprising a phthalimide core, a nitroaromatic system, and a carboxylic acid moiety, suggests a range of compelling applications in modern biochemistry and drug discovery. This technical guide provides an in-depth exploration of these potential applications, grounded in the established functionalities of its constituent chemical motifs. We will delve into its prospective role as a Cereblon (CRBN) E3 ligase recruiter for targeted protein degradation, its potential as a hypoxia-activated bioreductive probe or therapeutic, and its utility as a versatile building block for novel enzyme inhibitors and biochemical probes. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical frameworks and actionable experimental protocols to unlock the full potential of this intriguing molecule.
Introduction: Unveiling a Multifunctional Scaffold
The field of chemical biology continuously seeks novel molecular tools to dissect and manipulate complex biological processes. This compound emerges as a prime candidate for such a tool, integrating three key functional components into a single, synthetically accessible scaffold.
-
The Phthalimide Core: Renowned for its role in the development of immunomodulatory drugs (IMiDs®) like thalidomide, the phthalimide moiety is a potent binder of the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This interaction forms the cornerstone of Proteolysis-Targeting Chimera (PROTAC) technology, a revolutionary approach to therapeutic intervention that co-opts the cell's natural protein disposal machinery.[3][4]
-
The Nitroaromatic System: The nitro group is a versatile functional group in medicinal chemistry.[5] Its strong electron-withdrawing properties can modulate the physicochemical characteristics of a molecule, influencing its binding affinity and reactivity. Crucially, nitroaromatics are susceptible to enzymatic reduction under hypoxic conditions, a hallmark of the tumor microenvironment.[6] This bioreductive activation can transform a benign prodrug into a potent cytotoxic agent or a fluorescent reporter.[7]
-
The Acetic Acid Side Chain: The N-phthaloylglycine substructure provides a convenient handle for further chemical modification and conjugation. The carboxylic acid can be readily activated to form amide bonds, esters, or other linkages, allowing for the attachment of targeting ligands, fluorescent dyes, or other functional moieties.
This guide will systematically explore the synergistic potential of these three components, proposing novel biochemical applications and providing the technical foundation for their experimental validation.
Potential Application I: A Novel E3 Ligase Ligand for Targeted Protein Degradation
The most immediate and compelling application of this compound lies in the field of Targeted Protein Degradation (TPD) . The phthalimide core strongly suggests its utility as a ligand for the CRBN E3 ligase, a key component of the ubiquitin-proteasome system.[1][2]
Mechanism of Action: The PROTAC Paradigm
PROTACs are heterobifunctional molecules that simultaneously bind to a protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the POI.[3] this compound can serve as the E3 ligase-binding "warhead" of a PROTAC. The acetic acid side chain provides a perfect attachment point for a linker, which in turn would be connected to a ligand for a specific target protein.
Caption: PROTAC mechanism utilizing the title compound as a CRBN ligand.
Experimental Workflow: PROTAC Synthesis and Validation
Protocol 1: Synthesis of a PROTAC using this compound
-
Activation of the Carboxylic Acid: Dissolve this compound in a suitable anhydrous solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) and stir at room temperature for 30 minutes.
-
Linker Conjugation: To the activated acid, add a linker molecule containing a terminal amine group (e.g., a PEG linker with a terminal amine and a protected alkyne). Stir the reaction at room temperature overnight.
-
Purification: Purify the product by flash chromatography.
-
Deprotection and POI Ligand Conjugation: Deprotect the terminal group of the linker (e.g., remove the alkyne protecting group). Conjugate a ligand for the protein of interest (containing a complementary functional group, e.g., an azide for click chemistry) to the linker.
-
Final Purification: Purify the final PROTAC molecule using HPLC.
Protocol 2: In Vitro Validation of PROTAC Activity
-
Cell Culture: Culture a cell line that expresses the protein of interest.
-
Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the levels of the protein of interest. A dose- and time-dependent decrease in the protein level indicates successful degradation.
-
Proteasome Inhibition Control: As a negative control, co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). Inhibition of degradation will confirm that the observed protein loss is proteasome-dependent.
Potential Application II: Hypoxia-Activated Probes and Therapeutics
The presence of a nitroaromatic group opens up the exciting possibility of leveraging the unique biochemical environment of hypoxic tissues, such as solid tumors, for targeted applications.[6][7]
Mechanism of Action: Bioreductive Activation
In low-oxygen environments, cellular nitroreductases can reduce the nitro group of this compound to reactive intermediates like nitroso, hydroxylamine, and amine functionalities.[6] This bioreduction can be exploited in two primary ways:
-
Hypoxia-Activated Prodrugs: The reduced metabolites can be designed to be cytotoxic, leading to selective killing of cancer cells in the tumor microenvironment.
-
Hypoxia-Sensing Probes: The reduction of the nitro group can lead to a change in the molecule's fluorescence properties, allowing for the imaging of hypoxic regions in tissues.
Caption: Bioreductive activation of the title compound under hypoxic conditions.
Experimental Workflow: Assessing Hypoxia-Selective Activity
Protocol 3: Evaluation of Hypoxia-Selective Cytotoxicity
-
Cell Culture under Normoxia and Hypoxia: Culture cancer cells in parallel under standard normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions.
-
Treatment: Treat both sets of cells with increasing concentrations of this compound.
-
Cell Viability Assay: After a set incubation period (e.g., 72 hours), perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC₅₀ values under both conditions. A significantly lower IC₅₀ under hypoxia would indicate selective cytotoxicity.
Protocol 4: Development of a Hypoxia-Sensing Fluorescent Probe
-
Spectroscopic Analysis: Measure the fluorescence emission spectrum of this compound.
-
In Vitro Reduction: Chemically or enzymatically reduce the nitro group and measure the fluorescence spectrum of the resulting amine derivative. A significant change in fluorescence intensity or wavelength would be indicative of its potential as a probe.
-
Cellular Imaging: Treat cells with the compound and image them using fluorescence microscopy under both normoxic and hypoxic conditions. An increase in fluorescence signal specifically in hypoxic cells would validate its use as a hypoxia probe.
Potential Application III: A Scaffold for Enzyme Inhibitors and Biochemical Probes
The N-phthaloylglycine backbone of the molecule provides a versatile scaffold for the design of enzyme inhibitors and other biochemical probes. Phthalimide derivatives have been reported to inhibit various enzymes, including acetylcholinesterase and carbonic anhydrase.[8][9]
Rationale for Enzyme Inhibition
The rigid phthalimide structure can serve as a core to which various pharmacophores can be attached via the acetic acid side chain. By modifying the substituents on the phthalimide ring and the nature of the appended groups, it is possible to design molecules with high affinity and selectivity for the active site of a target enzyme. The nitro group, with its strong electron-withdrawing nature, can influence the electronic distribution of the entire molecule, potentially enhancing its binding to the target.
Experimental Workflow: Screening for Enzyme Inhibition
Protocol 5: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Obtain the purified target enzyme and a suitable substrate that produces a detectable signal (e.g., colorimetric or fluorometric).
-
Assay Setup: In a microplate, set up reactions containing the enzyme, substrate, and varying concentrations of this compound.
-
Kinetic Measurement: Measure the rate of the enzymatic reaction over time using a plate reader.
-
IC₅₀ Determination: Plot the reaction rate as a function of the inhibitor concentration and calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
Synthesis and Characterization
A reliable and scalable synthesis of this compound is crucial for its application. A plausible synthetic route involves the nitration of N-phthaloylglycine.
Protocol 6: Synthesis of this compound
-
Nitration: To a solution of N-phthaloylglycine in concentrated sulfuric acid, slowly add a nitrating agent (e.g., fuming nitric acid or potassium nitrate) while maintaining a low temperature (0-5 °C).
-
Reaction Quenching: After the reaction is complete (monitored by TLC), pour the reaction mixture onto ice to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.
Characterization Data:
| Property | Value |
| Molecular Formula | C₁₀H₆N₂O₆ |
| Molecular Weight | 250.16 g/mol |
| CAS Number | 10133-88-7 |
Conclusion and Future Directions
This compound is a molecule of considerable untapped potential in biochemistry and drug discovery. Its unique combination of a CRBN-recruiting phthalimide core, a bioreducible nitro group, and a versatile carboxylic acid handle makes it a highly attractive scaffold for a multitude of applications. The proposed workflows in this guide provide a clear roadmap for researchers to explore its utility in targeted protein degradation, hypoxia-activated therapies and diagnostics, and as a foundation for novel enzyme inhibitors. Future research should focus on the synthesis of a library of derivatives to explore structure-activity relationships and to optimize the desired biochemical properties for each specific application. The systematic investigation of this promising molecule is poised to yield novel tools and therapeutic strategies for addressing a range of challenging biological questions and diseases.
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Introduction: The Strategic Importance of 5-Nitrophthaloyl Compounds in Modern Chemistry
An In-Depth Technical Guide to the Theoretical Reactivity of 5-Nitrophthaloyl Compounds
For Researchers, Scientists, and Drug Development Professionals
5-Nitrophthaloyl compounds, characterized by a phthaloyl moiety bearing a nitro group at the 5-position, represent a class of molecules with significant utility in organic synthesis and medicinal chemistry. The unique electronic landscape created by the interplay between the electron-withdrawing nitro group and the phthalic anhydride or its derivatives dictates their reactivity and makes them valuable precursors for a range of functionalized molecules. This guide provides a deep dive into the theoretical underpinnings of their reactivity, offering a predictive framework for their application in research and drug development. By leveraging computational chemistry, we can elucidate the electronic properties that govern their behavior and design synthetic strategies with greater precision.
The strategic placement of the nitro group on the aromatic ring significantly influences the electrophilic and nucleophilic character of the molecule. It acts as a powerful deactivator for electrophilic aromatic substitution, directing incoming electrophiles to the meta position, while simultaneously activating the ring for nucleophilic aromatic substitution.[1][2] This dual reactivity is central to the synthetic utility of 5-nitrophthaloyl compounds.
I. Electronic Landscape: A Theoretical Dissection
The reactivity of 5-nitrophthaloyl compounds is fundamentally governed by their electronic structure. Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into this landscape.[3][4] By calculating key electronic descriptors, we can predict the most probable sites for electrophilic and nucleophilic attack, as well as the overall reactivity of the molecule.
The Role of the Nitro Group: An Inductive and Resonance Perspective
The nitro group (–NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.
-
Resonance Effect (-M): The nitro group can delocalize electron density from the aromatic ring onto its oxygen atoms, as depicted in the resonance structures below. This effect is most pronounced at the ortho and para positions relative to the nitro group.
These combined effects result in a significant polarization of the 5-nitrophthaloyl system, rendering the aromatic ring electron-deficient and the carbonyl carbons of the phthaloyl group highly electrophilic.
Frontier Molecular Orbital (FMO) Analysis: Identifying Reactive Sites
Frontier Molecular Orbital (FMO) theory is a cornerstone of reactivity prediction.[5] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: The HOMO represents the region of highest electron density and is susceptible to attack by electrophiles.
-
LUMO: The LUMO represents the region of lowest electron density and is the site of attack by nucleophiles.
In 5-nitrophthaloyl compounds, the LUMO is expected to be localized over the phthaloyl moiety and the nitro group, indicating that these are the primary sites for nucleophilic attack.[5] Conversely, the HOMO is likely distributed over the aromatic ring, suggesting that any electrophilic attack would occur there, albeit significantly retarded by the deactivating nitro group.
Molecular Electrostatic Potential (MEP) Mapping: Visualizing Reactivity
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule.[3][6]
-
Red Regions (Negative Potential): Indicate areas of high electron density, which are susceptible to electrophilic attack. In 5-nitrophthaloyl compounds, these are typically located around the oxygen atoms of the nitro and carbonyl groups.
-
Blue Regions (Positive Potential): Indicate areas of low electron density, which are susceptible to nucleophilic attack. These are expected to be concentrated on the carbonyl carbons and the aromatic protons.
The MEP map serves as a powerful tool for qualitatively predicting the sites of interaction with other molecules.
II. Theoretical Reactivity Profiles
The electronic features discussed above translate into a distinct reactivity profile for 5-nitrophthaloyl compounds, which can be broadly categorized into reactions at the phthaloyl moiety and reactions involving the nitro group.
Reactions at the Phthaloyl Moiety: Nucleophilic Acyl Substitution
The primary reaction pathway for the phthaloyl group is nucleophilic acyl substitution at the carbonyl carbons. The electron-withdrawing nitro group enhances the electrophilicity of these carbons, making them highly susceptible to attack by nucleophiles.
Workflow for Predicting Reactivity at the Phthaloyl Moiety:
Caption: Workflow for theoretical prediction and experimental validation of reactivity at the phthaloyl moiety.
Common nucleophiles include amines, alcohols, and thiols, leading to the formation of phthalimides, esters, and thioesters, respectively. The reaction proceeds via a tetrahedral intermediate, and the rate of reaction is significantly influenced by the nature of the nucleophile and the reaction conditions.
Reactions Involving the Nitro Group: Reduction and Nucleophilic Aromatic Substitution
The nitro group itself is a key functional handle that can be transformed to introduce further molecular diversity.
2.2.1. Reduction of the Nitro Group
The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis.[1][2] This conversion dramatically alters the electronic properties of the molecule, transforming the electron-withdrawing nitro group into a strongly electron-donating amino group.
Theoretical Considerations for Nitro Group Reduction:
-
Reaction Mechanism: The reduction can proceed through various intermediates, such as nitroso and hydroxylamine species. Computational studies can help elucidate the reaction pathway and identify the rate-determining step.
-
Catalyst Selection: The choice of reducing agent and catalyst (e.g., H₂/Pd, Sn/HCl) is crucial. Theoretical models can aid in understanding catalyst-substrate interactions and optimizing reaction conditions.
Caption: Transformation of electronic properties upon reduction of the nitro group.
2.2.2. Nucleophilic Aromatic Substitution (SNAr)
While less common for the parent 5-nitrophthaloyl system, the presence of a suitable leaving group on the aromatic ring would render the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the nitro group is essential for stabilizing the negatively charged Meisenheimer complex intermediate, which is the hallmark of the SNAr mechanism.[7]
III. Practical Applications in Drug Development
The theoretical understanding of the reactivity of 5-nitrophthaloyl compounds has direct implications for their application in drug development.
As Scaffolds for Library Synthesis
The predictable reactivity of the phthaloyl moiety allows for the facile synthesis of diverse libraries of compounds. By reacting a 5-nitrophthaloyl precursor with a variety of nucleophiles, a wide range of derivatives can be generated for high-throughput screening.
As Precursors for Bioactive Molecules
The transformation of the nitro group provides a gateway to a host of other functionalities. The resulting amino group can be further derivatized to introduce pharmacophoric features or to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity.
IV. Experimental Protocols: A Computational Approach
The following protocol outlines a general procedure for the theoretical investigation of the reactivity of a 5-nitrophthaloyl compound using DFT.
Protocol: DFT-Based Reactivity Analysis of 5-Nitrophthaloyl Compounds
-
Molecular Modeling:
-
Construct the 3D structure of the 5-nitrophthaloyl compound of interest using a molecular modeling software package.
-
-
Geometry Optimization:
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry to ensure that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
-
Electronic Property Calculation:
-
From the optimized geometry, calculate the following electronic properties:
-
Frontier Molecular Orbitals (HOMO and LUMO): Visualize the orbitals to identify the regions of highest and lowest electron density.[5]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[6]
-
Mulliken or Natural Population Analysis (NPA): Quantify the partial charges on each atom to identify the most electrophilic and nucleophilic centers.
-
-
-
Reactivity Prediction:
-
Analyze the calculated electronic properties to predict the most likely sites for chemical reactions.
-
For reaction mechanism studies, locate the transition state structures and calculate the activation energies for different reaction pathways.
-
V. Quantitative Data Summary
The following table provides a hypothetical example of the kind of quantitative data that can be obtained from DFT calculations to compare the reactivity of different 5-nitrophthaloyl derivatives.
| Compound | LUMO Energy (eV) | Electrophilicity Index (ω) | Partial Charge on Carbonyl Carbon (e) |
| 5-Nitrophthalic Anhydride | -3.5 | 3.2 | +0.85 |
| 3-Chloro-5-nitrophthalic Anhydride | -3.8 | 3.5 | +0.90 |
| 3-Methoxy-5-nitrophthalic Anhydride | -3.2 | 2.9 | +0.80 |
Note: Lower LUMO energy and higher electrophilicity index generally indicate greater reactivity towards nucleophiles. A more positive partial charge on the carbonyl carbon also suggests increased electrophilicity.
Conclusion
The theoretical study of the reactivity of 5-nitrophthaloyl compounds provides a powerful framework for understanding and predicting their chemical behavior. By employing computational methods such as DFT, researchers can gain deep insights into the electronic properties that govern their reactions. This knowledge is invaluable for the rational design of synthetic routes and the development of novel molecules with potential applications in medicinal chemistry and materials science. As computational tools continue to evolve in accuracy and efficiency, their role in chemical research will undoubtedly become even more central, enabling the exploration of chemical reactivity with unprecedented detail and predictive power.
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The Architect's Toolkit: An In-depth Guide to Amine-Reactive Protecting Groups in Peptide Synthesis
Abstract
The precise, sequential formation of amide bonds is the foundational principle of peptide synthesis. This process is critically dependent on the strategic use of protecting groups to temporarily mask reactive amine functionalities, thereby preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core amine-reactive protecting groups. We will delve into the mechanistic underpinnings, strategic applications, and field-proven protocols for the most vital protecting groups in the chemist's arsenal, focusing on the causality behind experimental choices to empower rational and robust synthetic design.
The Philosophy of Protection: Defining the Ideal Guardian
In the complex choreography of peptide synthesis, where each amino acid is sequentially added, the α-amino group of the incoming monomer must be shielded until its carboxyl group has been successfully coupled to the N-terminus of the growing chain.[3][] Simultaneously, reactive side-chain moieties (like the ε-amino group of lysine) must remain inert throughout the entire synthesis.[5] An ideal amine protecting group is therefore not merely a chemical shield but a strategic tool that must exhibit a specific set of characteristics:
-
Effortless Installation: It must be introduced onto the amine selectively and in high yield.[3]
-
Steadfast Stability: It must remain completely intact during peptide coupling reactions and throughout multiple cycles of α-amine deprotection of the N-terminal residue.[]
-
Selective and Gentle Removal: Its cleavage must occur under specific conditions that do not affect other protecting groups or the sensitive peptide backbone.[6] This principle of selective removal under distinct conditions is known as orthogonality .[7]
-
Benign Byproducts: The cleavage process should not generate reactive species that could modify the desired peptide.[]
The Carbamate Family: Pillars of Modern Peptide Synthesis
The most successful and widely used class of amine protecting groups are the alkoxycarbonyls, commonly known as carbamates.[8][9] Their stability and versatile cleavage mechanisms form the basis of the two dominant strategies in modern solid-phase peptide synthesis (SPPS): the Fmoc/tBu and Boc/Bzl approaches.[1][5]
The Fmoc Group (9-Fluorenylmethyloxycarbonyl): The Modern Standard
The Fmoc group is the cornerstone of contemporary SPPS.[10] Its key feature is its lability to mild basic conditions, typically a solution of a secondary amine like piperidine.[11][12] This allows for an orthogonal strategy where acid-labile groups are used for side-chain protection.[7]
Mechanism of Deprotection (Base-Catalyzed β-Elimination): The removal of Fmoc is a two-step process initiated by a base.[13]
-
Proton Abstraction: Piperidine abstracts the relatively acidic proton from the C9 position of the fluorene ring system.[14]
-
β-Elimination: This abstraction generates a stabilized carbanion, which rapidly undergoes elimination, cleaving the C-O bond. This releases the free amine, carbon dioxide, and a reactive intermediate called dibenzofulvene (DBF).[13]
-
Scavenging: The excess piperidine in the reaction mixture immediately traps the electrophilic DBF, forming a stable adduct and preventing it from reacting with the newly liberated N-terminal amine of the peptide.[13]
View Diagram: Fmoc Deprotection Mechanism
Caption: Base-catalyzed β-elimination mechanism for Fmoc group removal.
The Boc Group (tert-Butyloxycarbonyl): The Robust Classic
The Boc protecting group was a foundational element in the development of SPPS and remains highly relevant, particularly for the synthesis of hydrophobic peptides or complex molecules.[15] It is characterized by its stability to a wide range of chemical conditions but its facile removal with moderately strong acids, such as trifluoroacetic acid (TFA).[7][11]
Mechanism of Deprotection (Acidolysis): Boc group cleavage proceeds via an SN1-type mechanism.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (TFA).
-
Carbocation Formation: The protonated group fragments, leading to the formation of a stable tert-butyl cation, carbon dioxide, and the free peptide amine.
-
Scavenging: The highly reactive tert-butyl cation must be trapped by "scavengers" present in the cleavage cocktail (e.g., water, triisopropylsilane) to prevent it from alkylating sensitive amino acid side chains like tryptophan or cysteine.[16]
View Diagram: Boc Deprotection Mechanism
Caption: Acid-catalyzed SN1 mechanism for Boc group removal.
Other Notable Carbamates
-
Cbz (Carboxybenzyl or Z): Historically significant, the Cbz group is introduced using benzyl chloroformate.[11] It is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively. Its primary mode of cleavage is catalytic hydrogenolysis (e.g., H₂ over Pd/C), a condition that is generally incompatible with SPPS but highly valuable in solution-phase synthesis.[16]
-
Alloc (Allyloxycarbonyl): The Alloc group offers a unique orthogonal vector. It is stable to both acid (TFA) and base (piperidine) but is selectively removed by palladium(0) catalysts.[8] This makes it an excellent choice for protecting side chains when on-resin modifications, such as cyclization or branching, are desired.[17]
The Principle of Orthogonality: A Symphony of Selectivity
The true power of protecting groups is realized when they are used in a complementary and orthogonal fashion.[6][7] An orthogonal protection scheme allows for the selective deprotection of one class of functional groups while all others remain intact.[18]
The most prevalent strategy in modern SPPS is the Fmoc/tBu approach .[6]
-
Temporary Nα-protection: The base-labile Fmoc group is used for the α-amine of each incoming amino acid. It is removed at the beginning of each coupling cycle.[7]
-
Permanent Side-Chain Protection: Acid-labile groups, typically based on tert-butyl (tBu) or trityl (Trt) ethers, esters, and carbamates, are used to protect reactive side chains (e.g., Lys(Boc), Asp(OtBu), Ser(tBu)).[9][11]
-
Final Cleavage: These side-chain protecting groups remain on the peptide throughout the synthesis and are only removed during the final step when the completed peptide is cleaved from the resin support using a strong acid cocktail, typically based on TFA.
This strategy ensures that the conditions for Nα-deprotection (piperidine) do not affect the side chains, and the final acid cleavage does not affect any base-labile components.
View Diagram: Orthogonal Protection in Fmoc/tBu SPPS
Caption: Workflow illustrating the orthogonal Fmoc/tBu strategy in SPPS.
Quantitative Comparison and Practical Insights
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition | Primary Application | Key Advantages | Common Issues |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl[10] | 20% Piperidine in DMF[12] | Nα-protection in SPPS | Orthogonal to acid-labile groups; mild deprotection[] | Diketopiperazine formation at dipeptide stage; potential for racemization of Cys/His[13] |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate[19] | Trifluoroacetic acid (TFA)[11] | Nα-protection (Boc/Bzl SPPS); Side-chain protection (Fmoc SPPS) | Robust; reduces aggregation in some sequences[15] | Requires strong acid (TFA, HF); t-butyl cation can cause side reactions[20] |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate[8] | H₂/Pd, HBr/AcOH[11] | Solution-phase synthesis; specialized side-chain protection | Stable to a wide range of conditions[21] | Incompatible with sulfur-containing amino acids during hydrogenolysis[21] |
| Allyloxycarbonyl | Alloc | Allyl chloroformate[9] | Pd(PPh₃)₄ / Scavenger[8] | Orthogonal side-chain protection for on-resin modification | Unique orthogonality; mild removal[8] | Requires specialized palladium catalyst and scavenger reagents |
Field-Proven Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection in SPPS
This protocol outlines the removal of the Nα-Fmoc group from a resin-bound peptide.
Reagents:
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-dimethylformamide (DMF).[22]
-
Washing Solvent: DMF.
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.
-
Drain the DMF from the resin.
-
Add the Deprotection Solution to the resin (approximately 10 mL per gram of resin).[13]
-
Agitate the resin slurry via nitrogen bubbling or mechanical shaking for 3 minutes at room temperature.[13]
-
Drain the solution. The collected filtrate will contain the dibenzofulvene-piperidine adduct, which can be monitored by UV spectroscopy (~301 nm) to quantify deprotection.[13]
-
Add a fresh portion of the Deprotection Solution and agitate for an additional 7-10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the adduct.
-
The resin is now ready for the next amino acid coupling step. A small sample of beads can be taken for a Kaiser test to confirm the presence of a free primary amine.[13]
Protocol 2: Boc-Deprotection and Cleavage from Resin
This protocol describes the final cleavage of a peptide synthesized using the Boc/Bzl strategy, which simultaneously removes the Nα-Boc group (if present) and benzyl-based side-chain protecting groups. This procedure requires handling of hazardous acids and must be performed in a certified fume hood.
Reagents:
-
Deprotection/Cleavage Reagent: Anhydrous Hydrogen Fluoride (HF) is the classic reagent. A common, less hazardous alternative is Trifluoromethanesulfonic acid (TFMSA).[23]
-
Scavenger Mixture ("Cocktail"): A mixture designed to trap reactive carbocations. A typical "low-high" TFMSA cleavage cocktail involves:[23]
-
Low TFMSA: m-cresol, dimethyl sulfide (DMS), TFA, TFMSA.
-
High TFMSA: Increased concentration of TFMSA.
-
-
Washing Solvent: Cold diethyl ether.
Procedure (Illustrative TFMSA method):
-
Ensure the N-terminal Boc-group has been removed with TFA prior to cleavage to prevent t-butylation.[23]
-
Place the dried peptide-resin in a specialized reaction vessel and cool to 0°C.
-
Add the "low" TFMSA cleavage cocktail with scavengers appropriate for the peptide sequence (e.g., anisole, ethanedithiol).[23]
-
Stir the reaction at 0°C for 2-3 hours.
-
Increase the strength of the acid ("high" TFMSA conditions) and react for another 1-2 hours at room temperature to cleave the peptide from the resin and remove side-chain groups.
-
Filter the resin and wash with additional TFA.
-
Precipitate the crude peptide by adding the combined filtrate dropwise into a stirred, cold solution of diethyl ether.
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Troubleshooting Common Issues
-
Incomplete Deprotection: If a Kaiser test is negative or weak after Fmoc removal, it indicates a failure to expose the free amine. This can be caused by peptide aggregation or sterically hindered sequences.[24]
-
Side Reactions during Cleavage: The appearance of unexpected masses in the final product often points to modification by scavengers or reactive cations during final cleavage.
Conclusion
The selection of an amine protecting group is a foundational decision in peptide synthesis that dictates the entire strategic approach. The base-labile Fmoc group, used in an orthogonal partnership with acid-labile side-chain protectors, represents the dominant and most versatile methodology for modern SPPS. The acid-labile Boc group remains a powerful tool, especially in contexts where its unique chemical properties can overcome challenges like peptide aggregation. A thorough understanding of the mechanisms, orthogonality, and practical protocols associated with these groups is essential for any scientist aiming to synthesize complex peptides with high fidelity and yield.
References
Please note: URLs are provided for verification and were accessible as of the date of this guide's generation.
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
SpringerLink. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]
-
PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Lokey Lab Protocols, UC Santa Cruz. (2017). Fmoc. Retrieved from [Link]
-
PubMed. (2020). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 2103, 111-128. Retrieved from [Link]
-
UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]
-
ResearchGate. (2020). Protecting Groups in Peptide Synthesis. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
YouTube. (2022). Adding Fmoc Group With Fmoc-OSu Mechanism. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
University of KwaZulu-Natal. (n.d.). Solid phase peptide synthesis: new resin and new protecting group. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
PubMed. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(10), 653-9. Retrieved from [Link]
-
ACS Publications. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(7), 1696-1704. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
PMC - NIH. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 23(7), 1645. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
MDPI. (2022). Investigation of Impurities in Peptide Pools. Molecules, 27(21), 7461. Retrieved from [Link]
-
SpringerLink. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 237-250. Retrieved from [Link]
Sources
- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 9. researchgate.net [researchgate.net]
- 10. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 24. mdpi.com [mdpi.com]
- 25. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 27. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for protein labeling with (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
An In-Depth Guide to Protein Modification Using (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the covalent labeling of proteins using this compound. This guide moves beyond a simple set of instructions to explain the underlying chemical principles, enabling users to adapt and troubleshoot the protocol for their specific applications.
Introduction: The Principle of Amine-Reactive Labeling
Covalent modification of proteins is a cornerstone of modern biological research and therapeutic development. It allows for the attachment of various moieties, such as fluorescent dyes, biotin tags, or drug molecules, to a protein of interest. The most common targets for such modifications are the primary amines found on the N-terminus of the polypeptide chain and, more abundantly, on the side chains of lysine residues.[1][2]
The reagent, this compound (CAS 10133-88-7), is a versatile molecule for protein modification.[3][4] However, its carboxylic acid group is not inherently reactive towards protein amines under physiological conditions. To achieve conjugation, the carboxylic acid must first be "activated" to transform it into a highly reactive intermediate that is susceptible to nucleophilic attack by the protein's primary amines. The most robust and widely used method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester .[2]
This two-stage process involves:
-
Activation: The carboxylic acid on the labeling reagent is reacted with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). This forms a semi-stable, amine-reactive NHS ester.
-
Conjugation: The activated NHS ester is then introduced to the protein solution. The primary amines on the protein attack the ester, displacing the NHS leaving group and forming a stable, covalent amide bond.[5] This reaction is highly efficient and specific at a slightly alkaline pH.[6][7]
The Chemical Pathway: From Acid to Conjugate
The overall reaction scheme is a critical concept to grasp for successful labeling. The following diagram illustrates the two-stage chemical process from the starting material to the final protein conjugate.
Caption: Chemical pathway for protein labeling.
Materials and Reagents
Equipment
-
Microcentrifuge
-
pH meter
-
UV-Vis Spectrophotometer
-
Stir plate and magnetic stir bars
-
Gel filtration / Size-exclusion chromatography (SEC) system or pre-packed desalting columns
-
Analytical balance
-
Calibrated pipettes
Reagents
-
Protein of interest (in an amine-free buffer, e.g., PBS or MES)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), high purity
-
N-hydroxysuccinimide (NHS)
-
Anhydrous (dry) Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Reagents for protein concentration determination (e.g., Bradford or BCA assay kit)
Experimental Protocols
The following protocols provide a step-by-step methodology for labeling, purification, and characterization.
Overall Experimental Workflow
The entire process follows a logical sequence from preparation to final validation.
Sources
Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 5-Nitro-N-Phthaloylglycine
Introduction: Exploring the Potential of 5-Nitro-N-Phthaloylglycine in Orthogonal Peptide Synthesis Strategies
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-yield, high-purity peptides. The dominant paradigms, Fmoc/tBu and Boc/Bzl, offer robust and well-characterized methodologies.[1][2][3] However, the synthesis of complex peptides, including those with intricate side-chain modifications or cyclic architectures, often necessitates an expanded toolbox of orthogonal protecting groups.[4] The phthaloyl group, a classic amine protecting group, offers distinct stability under both acidic and basic conditions, rendering it orthogonal to the most common protection schemes.[5] While its use in routine SPPS has been superseded by the more facile cleavage of Fmoc and Boc, its unique stability profile warrants renewed interest for specialized applications.
This application note explores the theoretical and practical considerations for employing 5-nitro-N-phthaloylglycine as a building block in SPPS. The introduction of a nitro group to the phthaloyl moiety is hypothesized to modulate its chemical properties, potentially influencing its stability and cleavage kinetics. Due to the limited direct literature on the application of 5-nitro-N-phthaloylglycine in SPPS, the following protocols and discussions are based on established principles of phthalimide chemistry, the known electronic effects of the nitro group, and analogous synthetic transformations.[6][7] This guide is intended for researchers, scientists, and drug development professionals seeking to expand their repertoire of peptide synthesis strategies.
Scientific Rationale and Mechanistic Considerations
The core utility of the phthaloyl group lies in its robustness. It is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc removal, establishing its orthogonality.[5] The standard method for cleaving the phthaloyl group is hydrazinolysis, which proceeds via nucleophilic attack of hydrazine on one of the carbonyl carbons, leading to the formation of a stable phthalhydrazide byproduct and the free amine.[5][8]
The presence of a nitro group at the 5-position of the phthaloyl ring is expected to have the following effects:
-
Increased Stability: The electron-withdrawing nature of the nitro group is predicted to decrease the electron density of the phthalimide carbonyl carbons, making them less susceptible to nucleophilic attack. This could enhance the stability of the protecting group throughout the demanding cycles of SPPS.
-
Modified Cleavage Kinetics: While potentially more stable, the cleavage with a strong nucleophile like hydrazine is still expected to be efficient. The reaction conditions may require optimization compared to the cleavage of an unsubstituted phthaloyl group.
These characteristics suggest that 5-nitro-N-phthaloylglycine could be a valuable tool for scenarios requiring a highly stable, orthogonally protected glycine residue.
Data Presentation: A Comparative Overview of Amine Protecting Groups
The following table summarizes the key features of the proposed 5-Nitro-N-Phthaloyl group in comparison to the widely used Fmoc and Boc protecting groups.
| Feature | 5-Nitro-N-Phthaloyl (Hypothesized) | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Chemical Nature | Nitro-substituted phthalimide derivative | Fluorenyl-based carbamate | tert-Butyl carbamate |
| Cleavage Condition | Hydrazinolysis (e.g., hydrazine hydrate)[5] | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., trifluoroacetic acid - TFA) |
| Orthogonality | Orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[5] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt). | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups. |
| Monitoring | Less straightforward real-time monitoring. | UV absorbance of the dibenzofulvene byproduct allows for real-time reaction monitoring. | No straightforward real-time monitoring of deprotection. |
| Potential Application | Introduction of a highly stable, orthogonally protected glycine; specialized peptide synthesis. | Gold standard for solid-phase peptide synthesis (SPPS), especially for long or complex peptides. | Widely used in both solid-phase and solution-phase peptide synthesis. |
| Potential Side Reactions | Potential for side reactions with sensitive functional groups during hydrazinolysis.[9] | Aspartimide formation in sequences containing aspartic acid; Diketopiperazine formation at the dipeptide stage. | Acid-catalyzed side reactions, such as t-butylation of sensitive residues (e.g., Trp, Met). |
Experimental Protocols
The following protocols are proposed based on established methodologies for the synthesis of N-phthaloylglycine and the general principles of SPPS.[10][11][12] Researchers should perform small-scale trials to optimize these conditions for their specific applications.
Protocol 1: Synthesis of 5-Nitro-N-Phthaloylglycine
This protocol describes the synthesis of the 5-nitro-N-phthaloylglycine building block from 4-nitrophthalic anhydride and glycine.
Materials:
-
4-Nitrophthalic anhydride
-
Glycine
-
Glacial acetic acid
-
Ethanol
-
Microwave reactor (optional)
Procedure (Conventional Heating):
-
In a round-bottom flask, combine equimolar amounts of 4-nitrophthalic anhydride and glycine.
-
Add a minimal amount of glacial acetic acid to facilitate the reaction.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Add cold water to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-Nitro-N-Phthaloylglycine.
Procedure (Microwave-Assisted Synthesis):
-
In a microwave-safe vessel, combine equimolar amounts of 4-nitrophthalic anhydride and glycine.
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature (e.g., 150°C) for 10-20 minutes.[10]
-
After irradiation, allow the mixture to cool.
-
Treat the cooled mixture with ethanol to precipitate the product.
-
Collect the solid by filtration, wash with cold ethanol, and dry.
Protocol 2: Solid-Phase Peptide Synthesis Workflow
This protocol outlines the steps for incorporating a 5-Nitro-N-Phthaloylglycine residue into a peptide chain using a standard Fmoc-based SPPS strategy.
Workflow Visualization:
Caption: General workflow for SPPS incorporating a protected amino acid.
Procedure:
-
Resin Preparation: Swell the desired resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: If starting with an Fmoc-protected resin, deprotect the terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling of 5-Nitro-N-Phthaloylglycine:
-
Pre-activate a solution of 5-Nitro-N-Phthaloylglycine (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin thoroughly with DMF.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10-15 minutes.
-
Chain Elongation: Continue the peptide synthesis by repeating the deprotection, washing, and coupling steps with the subsequent Fmoc-protected amino acids.
Protocol 3: Cleavage of the 5-Nitro-Phthaloyl Group
This protocol describes the orthogonal cleavage of the 5-Nitro-Phthaloyl group from the peptide-resin.
Deprotection Mechanism Visualization:
Caption: Cleavage of the 5-Nitro-Phthaloyl group using hydrazine.
Procedure:
-
Resin Preparation: After completion of the peptide synthesis, wash the peptide-resin with DMF and then with a solvent suitable for the hydrazinolysis reaction (e.g., ethanol or a mixture of DMF and ethanol).
-
Hydrazinolysis:
-
Prepare a solution of 2-10% hydrazine hydrate in the chosen solvent.
-
Suspend the peptide-resin in the hydrazine solution.
-
Agitate the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours.
-
Note: The optimal concentration of hydrazine, temperature, and reaction time should be determined empirically for the specific peptide sequence.
-
-
Washing:
-
Filter the resin and wash it thoroughly with the reaction solvent to remove the 5-nitro-phthalhydrazide byproduct and excess hydrazine.
-
Wash the resin with DMF and then with dichloromethane (DCM).
-
-
Further Steps: The deprotected amino group on the glycine residue is now available for further modification, such as cyclization or branching, or the peptide can be cleaved from the resin using standard procedures (e.g., TFA cocktail).
Trustworthiness and Self-Validating Systems
The protocols described herein are based on well-established chemical principles. To ensure the success of these procedures, the following validation steps are recommended:
-
Purity of 5-Nitro-N-Phthaloylglycine: The purity of the synthesized building block should be confirmed by NMR, mass spectrometry, and melting point analysis.
-
Monitoring of Coupling Reactions: The efficiency of each coupling step should be monitored using a qualitative method like the Kaiser test or a quantitative method like HPLC analysis of a small cleaved sample.
-
Confirmation of Deprotection: The complete removal of the 5-Nitro-Phthaloyl group should be verified by mass spectrometry of a small cleaved sample of the peptide.
-
Final Peptide Analysis: The final purified peptide should be characterized by HPLC and mass spectrometry to confirm its identity and purity.
Conclusion and Future Perspectives
While not a mainstream protecting group, 5-nitro-N-phthaloylglycine presents an intriguing option for specialized applications in solid-phase peptide synthesis where a highly stable and orthogonal protecting group for glycine is required. The protocols and rationale presented in this application note provide a foundational framework for researchers to explore its utility. Further studies are warranted to fully characterize its stability under various SPPS conditions and to optimize its cleavage. The exploration of such novel building blocks will continue to enrich the field of peptide chemistry, enabling the synthesis of increasingly complex and functional peptide-based molecules.
References
- BenchChem. (2025). A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: N-Phthaloylglycine, Fmoc, and Boc.
- Kumar, A., & Sharma, S. (1995). Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates.
- European Bioinformatics Institute. (n.d.). phthaloyl group (CHEBI:26095). ChEBI.
- Tanaka, H., et al. (2007). 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry. The Journal of Organic Chemistry, 72(15), 5885-5888.
- Nefkens, G. H. L. (1960). A simple preparation of phthaloyl amino acids via a mild phthaloylation.
- McArthur, C. R., et al. (1983). Amino Group Blocking. Improved Method for N-Phthaloylation Using N-(Ethoxycarbonyl)phthalimide.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- El-Faham, A., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Linciano, P. (2022). Response to "How to deprotect phthalimide group?".
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- BenchChem. (2025). Application Notes and Protocols: Microwave-Assisted Synthesis of N-Phthaloylglycine and its Derivatives.
- El-Faham, A., & Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- The Royal Society of Chemistry. (n.d.).
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Uhlmann, E., & Pfleiderer, W. (1985). U.S. Patent No. 4,544,755. U.S.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Reaction Kinetics of N-Phthaloylglycine.
- Tsubouchi, H., et al. (1994). Use of 4-Nitro-N-phthalimide as Protective Group of Primary Amines. Synlett, 1994(1), 63-64.
- BenchChem. (2025). Application Notes and Protocols: N-Phthaloylglycine in the Synthesis of Coordination Compounds.
- Master Organic Chemistry. (2025). The Gabriel Synthesis.
- Wang, L., et al. (2023). Phthalimides: developments in synthesis and functionalization. Organic & Biomolecular Chemistry, 21(1), 24-42.
- ChemicalBook. (2024). Reaction of Phthalimide: Deprotection and Amino Groups.
- ResearchGate. (n.d.). Scheme of N-phthaloylglycine chloride synthesis.
- ChemBK. (2024). Phthaloyl glycine.
Sources
- 1. peptide.com [peptide.com]
- 2. biosynth.com [biosynth.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of 4- Nitro-N-phthalimide as Protective Group of Primary Amines | Semantic Scholar [semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Amine Modification of Proteins Using (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid: An In-Depth Technical Guide
Authored by: Your Senior Application Scientist
Abstract
This comprehensive guide provides a detailed protocol and scientific background for the covalent modification of primary amines in proteins using (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. This reagent provides a phthalimide moiety, a versatile functional group increasingly utilized in chemical biology and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The protocol herein details the activation of the reagent's carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS-ester, which subsequently couples with lysine residues and the N-terminus of target proteins. We will delve into the causality behind experimental choices, methods for purification, and analytical techniques for the characterization of the resulting protein conjugate.
Introduction: The Versatility of the Phthalimide Moiety in Bioconjugation
The modification of proteins is a cornerstone of modern biochemistry and therapeutic development. It allows for the attachment of probes, drugs, or other macromolecules to confer new functions or to study biological processes. The choice of conjugation chemistry is paramount, dictating the stability, specificity, and functionality of the resulting bioconjugate.
This compound is a reagent that introduces a nitrated phthalimide group onto a protein. The phthalimide moiety has gained significant attention for its role as a molecular recognition element, particularly for the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This property has made phthalimide derivatives, like thalidomide, essential components in the design of PROTACs, which are bifunctional molecules that induce the degradation of specific target proteins.[1]
The reagent features two key components:
-
The Phthalimide Core : A stable, cyclic imide structure. The 5-nitro modification is an electron-withdrawing group that can influence the electronics of the ring system.
-
The Acetic Acid Linker : This provides a carboxylic acid handle that is not reactive towards proteins on its own but can be readily activated to form a highly reactive intermediate for amine coupling.
This guide will focus on the most common and robust method for conjugating carboxylic acids to proteins: the formation of an N-hydroxysuccinimide (NHS) ester.
The Chemistry of Amine Modification
The modification process is a two-step procedure that first involves the activation of the carboxylic acid on the phthalimide reagent, followed by the nucleophilic attack from a primary amine on the protein.
Step 1: Activation of the Carboxylic Acid
The carboxylic acid is converted into a more reactive NHS-ester using a carbodiimide, such as EDC, and N-hydroxysuccinimide (NHS). EDC is a zero-length crosslinker that facilitates the formation of an amide bond between a carboxylate and an amine. In this step, it activates the carboxyl group of this compound, which then reacts with NHS to form the semi-stable NHS-ester. This reaction is typically performed in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Step 2: Reaction with Protein Amines
The resulting NHS-ester is susceptible to nucleophilic attack by primary amines. On a protein, the most accessible primary amines are the ε-amino group of lysine residues and the α-amino group of the N-terminus. The reaction proceeds at physiological to slightly alkaline pH (7.2-8.5) and results in the formation of a stable amide bond, covalently linking the phthalimide moiety to the protein.
Diagram of the Reaction Mechanism
Caption: Workflow for the amine modification of proteins using an NHS-ester activated phthalimide reagent.
Detailed Experimental Protocol
This protocol provides a general method for the conjugation of this compound to a target protein. Optimization may be required depending on the specific protein and desired degree of labeling.
Materials and Reagents
-
Target protein
-
This compound (CAS 10133-88-7)[2]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Crucially, avoid amine-containing buffers like Tris during the conjugation step.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassettes
-
Storage Buffer: A suitable buffer for the final storage of the conjugated protein (e.g., PBS with glycerol).
Step-by-Step Procedure
Part A: Preparation of Activated NHS-Ester
-
Dissolve Reagents : In a dry microcentrifuge tube, dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A common molar ratio is 1:1.2:1.2 (Phthalimide reagent:EDC:NHS). The final concentration should be in the range of 10-100 mM.
-
Incubate for Activation : Incubate the mixture at room temperature for 1-2 hours to allow for the formation of the NHS-ester.
Part B: Protein Conjugation
-
Prepare Protein : Dissolve the target protein in the Reaction Buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL. Ensure the protein solution is clear and free of aggregates.
-
Initiate Conjugation : Add the freshly prepared activated NHS-ester solution to the protein solution. The molar ratio of the activated reagent to the protein will determine the degree of labeling and should be optimized. A starting point is a 10 to 20-fold molar excess of the activated reagent.[1]
-
Incubate for Reaction : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.
Part C: Quenching and Purification
-
Quench the Reaction : To stop the reaction and consume any unreacted NHS-ester, add a quenching reagent like Tris or glycine to a final concentration of 50-100 mM.[1] Incubate for 30 minutes at room temperature.
-
Purify the Conjugate : Remove excess, unreacted reagent and byproducts.
-
Size-Exclusion Chromatography (SEC) : Use a desalting column equilibrated with your desired storage buffer. This is a rapid and efficient method.
-
Dialysis : Dialyze the sample against a suitable buffer (e.g., PBS) with several buffer changes over 24-48 hours.
-
Quantitative Data Summary
The following table provides a starting point for reaction conditions. These should be optimized for each specific protein.
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency but may also increase aggregation. |
| Reagent:Protein Molar Ratio | 10:1 to 50:1 | A higher ratio increases the degree of labeling. Start with a lower ratio to avoid over-labeling and potential protein precipitation. |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity (higher pH deprotonates amines) with protein stability. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Longer incubation times can increase labeling but also risk protein degradation. |
| Quenching Agent Conc. | 50 - 100 mM | Sufficient to completely consume any residual reactive NHS-ester. |
Characterization of the Modified Protein
It is essential to characterize the final conjugate to determine the success of the modification and the degree of labeling (DOL).
-
SDS-PAGE : A shift in the molecular weight of the protein on an SDS-PAGE gel can provide a qualitative indication of modification.
-
UV-Vis Spectroscopy : If the phthalimide reagent has a distinct absorbance, the DOL can be estimated. The nitro group on the phthalimide ring may provide a useful chromophore for this purpose.
-
Mass Spectrometry (MALDI-TOF or ESI-MS) : This is the most accurate method to determine the DOL. The mass of the conjugate will increase by the mass of the attached modifier for each modification. Multiple peaks will represent different populations of modified protein (e.g., +1, +2, +3 modifications).
Troubleshooting and Key Considerations
-
Low Labeling Efficiency :
-
Ensure the protein buffer is amine-free.
-
Increase the molar excess of the activated reagent.
-
Increase the reaction pH (up to ~8.5) or reaction time.
-
Confirm the activity of EDC and NHS, as they are moisture-sensitive.
-
-
Protein Precipitation :
-
This can occur with high degrees of labeling, as it can alter the protein's surface charge and solubility.
-
Reduce the molar excess of the activated reagent.
-
Perform the reaction at a lower protein concentration.
-
-
Hydrolysis of NHS-ester : The NHS-ester is susceptible to hydrolysis. Therefore, it should be used immediately after preparation, and the protein should be in a buffer with a pH not significantly above 8.5.
Conclusion
The use of this compound provides a reliable method for introducing the functionally important phthalimide group onto proteins. By following the principles of NHS-ester chemistry outlined in this guide, researchers can effectively create protein conjugates for a variety of applications, from fundamental biological studies to the development of novel therapeutics like PROTACs. Rigorous purification and characterization are critical to ensure the quality and reproducibility of the results.
References
-
Tung, C. L., Wong, C. T. T., Fung, E. Y. M., & Li, X. (2016). Traceless and Chemoselective Amine Bioconjugation via Phthalimidine Formation in Native Protein Modification. HKU Scholars Hub. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis. John Wiley & Sons Inc. New York.
-
Yan, L.-J. (2009). Analysis of oxidative modification of proteins. Current Protocols in Protein Science, Chapter 14, Unit 14.4. Retrieved from [Link]
Sources
Application Notes & Protocols: A Strategic Guide to the Synthesis of Bioactive Derivatives from (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Introduction: The Strategic Value of the 5-Nitro-Phthaloyl Glycine Scaffold
The isoindole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents[1][2]. Its derivatives are known to exhibit a diverse and potent pharmacological profile, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities[3][4]. The starting material, (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid (also known as 5-Nitro-N-phthaloylglycine), is a particularly valuable scaffold for drug discovery. It presents two distinct and chemically orthogonal functional handles for diversification: the carboxylic acid and the aromatic nitro group.
The phthalimide moiety serves as a well-established protecting group for the glycine amine, while the nitro group acts as a powerful electron-withdrawing group, influencing the molecule's electronic properties and often contributing directly to its biological activity[5][6]. The true synthetic power of this molecule, however, lies in the ability to selectively modify these two sites to generate vast libraries of novel chemical entities.
This guide provides a comprehensive framework for the strategic synthesis of bioactive derivatives from this scaffold. We will explore two primary diversification pathways: Pathway A , focusing on the derivatization of the carboxylic acid moiety, and Pathway B , centered on the reduction of the nitro group to an amine and its subsequent functionalization. The protocols herein are designed not merely as recipes, but as self-validating systems, with explanations for key experimental choices to empower researchers in their quest for novel therapeutic agents.
Core Synthetic Pathways & Mechanistic Insights
The synthetic strategy hinges on the selective manipulation of the two key functional groups. The carboxylic acid is readily derivatized using standard organic chemistry techniques. The nitro group can be retained to leverage its inherent bioactivity or reduced to an aniline, opening up a new avenue for chemical modification[7][8].
Figure 1: Overview of Synthetic Pathways. A diagram illustrating the two primary synthetic routes for diversifying the starting material.
Pathway A: Derivatization of the Carboxylic Acid Moiety
This pathway retains the nitro functionality, which is a known pharmacophore in many antimicrobial and anticancer agents, while modifying the carboxylic acid to generate esters and amides[6]. Amide bond formation is one of the most common reactions in medicinal chemistry, and N-phthaloylglycine amides, in particular, have demonstrated potent antibacterial activity against resistant strains like MRSA and VRSA[9].
Protocol A1: Synthesis of the Acyl Chloride Intermediate
The conversion of the carboxylic acid to an acyl chloride is a robust method for activating the carboxyl group for subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed[5].
Causality: Direct coupling methods can sometimes be sluggish or require expensive reagents. The acyl chloride route is a cost-effective, high-yielding, two-step alternative that is particularly effective for generating a common intermediate that can be used to synthesize a wide array of derivatives.
Experimental Protocol:
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).
-
Reagents: To the flask, add this compound (1.0 eq). Suspend the solid in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 mL per gram of starting material).
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Heat the mixture to reflux (approx. 76 °C) and maintain for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Work-up: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl chloride is a solid and can be used in the next step without further purification.
Protocol A2: Synthesis of Amide Derivatives
The highly reactive acyl chloride intermediate readily reacts with primary or secondary amines to form the corresponding amide.
Experimental Protocol:
-
Setup: In a separate flask under an inert atmosphere (N₂ or Ar), dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Addition: Cool the amine solution in an ice bath (0 °C). Dissolve the crude acyl chloride from Protocol A1 in a minimum amount of anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
| Parameter | Protocol A1 | Protocol A2 (Example) |
| Key Reagent | Thionyl Chloride (SOCl₂) | Benzylamine |
| Solvent | None (SOCl₂ is reagent & solvent) | Dichloromethane (DCM) |
| Temperature | Reflux (~76 °C) | 0 °C to Room Temp. |
| Reaction Time | 1-2 hours | 2-4 hours |
| Typical Yield | >95% (crude) | 80-95% (purified) |
Table 1: Summary of Reaction Conditions for Pathway A.
Pathway B: Reduction of the Nitro Group and Subsequent Functionalization
This pathway unlocks a different set of derivatives by converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group. This transformation dramatically alters the electronic and steric properties of the molecule and provides a new site for diversification. The resulting 5-amino isoindole derivatives have been investigated for activities such as antiangiogenesis[10].
Protocol B1: Reduction of the Nitro Group to an Aniline
The reduction of aromatic nitro compounds is a classic and reliable transformation. While catalytic hydrogenation (H₂/Pd-C) is very effective, a common and scalable laboratory method involves the use of a reducing metal in an acidic or neutral medium, such as iron powder in the presence of ammonium chloride[7].
Causality: The Fe/NH₄Cl system is advantageous because it is inexpensive, effective, and works under milder, near-neutral conditions compared to strongly acidic systems like Sn/HCl, which can sometimes lead to hydrolysis of sensitive functional groups. The reaction proceeds via a sequence of reduction steps from the nitroarene to the nitroso intermediate, then the hydroxylamine, and finally the aniline[7].
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reagents: Add ammonium chloride (NH₄Cl) (4-5 eq) and iron powder (Fe) (5-10 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic. Monitor the progress by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: After cooling, filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid, (5-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, can often be used directly or purified further by recrystallization.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. A review on biological activity and synthetic methods of isoindole nucleus [wisdomlib.org]
- 3. Isoindole Derivatives: Propitious Anticancer Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral activity of isoindole derivatives [jmchemsci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the LC-MS/MS Analysis of Peptides Modified with 5-Nitro-N-Phthaloylglycine
Abstract
The chemical modification of peptides is a cornerstone of modern proteomics and drug discovery, enabling researchers to probe biological functions, enhance therapeutic properties, and develop novel diagnostics.[1][2] This application note provides a comprehensive, field-tested guide to the modification of peptides with 5-nitro-N-phthaloylglycine and their subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the underlying chemical principles, provide detailed, step-by-step protocols for peptide labeling and sample preparation, and offer optimized LC-MS/MS parameters for confident identification and characterization of the modified species. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure reproducible and high-quality results.
Introduction: The "Why" of Peptide Modification
Site-specific modification of peptides and proteins is a powerful tool for manipulating their structure and function.[3] Modifications can be used to introduce fluorescent labels, attach drugs to antibody scaffolds, or, as in this case, introduce a hapten-like molecule to elicit an immune response or facilitate affinity purification. 5-Nitro-N-phthaloylglycine is a derivative of glycine where the amino group is protected by a 5-nitrophthaloyl group.[4] This molecule can be chemically activated (e.g., as an N-hydroxysuccinimide ester) to serve as a labeling reagent that covalently attaches to primary amines on a peptide, such as the N-terminus or the ε-amino group of lysine residues.[5]
The addition of this moiety imparts a significant mass change and alters the physicochemical properties of the peptide, necessitating a robust analytical workflow to confirm the modification's success and location. LC-MS/MS is the gold standard for this task, providing the sensitivity and specificity required to analyze complex peptide mixtures and pinpoint modification sites.[6][7][8] This guide will walk you through a complete workflow, from the benchtop reaction to the mass spectrometer.
Principle of Modification and Analytical Impact
Reaction Chemistry: Targeting Primary Amines
The modification reaction relies on nucleophilic acyl substitution. An activated carboxyl group on 5-nitro-N-phthaloylglycine (e.g., an NHS-ester) is attacked by the nucleophilic, unprotonated primary amine of a peptide. This reaction is most efficient at a slightly alkaline pH (8.0-8.5), which ensures that a sufficient population of the target amino groups are deprotonated and thus nucleophilic, while still maintaining peptide stability. The primary targets are:
-
The N-terminal α-amino group: Present on virtually all peptides.
-
The ε-amino group of Lysine (Lys) side chains: A common and accessible modification site.[9]
The successful conjugation results in the formation of a stable amide bond, covalently linking the 5-nitro-N-phthaloylglycyl group to the peptide.
Impact on LC-MS/MS Analysis
The covalent addition of the 5-nitro-N-phthaloylglycyl moiety (formula: C₁₀H₅N₂O₅) introduces a precise monoisotopic mass shift of +249.0175 Da . This mass shift is the primary indicator of a successful modification that will be monitored by the mass spectrometer.
Furthermore, the addition of the bulky, aromatic phthalimide group typically increases the hydrophobicity of the peptide. This change directly influences its chromatographic behavior, leading to:
-
Increased Retention Time: Modified peptides will generally elute later from a reversed-phase chromatography column compared to their unmodified counterparts.[10]
-
Potential for Peak Tailing: Careful optimization of the mobile phase, often with ion-pairing agents like formic or trifluoroacetic acid, is crucial to maintain sharp, symmetrical peaks for accurate quantification.[11][12]
Comprehensive Experimental Workflow
The entire process, from starting material to final data, can be visualized as a multi-stage workflow.
Caption: Logical flow from peptide labeling to data validation.
Part I: Protocol for Peptide Modification
Rationale: This protocol is optimized to achieve high modification efficiency while minimizing side reactions. The choice of buffer and pH is critical for the reaction kinetics.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Peptide of Interest | User-provided | Substrate for modification |
| Activated 5-Nitro-N-phthaloylglycine (e.g., NHS ester) | Various | Labeling reagent |
| Sodium Bicarbonate Buffer (100 mM, pH 8.2) | In-house prep | Reaction buffer to maintain optimal pH |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent to dissolve the labeling reagent |
| Trifluoroacetic Acid (TFA), LC-MS Grade | Thermo Fisher | To quench the reaction |
| Ultrapure Water | Millipore | For buffer and sample preparation |
Step-by-Step Procedure
-
Peptide Preparation: Dissolve the lyophilized peptide in the 100 mM sodium bicarbonate buffer (pH 8.2) to a final concentration of 1-2 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the activated 5-nitro-N-phthaloylglycine reagent in a minimal amount of DMF or DMSO to create a 10-20 mM stock solution. Causality Note: The activated ester is susceptible to hydrolysis, so it must be prepared fresh.
-
Reaction Incubation: Add a 5- to 10-fold molar excess of the dissolved labeling reagent to the peptide solution. Vortex gently to mix. Incubate the reaction at room temperature for 1-2 hours.
-
Reaction Quenching: To stop the reaction, add 1-2 µL of neat TFA to the reaction mixture to acidify the solution (target pH < 4). This protonates any remaining free amines and hydrolyzes the excess reagent.
-
Sample Storage: The quenched reaction mixture can be stored at -20°C prior to cleanup.
Part II: Protocol for Sample Cleanup
Rationale: Removal of excess reagent, reaction byproducts, and buffer salts is mandatory for successful LC-MS analysis.[13][14] These contaminants can suppress ion formation, contaminate the mass spectrometer, and interfere with chromatography. We will use C18-based solid-phase extraction (SPE).
Step-by-Step Procedure (using C18 StageTips)
-
Tip Equilibration: Condition a C18 StageTip by passing 100 µL of 100% methanol, followed by 100 µL of 0.1% TFA in water. Causality Note: This activates the C18 stationary phase and prepares it for peptide binding.
-
Sample Loading: Load the entire quenched reaction mixture onto the conditioned StageTip. Pass the sample through the tip slowly to ensure efficient binding of the peptide to the C18 material.
-
Washing: Wash the tip with 100 µL of 0.1% TFA in water to remove salts and other hydrophilic impurities. Repeat the wash step.
-
Elution: Elute the modified peptide from the tip using 50-80 µL of an elution buffer (e.g., 70% acetonitrile, 0.1% TFA in water). Collect the eluate in a clean low-binding microcentrifuge tube.
-
Drying and Reconstitution: Dry the eluted sample completely in a vacuum centrifuge. Reconstitute the dried peptide in a volume of 20-50 µL of LC-MS mobile phase A (e.g., 2% acetonitrile, 0.1% formic acid in water) for analysis.
Part III: Protocol for LC-MS/MS Analysis
Rationale: The chromatographic and mass spectrometric parameters are designed to achieve good separation of the modified peptide from any remaining unmodified peptide and to generate high-quality fragmentation data for confident identification.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| LC System | High-pressure binary pump system (e.g., Thermo Vanquish, Agilent 1290)[12] |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size, 130 Å pore size)[15] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Column Temp | 40 °C |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| LC Gradient | Time (min) |
Rationale for Gradient: A shallow gradient (e.g., ~1.5% B per minute) is typical for peptide separations and provides the resolution needed to separate modified and unmodified species.[16]
Mass Spectrometry Parameters
| Parameter | Recommended Setting (example for Orbitrap) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS1 Scan Range | 350 – 1800 m/z |
| MS1 Resolution | 60,000 |
| Data Acquisition | Data-Dependent Acquisition (DDA), Top 15 precursors |
| MS/MS Activation | Higher-energy C-trap Dissociation (HCD)[17] |
| Collision Energy | Normalized Collision Energy (NCE) of 28-30% |
| Isolation Window | 1.6 m/z |
| Dynamic Exclusion | 20 seconds |
Part IV: Data Analysis and Expected Results
Database Search Parameters
When analyzing the raw data with a search algorithm (e.g., Sequest, Mascot, MaxQuant), it is critical to configure the search parameters correctly.
-
Variable Modification: Set up a variable (or differential) modification corresponding to the mass of the 5-nitro-N-phthaloylglycyl adduct.
-
Mass Shift: +249.0175 Da
-
Target Residues: Lysine (K) and Peptide N-terminus.
-
-
Enzyme: Specify the enzyme used if the peptide originated from a protein digest (e.g., Trypsin/P). If analyzing a synthetic peptide, this can be set to "unspecific."
-
Mass Tolerances: Set precursor and fragment mass tolerances appropriate for your instrument (e.g., 10 ppm for precursor, 0.02 Da for fragments on an Orbitrap).[18]
Interpreting the Results
-
Successful Modification: The search results should confidently identify your peptide with the +249.0175 Da modification on either the N-terminus or a lysine residue. The MS/MS spectrum should show a series of b- and y-ions that confirm the peptide's sequence, with the mass shift localized to a specific site.
-
Unmodified Peptide: You may also detect the original, unmodified peptide, allowing you to estimate the reaction efficiency based on relative peak areas.
-
MS/MS Spectrum: The fragmentation pattern will be dominated by cleavage of the peptide backbone amide bonds. The large modifying group may produce characteristic reporter ions upon fragmentation, which can further aid in identification.
References
-
National Institutes of Health (NIH). "Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices." Available at: [Link]
-
Anapharm Bioanalytics. "Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges." Available at: [Link]
-
Chromatography Today. "Protein Analysis using Proteotypic Peptides and LC-MS." Available at: [Link]
-
Gilson. "Chromatography and Detection Methods for Peptide Purification." Available at: [Link]
-
National Institutes of Health (NIH). "HPLC Analysis and Purification of Peptides." Available at: [Link]
-
Waters Corporation. "Sample Prep before LC-MS Quantification of Peptides and Proteins." Available at: [Link]
-
National Institutes of Health (NIH). "Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry." Available at: [Link]
-
Shimadzu. "Peptide Mapping | LC/MS Analysis of Proteins and Peptides." Available at: [Link]
-
Biovera. "HPLC Analysis Methods for Peptide Characterization." Available at: [Link]
-
Centers for Disease Control and Prevention (CDC). "Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows." Available at: [Link]
-
Spectroscopy Online. "Sample Preparation Guide for Mass Spectrometry–Based Proteomics." Available at: [Link]
-
Phenomenex. "HPLC Tech Tip: Approach to Peptide Analysis." Available at: [Link]
-
PreOmics. "A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry." Available at: [Link]
-
YouTube. "LC-MS/MS for Bioanalytical Peptide and Protein Quantification." Available at: [Link]
-
GitHub Pages. "Chapter 7 Mass spectrometry | Omics Data Analysis." Available at: [Link]
-
National Institutes of Health (NIH). "Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow." Available at: [Link]
-
ACS Publications. "Reducing Peptide Sequence Bias in Quantitative Mass Spectrometry Data with Machine Learning." Available at: [Link]
-
Agilent. "Guide to Peptide Quantitation." Available at: [Link]
-
ScienceDirect. "Selective N-terminal modification of peptides and proteins: Recent progresses and applications." Available at: [Link]
-
GenScript. "Peptide Modifications." Available at: [Link]
-
National Institutes of Health (NIH). "N-Phthaloylglycine." Available at: [Link]
-
National Institutes of Health (NIH). "Site‐Selective Installation of Nϵ‐Modified Sidechains into Peptide and Protein Scaffolds via Visible‐Light‐Mediated Desulfurative C–C Bond Formation." Available at: [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. bachem.com [bachem.com]
- 3. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Peptide Mapping | LC/MS Analysis of Proteins and Peptides : Shimadzu (Nederland) [shimadzu.nl]
- 8. youtube.com [youtube.com]
- 9. Site‐Selective Installation of N ϵ ‐Modified Sidechains into Peptide and Protein Scaffolds via Visible‐Light‐Mediated Desulfurative C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gilson.com [gilson.com]
- 11. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 12. biovera.com.au [biovera.com.au]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 17. Chapter 7 Mass spectrometry | Omics Data Analysis [uclouvain-cbio.github.io]
- 18. Assessing MS/MS Search Algorithms for Optimal Peptide Identification [thermofisher.com]
Experimental setup for coupling reactions with (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
An in-depth guide to the successful implementation of coupling reactions utilizing (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid for the synthesis of novel chemical entities.
Introduction: The Strategic Utility of a Functionalized Glycine Moiety
This compound is a bifunctional reagent of significant interest in medicinal chemistry and organic synthesis. Structurally, it is a derivative of the amino acid glycine, wherein the amino group is protected by a 5-nitro-substituted phthalimide group. This design offers two key features: a readily activated carboxylic acid for covalent bond formation and a nitro-functionalized aromatic ring system that can serve as a handle for further chemical modification or as a pharmacophoric element.
These application notes provide a comprehensive guide for researchers, detailing the principles, step-by-step protocols, and optimization strategies for employing this reagent in amide bond forming reactions, a cornerstone of drug discovery and development.[1][2]
Reagent Overview and Chemical Logic
Before proceeding to experimental protocols, it is crucial to understand the role of each component of the molecule. This understanding informs the choice of reaction conditions and troubleshooting strategies.
Key Functional Groups:
-
Carboxylic Acid (-COOH): This is the primary reactive site for coupling. It requires activation to become a better electrophile for nucleophilic attack by an amine.
-
Phthalimide Group: This moiety serves as a robust protecting group for the glycine nitrogen, preventing self-polymerization or other unwanted side reactions at the N-terminus.[5] Its stability is a key consideration for downstream deprotection strategies.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent acidifies the protons on the aromatic ring and can influence the overall electronic properties of the molecule. It also presents a synthetic handle for reduction to an amine, enabling subsequent derivatization.
Core Principle: Carbodiimide-Mediated Amide Bond Formation
The most prevalent and versatile method for forming an amide bond from a carboxylic acid and an amine is through the use of a coupling agent, such as a carbodiimide.[6] Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are "zero-length" crosslinkers that facilitate the reaction without being incorporated into the final product.[6][7]
The general mechanism involves two key steps:[1][7][8]
-
Activation: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.[7]
-
Nucleophilic Attack: A primary or secondary amine attacks the carbonyl carbon of the O-acylisourea intermediate, forming the desired amide bond and releasing a soluble urea byproduct.[1][8]
A common challenge with this method is the instability of the O-acylisourea intermediate, which can rearrange to a stable N-acylurea byproduct or be hydrolyzed by water, reducing the reaction yield.[7][9] To mitigate this, activating additives such as N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are frequently included. These additives react with the O-acylisourea to form a more stable, yet still highly reactive, active ester intermediate, which then cleanly reacts with the amine.
Caption: Carbodiimide coupling mechanism.
Experimental Protocol: Amide Synthesis with Benzylamine
This protocol details a representative coupling reaction between this compound and benzylamine using EDC as the coupling agent in the presence of NHS.
Materials and Reagents
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (0.1 mmol scale) | Purpose |
| This compound | 250.16 | 1.0 | 25.0 mg | Carboxylic acid source |
| Benzylamine | 107.15 | 1.1 | 11.8 mg (11.5 µL) | Nucleophile |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) | 191.70 | 1.2 | 23.0 mg | Coupling agent |
| NHS (N-Hydroxysuccinimide) | 115.09 | 1.2 | 13.8 mg | Activating additive |
| Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 43.0 µL | Non-nucleophilic organic base |
| Anhydrous Dichloromethane (DCM) | - | - | 2.0 mL | Reaction solvent |
Step-by-Step Methodology
-
Reaction Setup:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (25.0 mg, 0.1 mmol).
-
Add EDC·HCl (23.0 mg, 0.12 mmol) and NHS (13.8 mg, 0.12 mmol).
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Scientist's Note: An inert atmosphere prevents the introduction of atmospheric moisture, which can hydrolyze the reactive intermediates and reduce yield.
-
-
Reagent Dissolution and Pre-activation:
-
Add 1.0 mL of anhydrous DCM to the flask. Stir the mixture at room temperature for 15-20 minutes.
-
Scientist's Note: This pre-activation step allows for the formation of the NHS-ester, which is more stable than the O-acylisourea intermediate, leading to a cleaner reaction.[7]
-
-
Addition of Amine and Base:
-
In a separate small vial, dissolve benzylamine (11.5 µL, 0.11 mmol) in 0.5 mL of anhydrous DCM.
-
Add DIPEA (43.0 µL, 0.25 mmol) to the benzylamine solution.
-
Using a syringe, add the benzylamine/DIPEA solution dropwise to the stirring reaction mixture.
-
Rinse the vial with the remaining 0.5 mL of anhydrous DCM and add it to the reaction flask to ensure a complete transfer.
-
Scientist's Note: DIPEA is a bulky, non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton, ensuring the amine nucleophile remains in its free, reactive state.
-
-
Reaction Progression and Monitoring:
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a mobile phase such as 50% Ethyl Acetate in Hexanes. The product should have an Rf value between that of the two starting materials.
-
-
Work-up and Extraction:
-
Once the reaction is complete, dilute the mixture with 10 mL of DCM.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 10 mL of 1M HCl (to remove excess base and EDC-urea), 10 mL of saturated NaHCO₃ solution (to remove unreacted NHS and acid), and 10 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Scientist's Note: This aqueous work-up is critical for removing the water-soluble byproducts and unreacted reagents, simplifying the final purification step.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
-
Workflow and Optimization Strategies
The success of the coupling reaction can be fine-tuned by adjusting several parameters.
Caption: General experimental workflow.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | 1. Inactive reagents (moisture contamination).2. Insufficient reaction time. | 1. Use fresh anhydrous solvents and new bottles of coupling agents.2. Extend reaction time to 24 hours. |
| N-Acylurea Byproduct | Rearrangement of O-acylisourea intermediate. | Ensure NHS or HOBt is used. Lower the reaction temperature to 0 °C during the activation and addition steps. |
| Starting Acid Remains | 1. Insufficient activation.2. Sterically hindered amine. | 1. Increase equivalents of EDC/NHS to 1.5 eq.2. Switch to a more potent coupling agent like HATU or HBTU. |
| Multiple Spots on TLC | Side reactions or decomposition. | Re-evaluate base choice (avoid nucleophilic bases like triethylamine if possible). Ensure thorough work-up. |
Safety Precautions
-
Carbodiimides (EDC, DCC) are potent sensitizers and should be handled with care, avoiding skin contact and inhalation.
-
Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent; handle it exclusively in a fume hood.
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
IsleChem. (n.d.). Understanding Carbodiimide Chemistry for Efficient Amide Bond Formation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
PR Newswire. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. asiaresearchnews.com [asiaresearchnews.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. peptide.com [peptide.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
Harnessing (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid as a Hapten for High-Sensitivity Immunoassays
An Application Note and Protocol Guide for Researchers
Abstract
Small molecules, such as drugs and their metabolites, are typically non-immunogenic and cannot elicit an antibody response on their own. To develop immunoassays for these targets, they must be chemically coupled to larger carrier molecules, a process that converts the small molecule into a "hapten". This guide provides a comprehensive technical overview and detailed protocols for the use of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid as a hapten for the development of sensitive and specific immunoassays. We will cover the essential steps from hapten-carrier protein conjugation and characterization to the development and optimization of a competitive enzyme-linked immunosorbent assay (ELISA). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for the quantification of small molecule targets in complex biological matrices.[1][2]
Introduction: The Hapten Concept in Modern Immunoanalysis
Immunoassays are powerful bioanalytical tools that leverage the highly specific binding between an antibody and its antigen to detect and quantify target analytes.[2] While large molecules like proteins can be directly used as immunogens, molecules with a molecular weight under 1000 Daltons, known as haptens, are too small to be recognized by the immune system.[3] To generate antibodies against these haptens, they must first be covalently attached to a large, immunogenic carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH).[4][5] This hapten-carrier conjugate, now acting as a complete antigen, can stimulate B cells to produce antibodies that specifically recognize the hapten portion.
This principle is fundamental in therapeutic drug monitoring, clinical pharmacokinetics, and food and environmental safety testing, where the targets are often small organic molecules.[2][6][7] The competitive immunoassay format is particularly well-suited for hapten detection.[8] In this format, the hapten in a sample competes with a labeled or immobilized hapten for a limited number of specific antibody binding sites. The resulting signal is inversely proportional to the concentration of the hapten in the sample, allowing for sensitive quantification.[9]
This guide focuses on This compound , a derivative of 4-nitrophthalimide, as a model hapten. Its defined chemical structure, featuring a unique nitro-phthalimide group as the epitope and a terminal carboxylic acid for straightforward conjugation, makes it an excellent candidate for developing custom immunoassays.
Part 1: Hapten Profile: this compound
Understanding the physicochemical properties of the hapten is the first step in designing a successful immunoassay. The structure of this compound offers two key features:
-
An Aromatic Epitope: The 5-nitro-isoindole-1,3-dione core provides a rigid and distinct chemical structure that serves as the specific antigenic determinant recognized by the antibody.
-
A Reactive Handle for Conjugation: The terminal acetic acid group (-CH₂COOH) provides a carboxyl functional group that can be readily activated to form a stable amide bond with primary amines on carrier proteins.[10]
| Property | Value | Source |
| Chemical Name | This compound | [11] |
| Synonyms | N-(Carboxymethyl)-4-nitrophthalimide | [12] |
| CAS Number | 10133-88-7 | [11] |
| Molecular Formula | C₁₀H₆N₂O₆ | [13] |
| Molecular Weight | 250.16 g/mol | [13] |
| Key Functional Group | Carboxylic Acid (-COOH) | N/A |
Part 2: Creating the Immunogen: Hapten-Carrier Conjugation
To render the hapten immunogenic, it must be covalently linked to a carrier protein. The choice of carrier and the conjugation chemistry are critical decisions that impact the quality of the resulting antibody response and assay performance.
Causality Behind Experimental Choices:
-
Choice of Carrier Protein: Different carrier proteins are used for immunization and assay development to avoid generating antibodies against the carrier itself that could interfere with the assay.
-
For Immunization: Keyhole Limpet Hemocyanin (KLH) is often preferred due to its large size and high immunogenicity, leading to a strong antibody response.
-
For Assay Reagents (Coating Antigen): Bovine Serum Albumin (BSA) is a common choice. It is cost-effective, highly soluble, and possesses numerous lysine residues with primary amines available for conjugation.[14][15] Using a different carrier for the assay than for immunization (a "heterologous" system) ensures that the assay detects only hapten-specific antibodies.[16]
-
-
Conjugation Chemistry: The most robust and widely used method for linking a carboxyl-containing hapten to a protein's amine groups is the carbodiimide reaction, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[10][]
-
Why EDC/NHS? EDC activates the carboxyl group of the hapten to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. NHS is added to react with this intermediate, creating a more stable amine-reactive NHS ester. This two-step process improves the efficiency and reproducibility of the conjugation reaction by increasing the stability of the activated hapten, allowing it to react efficiently with the primary amines on the carrier protein to form a stable amide bond.[10]
-
Caption: EDC/NHS chemistry for hapten-carrier conjugation.
Protocol 1: EDC/NHS Conjugation of Hapten to Bovine Serum Albumin (BSA)
Materials:
-
This compound (Hapten)
-
Bovine Serum Albumin (BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO) or desalting column
Procedure:
-
Prepare Hapten Solution: Dissolve 10 mg of the hapten in 1 mL of DMF. This organic solvent is necessary due to the limited aqueous solubility of many haptens.
-
Prepare BSA Solution: Dissolve 20 mg of BSA in 2 mL of Conjugation Buffer (PBS, pH 7.4).
-
Activate Hapten:
-
In a separate tube, dissolve 15 mg of EDC and 8 mg of NHS in 1 mL of Activation Buffer (MES, pH 6.0). The acidic pH of the MES buffer optimizes the EDC activation step while minimizing hydrolysis.
-
Add the dissolved hapten solution from step 1 to the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation Reaction:
-
Slowly add the activated hapten solution (from step 3) dropwise to the stirring BSA solution (from step 2). The molar ratio of hapten to protein can be adjusted to control the final hapten density. A common starting point is a 20:1 to 40:1 molar ratio of hapten to BSA.[18][19]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove unreacted hapten and crosslinking reagents by dialyzing the conjugate solution against PBS (pH 7.4) at 4°C. Change the buffer 3-4 times over 24-48 hours.
-
Alternatively, use a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
-
Storage: Store the purified hapten-BSA conjugate at -20°C in aliquots.
Part 3: Quality Control: Characterization of the Conjugate
Characterizing the conjugate is a critical, self-validating step. It confirms the success of the conjugation and determines the hapten density (moles of hapten per mole of protein), which significantly influences the immunogenicity and assay performance.[20][21][22]
Methods for Characterization:
-
MALDI-TOF Mass Spectrometry: This is the most direct method. The mass of the conjugate is compared to the mass of the unconjugated carrier protein. The mass shift allows for a precise calculation of the average number of hapten molecules attached.[18]
-
UV-Vis Spectrophotometry (TNBS Assay): 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines (like those on lysine residues) to produce a colored product. By comparing the absorbance of the conjugated protein to the unconjugated protein, one can quantify the percentage of modified lysine residues and thus estimate the hapten density.[21]
-
SDS-PAGE: Running the conjugate on an SDS-polyacrylamide gel can provide qualitative confirmation. A successful conjugate will show a shift in molecular weight compared to the unconjugated carrier. This method is also useful for detecting any protein-protein cross-linking.[14][18]
| Parameter | Unconjugated BSA | Hapten-BSA Conjugate (Example) |
| Apparent MW (SDS-PAGE) | ~66 kDa | >66 kDa (slight upward shift) |
| Mass (MALDI-TOF) | 66,430 Da | 69,930 Da |
| Calculated Hapten Density | 0 | 14 ((69930-66430) / 250.16) |
Part 4: Assay Development: Competitive ELISA
The goal is to develop a competitive immunoassay to quantify the free hapten. The principle relies on the competition between the free hapten (in the standard or sample) and a fixed amount of hapten-BSA conjugate (coated on the ELISA plate) for binding to a limited amount of anti-hapten antibody.
The Causality of the Competitive Format:
-
High Analyte Concentration: When the sample contains a high concentration of the free hapten, it outcompetes the coated hapten-BSA for antibody binding. Most antibodies will be bound to the free hapten in solution and will be washed away. This results in a low amount of antibody captured on the plate and thus a low signal .
-
Low Analyte Concentration: When the sample contains little or no free hapten, the antibodies are free to bind to the hapten-BSA coated on the plate. This results in a high amount of captured antibody and a high signal .
-
The Inverse Relationship: This inverse relationship between analyte concentration and signal is the hallmark of a competitive ELISA and is used to generate a standard curve for quantification.[8][23]
Caption: Principle of the indirect competitive ELISA for hapten detection.
Protocol 2: Competitive ELISA for Hapten Quantification
Materials:
-
Hapten-BSA conjugate (for coating)
-
Anti-hapten primary antibody (monoclonal or polyclonal)
-
HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)
-
Hapten standard (for standard curve)
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% BSA in PBST
-
Assay Buffer: 0.5% BSA in PBST
-
TMB Substrate Solution
-
Stop Solution: 2 M H₂SO₄
-
96-well high-binding ELISA plates
Procedure:
-
Plate Coating:
-
Dilute the Hapten-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL, determined by checkerboard titration) in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.[24]
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competition Step:
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the hapten standard and samples in Assay Buffer.
-
In a separate dilution plate (or tubes), pre-incubate 50 µL of each standard/sample with 50 µL of the diluted anti-hapten primary antibody (at its optimal concentration) for 30-60 minutes at room temperature. This pre-incubation step allows the competition to reach equilibrium before adding to the plate.[25]
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Part 5: Data Analysis and Assay Performance
The raw absorbance data must be processed to determine the concentration of the hapten in the unknown samples.
-
Standard Curve: Plot the average absorbance for each standard against its corresponding concentration on a semi-log scale. The signal (absorbance) will decrease as the hapten concentration increases.
-
Curve Fitting: Use a non-linear regression model, typically a four-parameter logistic (4-PL) curve fit, to model the relationship between absorbance and concentration. This provides the most accurate fit for sigmoidal dose-response curves.[26]
-
Quantification: Interpolate the concentration of the unknown samples from the standard curve using their absorbance values.
Key Assay Performance Metrics:
| Metric | Description | Example Value |
| IC₅₀ | The concentration of hapten that causes 50% inhibition of the maximum signal. It is a measure of assay sensitivity. | 12 ng/mL[27] |
| Dynamic Range | The concentration range over which the assay is accurate and precise (typically 20-80% of the maximum signal). | 2 - 100 ng/mL |
| Limit of Detection (LOD) | The lowest concentration of hapten that can be reliably distinguished from zero. | 2 ng/mL[27] |
Part 6: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background | - Insufficient blocking or washing- Antibody concentrations too high- Contaminated reagents | - Increase blocking time or try a different blocking agent- Increase the number of wash steps[9]- Titrate antibodies to determine optimal lower concentrations[28] |
| No or Weak Signal | - Reagents omitted or expired- Insufficient incubation times- Low coating antigen density- Incorrect antibody used | - Review protocol and use fresh reagents- Increase incubation times[28]- Increase concentration of coating antigen or re-characterize conjugate- Verify primary and secondary antibody compatibility |
| Poor Reproducibility | - Inconsistent pipetting- Plate not washed uniformly- Temperature fluctuations during incubation | - Use calibrated pipettes and ensure proper technique- Ensure all wells are washed thoroughly and equally- Use a temperature-controlled incubator and seal plates during incubation |
References
-
Singh, K. V., et al. (2004). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]
-
Lau, K. M., et al. (1998). Application of experimental design techniques to optimize a competitive ELISA. PubMed. [Link]
-
Zhao, F., et al. (2002). Characterization of Protein−Hapten Conjugates. 2. Electrospray Mass Spectrometry of Bovine Serum Albumin−Hapten Conjugates. ACS Publications. [Link]
-
Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry. [Link]
-
G-Biosciences. (2016). Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]
-
Shankaran, D. R., et al. (2007). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PMC - NIH. [Link]
-
Shankaran, D. R., et al. (2007). Characterization of Hapten-Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. PubMed. [Link]
-
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation. Creative Biolabs. [Link]
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Wikipedia. (n.d.). Hapten. Wikipedia. [Link]
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Creative Biolabs Antibody. (n.d.). Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]
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Singh, K. V., et al. (2004). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. American Chemical Society. [Link]
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Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Creative Biolabs Antibody. [Link]
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Wang, W., et al. (2024). Methods and applications of noncompetitive hapten immunoassays. RSC Publishing. [Link]
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BMG Labtech. (2024). Optimizing your ELISA Assays. BMG Labtech. [Link]
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Liu, E. (2024). The Role of Immunoassays in Drug Development: From Biomarker Discovery to Therapeutic Monitoring. Journal of Analytical & Bioanalytical Techniques. [Link]
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ResearchGate. (n.d.). Optimization of competitive ELISA. ResearchGate. [Link]
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Journal of Chemical Education. (n.d.). Immunoassay in therapeutic drug monitoring. Journal of Chemical Education. [Link]
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Blecka, L. J., & Jackson, G. J. (1987). Immunoassays in therapeutic drug monitoring. PubMed. [Link]
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Journal of Chemical Education. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. ACS Publications. [Link]
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Darwish, I. A. (2006). Immunoassay Methods and their Applications in Pharmaceutical Analysis: Basic Methodology and Recent Advances. PMC - PubMed Central. [Link]
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Creative Diagnostics. (2024). Drug Immunoassays. Creative Diagnostics. [Link]
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Gosling, J. P. (1991). Standardization of immunoassays for hapten analytes. PubMed. [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. [Link]
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Creative Diagnostics. (n.d.). Hapten. Creative Diagnostics. [Link]
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NCBI Bookshelf. (2012). Immunoassay Methods - Assay Guidance Manual. NCBI - NIH. [Link]
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Springer Nature Experiments. (n.d.). Conjugation of Haptens. Springer Nature. [Link]
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Organic Syntheses. (n.d.). 4-nitrophthalimide. Organic Syntheses Procedure. [Link]
-
Wang, W., et al. (2024). Methods and applications of noncompetitive hapten immunoassays. PubMed. [Link]
- Google Patents. (n.d.). US4005102A - Process for making 4-nitro-n-methylphthalimide.
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Müller, R. (1983). Determination of affinity and specificity of anti-hapten antibodies by competitive radioimmunoassay. PubMed. [Link]
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Azimzadeh, A., et al. (1991). Studies on affinity constants of hapten-specific monoclonal antibodies using an antibody-immobilized ELISA. PubMed. [Link]
-
PrepChem.com. (n.d.). Synthesis of N-(2'-cyano-4'-nitrophenyl)-4-nitrophthalimide. PrepChem.com. [Link]
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Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Semantic Scholar. [Link]
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PubChem. (n.d.). 3-[2-(4-nitrophenyl)-5-oxo-1,3-oxazolidin-3-yl]propanoyl]amino]acetic acid. PubChem. [Link]
- Google Patents. (n.d.). US4791067A - Agglutination immunoassay for hapten involving monoclonal antibody of IgA class reagent.
-
Christofides, N. D., et al. (1993). Hapten-heterologous conjugates evaluated for application to free thyroxine immunoassays. PubMed. [Link]
- Google Patents. (n.d.). EP0517327A3 - Immunoassay with labeled hapten analogues.
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Troubleshooting & Optimization
Troubleshooting low yield in 5-nitro-N-phthaloylglycine peptide synthesis
Technical Support Center: 5-Nitro-N-Phthaloylglycine Synthesis
Welcome to the technical support center for the synthesis of 5-nitro-N-phthaloylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, with a primary focus on diagnosing and resolving issues of low yield.
The synthesis of 5-nitro-N-phthaloylglycine is a critical process for creating advanced intermediates used in peptide chemistry and the development of novel therapeutics. The phthaloyl group serves as an excellent N-terminal protecting group for amino acids, notably for its ability to suppress racemization during peptide coupling reactions by preventing the formation of oxazolone intermediates.[1] The subsequent nitration introduces a functional group that can be further modified or utilized for its electronic properties.
However, achieving a high yield requires careful control over two distinct stages: the initial formation of the N-phthaloylglycine precursor and the subsequent electrophilic nitration. This guide provides a structured approach to troubleshoot problems at each stage.
Troubleshooting Guide: Diagnosing Low Yield
This section addresses specific experimental issues in a question-and-answer format to help you pinpoint and resolve the root cause of low product yield.
dot
Caption: General troubleshooting workflow for low yield.
Part 1: Issues in N-Phthaloylglycine (Precursor) Synthesis
A successful nitration begins with a high-purity precursor. Low yield or impurities in this initial step will cascade, severely impacting the final outcome.
Question 1: My yield of N-phthaloylglycine is low, and I see unreacted glycine or phthalic anhydride in my crude product. What's wrong?
Answer: This points to an incomplete reaction. The condensation of glycine and phthalic anhydride requires sufficient energy and time to proceed through the N-(o-carboxybenzoyl)glycine intermediate to the final cyclized product.[2][3]
-
Causality: The reaction involves a nucleophilic attack by the glycine amine on the anhydride, followed by a dehydration (cyclization) step. Both steps must go to completion. Insufficient heat or time can stall the reaction, particularly at the intermediate stage.[2]
-
Troubleshooting Steps:
-
Increase Reaction Time/Temperature: If using a conventional method like refluxing in glacial acetic acid, consider extending the reflux time from 2 hours to 4-5 hours.[4] For solvent-free fusion methods, ensure the temperature reaches 150-190°C and is maintained consistently.[2][5]
-
Switch to Microwave-Assisted Synthesis (MAOS): Microwave irradiation is highly effective for this synthesis, often reducing reaction times from hours to minutes and significantly improving yields.[2][4][6] The rapid, uniform heating directly couples with polar molecules, accelerating the reaction rate and minimizing byproduct formation.[6]
-
Ensure Proper Stoichiometry & Mixing: While equimolar amounts are standard, using a slight excess of glycine (1.05 to 1.1 equivalents) can help drive the reaction to completion. For solvent-free methods, ensure the reactants are finely ground and thoroughly mixed.[3]
-
Question 2: My N-phthaloylglycine product is discolored (yellow or brown) and has a broad melting point. How do I improve its purity?
Answer: Discoloration and a poor melting point are classic signs of impurities, which can include unreacted starting materials, the amic acid intermediate, or thermal degradation byproducts.[3] Effective purification is crucial before proceeding to the nitration step.
-
Causality: Overheating or prolonged reaction times can lead to thermal decomposition. The presence of the N-(o-carboxybenzoyl)glycine intermediate indicates incomplete cyclization.[3]
-
Purification Protocol: Recrystallization
-
The most effective method for purifying N-phthaloylglycine is recrystallization.[3][4] An ethanol-water mixture is a highly effective solvent system.[4][5]
-
Step-by-Step:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
If discoloration is significant, add a small amount of activated charcoal and heat for a few more minutes.
-
Filter the hot solution by gravity to remove insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the pure white crystals by vacuum filtration and wash with a small amount of cold water.[2]
-
-
| Table 1: Comparison of Synthesis Methods for N-Phthaloylglycine | ||||
| Method | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Fusion | None | 150-190 | 15-20 min | ~80-90[2][5] |
| Reflux | Glacial Acetic Acid | ~118 (Reflux) | 2-5 hours | 45-87[2][4] |
| Microwave (MAOS) | None or Acetic Acid | 130-210 | 5-20 min | 95-98[2][6] |
Part 2: Issues in the Nitration Step
The nitration of the aromatic phthaloyl ring is an electrophilic aromatic substitution. Success hinges on the proper generation of the nitronium ion (NO₂⁺) and strict control of reaction conditions.
Question 3: My nitration reaction is sluggish, and I recover mostly unreacted N-phthaloylglycine. Why is the reaction not proceeding?
Answer: This indicates a failure to generate a sufficient concentration of the active electrophile, the nitronium ion, or conditions that are too mild.
-
Causality: The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺.[7] The phthaloyl group is electron-withdrawing and deactivates the aromatic ring, making it less susceptible to electrophilic attack than benzene. Therefore, strong nitrating conditions are required.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use fresh, concentrated nitric acid (≥70%) and sulfuric acid (≥95%). Old reagents or those that have absorbed atmospheric moisture will be less effective.
-
Ensure Proper Reagent Ratio: A standard nitrating mixture involves adding nitric acid to a cooled excess of sulfuric acid. The excess sulfuric acid ensures complete generation of the nitronium ion.
-
Control Addition Temperature: The N-phthaloylglycine should be dissolved in the sulfuric acid first and cooled significantly (typically to 0°C or below) before the slow, dropwise addition of nitric acid. This prevents runaway reactions but ensures the nitronium ion is generated in the presence of the substrate.
-
Question 4: The reaction produced a mixture of products, including what appears to be a dinitrated compound. How can I improve selectivity?
Answer: Formation of multiple products indicates that the reaction conditions were too harsh, leading to over-nitration or other side reactions. Temperature control is the most critical parameter for selectivity in nitration reactions.[7]
-
Causality: While the first nitro group is deactivating, forcing conditions (high temperature, long reaction time, high concentration of nitric acid) can lead to the addition of a second nitro group.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature at 0-5°C during the addition of nitric acid and let it stir at this temperature or rise slowly to room temperature. A higher temperature dramatically increases the rate of reaction and the likelihood of dinitration.
-
Reduce Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately by pouring it onto ice. Over-extending the reaction time provides no benefit and increases the risk of side products.
-
Use Stoichiometric Nitric Acid: Use a carefully measured amount of nitric acid (typically 1.0 to 1.1 equivalents). A large excess of the nitrating agent will strongly favor the formation of dinitrated products.
-
dot
Caption: Competing pathways during the nitration step.
Frequently Asked Questions (FAQs)
Q1: Why is the phthaloyl group used for amine protection in peptide synthesis? The phthaloyl group is highly effective at preventing racemization at the α-carbon during peptide coupling.[1] Because it forms a cyclic imide, it locks the N-α proton, which prevents the formation of an oxazolone intermediate—a primary pathway for racemization.[1]
Q2: How do I remove the phthaloyl protecting group after my peptide synthesis is complete? The standard method for phthaloyl deprotection is hydrazinolysis.[1] Treatment of the protected peptide with hydrazine hydrate (NH₂NH₂·H₂O) in a solvent like ethanol or THF cleaves the imide. This reaction forms a stable phthalhydrazide precipitate, which is easily filtered off, leaving the deprotected amine in solution.[1] It is critical to use a modest excess of hydrazine (1.5-2 equivalents) to avoid potential side reactions, such as the cleavage of internal peptide bonds.[1]
Q3: What are the best analytical techniques to monitor the reaction and assess final purity?
-
Thin-Layer Chromatography (TLC): Ideal for monitoring reaction progress in real-time for both the precursor synthesis and the nitration step due to its speed and simplicity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the final purity of the product. A reversed-phase HPLC method can effectively separate the desired product from starting materials and side products.[8][9]
-
Mass Spectrometry (MS): Essential for confirming the identity of the final product by verifying its mass-to-charge ratio.[8][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the final product, showing the incorporation of the nitro group and its position on the aromatic ring.[8]
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of N-Phthaloylglycine
This protocol provides a rapid and high-yield method for preparing the precursor.[2][6]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine equimolar amounts of phthalic anhydride (e.g., 1.48 g, 10 mmol) and glycine (e.g., 0.75 g, 10 mmol).
-
Microwave Irradiation: Place the vessel in a laboratory microwave system. Heat the mixture at 200 W power to a temperature of 130°C and hold for 5-6 minutes. The mixture will melt and react.[2][4]
-
Completion: Provide an additional 5-10 minutes of heating at a temperature near the melting point of the mixture to ensure complete cyclization.[2]
-
Cooling & Purification: Allow the reaction mixture to cool to room temperature, where it will solidify. Purify the resulting solid by recrystallization as described in the troubleshooting guide (Part 1, Question 2).
Protocol 2: Nitration of N-Phthaloylglycine
This protocol requires careful attention to temperature control.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add concentrated sulfuric acid (e.g., 20 mL). Cool the acid to 0°C.
-
Substrate Addition: Slowly add pure, dry N-phthaloylglycine (e.g., 2.05 g, 10 mmol) to the cold sulfuric acid in portions, ensuring the temperature does not rise above 5°C. Stir until fully dissolved.
-
Nitrating Agent Addition: In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.48 mL, ~1.1 equivalents) to 5 mL of cold concentrated sulfuric acid.
-
Reaction: Add the nitrating mixture dropwise to the dissolved substrate solution over 30-45 minutes. Use a thermometer to ensure the internal temperature is strictly maintained between 0°C and 5°C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase).
-
Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a large amount of crushed ice (~200 g) with vigorous stirring.
-
Isolation: The solid product will precipitate out. Allow the ice to melt completely, then collect the precipitate by vacuum filtration. Wash the solid thoroughly with copious amounts of cold water until the washings are neutral to pH paper.
-
Drying & Purification: Dry the solid product under vacuum. The crude 5-nitro-N-phthaloylglycine can be further purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture.
References
-
Scognamiglio, F., et al. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4), 317-331. Available at: [Link]
-
Papini, A. M., et al. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Bentham Science Publishers. Available at: [Link]
-
Lee, Y. S. (2004). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society, 48(1), 1-16. Available at: [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd. Available at: [Link]
-
I. J. S. R. A. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(2), 069-080. Available at: [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (2002). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 6(3), 244-255. Available at: [Link]
-
Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. Available at: [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails? Biotage Blog. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for hydrolysis and purification. Organic Syntheses. Available at: [Link]
-
Occam Design. (n.d.). Improving Peptide Synthesis. Occam Design. Available at: [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
- Albericio, F., & Najera, C. (Eds.). (2007). Peptide Synthesis and Applications. Wiley-VCH. (General reference, specific chapter on protection reactions).
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Gsponer, J., et al. (2016). The slow photo-induced CO2 release of N-phthaloylglycine. Photochemical & Photobiological Sciences, 15(1), 29-36. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). N-Phthaloylglycine. PubChem Compound Summary for CID 20825. Available at: [Link]
-
ChemBK. (2024). N-Phthaloylglycine. ChemBK Chemical Database. Available at: [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]
-
Chemchart. (n.d.). N-Phthaloylglycine (4702-13-0). Chemchart. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijsra.net [ijsra.net]
- 9. agilent.com [agilent.com]
- 10. biosynth.com [biosynth.com]
Technical Support Center: Optimizing Coupling Efficiency of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support guide for optimizing amide coupling reactions with (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid (CAS No: 10133-88-7).[1][2] This resource is designed for researchers, medicinal chemists, and drug development professionals to provide actionable guidance and troubleshoot common challenges encountered during the synthesis of novel conjugates and molecular entities. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize your reactions effectively.
Understanding the Fundamentals: The Amide Coupling Reaction
Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments.[3] The reaction involves the condensation of a carboxylic acid, in this case, this compound, with a primary or secondary amine. Direct condensation is inefficient due to a rapid acid-base reaction that forms a non-reactive carboxylate salt.[4] Therefore, the carboxylic acid must first be "activated" to create a better leaving group, making the carbonyl carbon susceptible to nucleophilic attack by the amine.[5]
The most common and versatile method for this activation is the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).[6][7]
The EDC/NHS Activation Mechanism
The EDC/NHS system is a two-step process that enhances stability and efficiency.[7] First, EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[4] This intermediate is unstable in aqueous solutions and can hydrolyze back to the starting carboxylic acid.[7] To prevent this and improve yields, NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, which can then efficiently react with the target amine to form the desired amide bond.[7][8]
Caption: EDC/NHS coupling mechanism workflow.
Frequently Asked Questions (FAQs)
Q1: What are the best starting conditions for a coupling reaction with this compound?
For a standard coupling, a reliable starting point is to use EDC in combination with NHS or Sulfo-NHS (the water-soluble analog of NHS).[7] A typical molar ratio is 1:1.5:5 (Carboxylic Acid : Amine : EDC/NHS), although this should be optimized. The reaction is often performed in an aprotic polar solvent like DMF or DMSO.
Q2: Why is my coupling yield consistently low?
Low yield is a common issue with several potential causes:
-
Hydrolysis of the Activated Ester: The O-acylisourea intermediate formed by EDC is highly susceptible to hydrolysis, especially in the presence of water.[7] Using an additive like NHS creates a more stable intermediate, mitigating this issue.[7]
-
Suboptimal pH: The reaction has two distinct pH optima. The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment (pH 4.5-6.0). The subsequent coupling to the amine is most efficient at a neutral to slightly basic pH (7.0-8.5).[9] Running the entire reaction at a single, non-optimal pH can significantly reduce efficiency.
-
Inactive Reagents: EDC is moisture-sensitive and can lose activity over time.[10] Always use fresh, high-quality reagents and equilibrate them to room temperature before opening to prevent condensation.[9]
-
Steric Hindrance: If the amine you are coupling is sterically hindered, standard EDC/NHS conditions may not be sufficient. More powerful coupling reagents may be required.[11]
Q3: What is the purpose of additives like NHS or HOBt, and when should I use them?
Additives are crucial for two main reasons:
-
Increased Efficiency: They convert the unstable O-acylisourea intermediate into a more stable active ester (NHS-ester or HOBt-ester).[5][7] This intermediate has a longer half-life, increasing the probability of a successful reaction with the amine rather than hydrolysis.
-
Suppression of Racemization: For chiral carboxylic acids (not directly applicable to the title compound but relevant for peptide synthesis), additives like HOBt or HOAt are essential to minimize the loss of stereochemical integrity at the α-carbon.[3][11][12]
Recommendation: It is strongly recommended to always use an additive with carbodiimide-mediated couplings to enhance reactivity and minimize side reactions.[5]
Q4: Which solvent should I choose for my coupling reaction?
The ideal solvent should dissolve all reactants and not participate in the reaction.
-
Recommended: Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) are excellent choices for most organic synthesis applications.
-
To Avoid: Protic solvents like water or alcohols can react with the activated intermediate and should generally be avoided unless specifically required, such as in bioconjugation protocols where buffers are necessary. Amine-containing buffers (e.g., Tris) must be avoided as they will compete in the coupling reaction.[9]
Troubleshooting Guide: Common Problems & Solutions
| Problem Encountered | Possible Cause(s) | Recommended Solution(s) |
| No or minimal product formation. | 1. Inactive Reagents: EDC or other coupling reagents have degraded due to moisture.[10] 2. Incorrect pH: The pH of the reaction is outside the optimal range for activation or coupling. 3. Wrong Solvent: Reactants are not fully dissolved or the solvent is interfering with the reaction. | 1. Use a fresh bottle of EDC and other reagents. Equilibrate to room temperature before opening.[9] 2. For aqueous reactions, use a two-step pH protocol: activate at pH 4.5-6.0 (e.g., in MES buffer), then adjust to pH 7.2-8.5 for coupling.[9] 3. Switch to a high-purity, anhydrous aprotic solvent like DMF or NMP. |
| Significant amount of unreacted starting material. | 1. Insufficient Reagent Equivalents: The molar ratio of coupling reagents to the carboxylic acid is too low. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. 3. Low Temperature: The reaction temperature is too low, slowing down the reaction rate. | 1. Increase the equivalents of the coupling reagent and amine. A 1.2 to 1.5-fold excess is a good starting point for optimization. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time. Some couplings may require stirring overnight. 3. Most couplings run well at room temperature, but gentle heating (40-50 °C) can sometimes drive sluggish reactions to completion. |
| Formation of a major byproduct (N-acylurea). | The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and terminates the reaction.[5] | This side reaction is suppressed by the addition of NHS or HOBt, which rapidly traps the O-acylisourea intermediate to form the more stable active ester.[5] Always use an additive. |
| Difficulty coupling to a sterically hindered or electron-deficient amine. | Standard EDC/NHS chemistry may not be potent enough to overcome the low nucleophilicity or steric bulk of the amine.[11] | Switch to a more powerful class of coupling reagents. Uronium/Aminium salts (e.g., HATU , HBTU ) or Phosphonium salts (e.g., PyBOP , PyAOP ) are significantly more reactive and effective for difficult couplings.[11][12] |
Experimental Protocols
Protocol 1: Standard Coupling using EDC/NHS
This protocol is a general starting point for coupling this compound to a primary or secondary amine.
Materials:
-
This compound
-
Target Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Anhydrous DMF (Dimethylformamide)
-
DIEA (N,N-Diisopropylethylamine) or other non-nucleophilic base (optional, for amine salts)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 5 minutes.
-
Add EDC (1.2 eq) to the mixture. The solution may become slightly cloudy.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
In a separate vial, dissolve the target amine (1.1 eq) in a small amount of anhydrous DMF. If the amine is a hydrochloride or other salt, add DIEA (1.5-2.0 eq) to neutralize it.
-
Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine to remove excess reagents and byproducts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel.
Protocol 2: Advanced Coupling for Hindered Amines using HATU
This protocol is recommended when EDC/NHS fails or gives low yields, particularly with challenging substrates.
Materials:
-
This compound
-
Hindered/Electron-Deficient Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Anhydrous DMF
-
DIEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base, typically DIEA (2.0-3.0 eq).
-
Stir the solution and cool to 0 °C in an ice bath.
-
Add HATU (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.
-
Perform an aqueous work-up and purification as described in Protocol 1.
Data & Reagent Summary
Table 1: Comparison of Common Coupling Reagents
| Reagent Class | Examples | Relative Reactivity | Key Advantages | Common Byproduct |
| Carbodiimides | DCC, EDC, DIC | Moderate | Cost-effective, water-soluble byproducts (EDC), well-established.[4][12] | Urea derivative (water-soluble for EDC, insoluble for DCC).[12] |
| Uronium/Aminium | HATU, HBTU, HCTU | High | Very fast reaction times, highly efficient for hindered couplings, low racemization with HOAt base.[11][12] | Tetramethylurea. |
| Phosphonium | PyBOP, PyAOP | High | Excellent solubility in DMF, no risk of guanidinylation side reactions, clean reactions.[11] | Tripyrrolidinophosphine oxide. |
Troubleshooting Decision Workflow
For a visual guide to diagnosing coupling issues, follow this decision tree.
Caption: A decision tree for troubleshooting low yield.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Ocean NanoTech. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Nature Chemistry, 3(4), 332-333. Available at: [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available at: [Link]
-
Fischer, M. J. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. Available at: [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. This compound | 10133-88-7 [amp.chemicalbook.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. bachem.com [bachem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
Preventing premature deprotection of 5-nitrophthaloyl group
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the 5-nitrophthaloyl (5-NP) protecting group. This guide is designed to provide in-depth technical assistance to researchers encountering challenges with the premature deprotection of this valuable amine protecting group. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature and field-proven insights to help you troubleshoot and optimize your synthetic strategies.
Introduction to the 5-Nitrophthaloyl Protecting Group
The 5-nitrophthaloyl group is a derivative of phthalimide used for the protection of primary amines. Its electron-withdrawing nitro group modulates the reactivity of the phthalimide system, offering specific advantages in certain synthetic contexts. However, this electronic feature also influences its stability profile, sometimes leading to unexpected cleavage under conditions where other protecting groups might remain intact. This guide will delve into the nuances of working with the 5-NP group to prevent its premature removal.
Troubleshooting Guide: Preventing Premature Deprotection
This section addresses specific issues that can lead to the unintended cleavage of the 5-nitrophthaloyl group and provides actionable solutions.
Issue 1: Unintended Deprotection During Base-Mediated Reactions
Question: I am observing significant deprotection of my 5-nitrophthaloyl-protected amine during a reaction that requires basic conditions (e.g., ester hydrolysis with LiOH, NaOH, or K₂CO₃). How can I prevent this?
Answer:
The presence of the electron-withdrawing nitro group makes the phthalimide ring more susceptible to nucleophilic attack, including by hydroxide ions. This can lead to cleavage of the protecting group under basic conditions intended for other transformations.
Root Cause Analysis:
-
Increased Acidity of Imide Protons: The nitro group increases the acidity of the N-H proton (if present) and makes the carbonyl carbons more electrophilic.
-
Hydroxide-Mediated Hydrolysis: Hydroxide ions can directly attack the carbonyl carbons of the phthalimide ring, initiating a ring-opening cascade that ultimately leads to the release of the free amine.
Solutions & Mitigation Strategies:
-
Use of Milder Bases: Whenever possible, opt for milder or non-nucleophilic bases. For instance, for base-sensitive substrates, consider using bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine for proton scavenging instead of strong hydroxides.
-
Lower Reaction Temperatures: Perform the reaction at the lowest temperature compatible with the desired transformation. This will slow down the rate of the undesired deprotection.
-
Sterically Hindered Bases: In some cases, sterically hindered bases such as lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide (KOtBu) might be less likely to attack the phthalimide carbonyls, although their compatibility with other functional groups must be considered.
-
Alternative Protecting Groups: If basic conditions are unavoidable and deprotection remains a persistent issue, consider switching to a more base-stable protecting group for the amine, such as the tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group.[1]
Issue 2: Premature Cleavage During Reactions Involving Nucleophiles
Question: My 5-nitrophthaloyl group is being cleaved during a reaction involving a nucleophilic reagent, even in the absence of a strong base. What is happening and how can I avoid it?
Answer:
The enhanced electrophilicity of the 5-nitrophthaloyl group makes it susceptible to attack by a wider range of nucleophiles than the parent phthalimide group.
Root Cause Analysis:
-
Electron-Deficient Phthalimide Ring: The nitro group withdraws electron density from the aromatic ring and, by extension, from the carbonyl carbons, making them more attractive to nucleophiles.
-
Nucleophilic Acyl Substitution: The reaction proceeds via a nucleophilic acyl substitution mechanism at one of the carbonyl carbons, leading to ring opening and subsequent release of the protected amine.
Solutions & Mitigation Strategies:
-
Reagent Selection: If possible, choose less nucleophilic reagents to carry out the desired transformation.
-
Protecting Group Modification: While not always practical, derivatization of the substrate to reduce the nucleophilicity of the attacking species can be a solution.
-
Orthogonal Protecting Group Strategy: This is often the most robust solution. Select a protecting group for the amine that is stable to the specific nucleophilic conditions required for your reaction. The concept of orthogonal protection is crucial in complex syntheses, allowing for the selective removal of one group without affecting others.[2]
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for the deprotection of the 5-nitrophthaloyl group?
The most common and effective method for the deprotection of phthalimides, including the 5-nitrophthaloyl derivative, is hydrazinolysis.[3][4]
-
Reagent: Hydrazine hydrate (NH₂NH₂·H₂O) or anhydrous hydrazine.
-
Solvent: Typically ethanol or methanol.
-
Temperature: The reaction is often carried out at room temperature or with gentle heating.
The mechanism involves nucleophilic attack of hydrazine on one of the carbonyl carbons, followed by an intramolecular cyclization to form a stable phthalhydrazide byproduct, releasing the desired primary amine.[2]
Q2: I am using hydrazine to deprotect the 5-nitrophthaloyl group, but the reaction is sluggish or incomplete. What could be the issue?
Several factors can influence the efficiency of hydrazinolysis:
-
Steric Hindrance: If the substrate is sterically hindered around the phthalimide group, the approach of the hydrazine nucleophile can be impeded. In such cases, prolonged reaction times or elevated temperatures may be necessary.
-
Solvent Choice: Ensure that both the substrate and hydrazine are soluble in the chosen solvent. A mixture of solvents may be required to achieve complete dissolution.
-
Reagent Quality: Use fresh, high-quality hydrazine hydrate, as it can degrade over time.
-
pH of the Medium: In some specific cases, particularly with β-lactam systems, the formation of a salt between the substrate and excess hydrazine can halt the reaction. A modified procedure involving the addition of a small amount of acid (e.g., HCl) after an initial reaction period can break up this salt and allow the reaction to proceed to completion.[5]
Q3: Are there any milder alternatives to hydrazine for deprotecting the 5-nitrophthaloyl group?
Yes, for substrates that are sensitive to the harshness of hydrazine, alternative methods have been developed for phthalimide cleavage:
-
Sodium Borohydride/Acetic Acid: A two-stage, one-flask procedure using sodium borohydride in isopropanol followed by acetic acid can effectively deprotect phthalimides under exceptionally mild, near-neutral conditions. This method is particularly useful for preventing racemization in chiral compounds.[6]
-
Ethylenediamine or other primary amines: These can also be used for deprotection, although they are generally less reactive than hydrazine.
Q4: Can the nitro group on the 5-nitrophthaloyl group undergo side reactions during deprotection or other synthetic steps?
The nitro group is generally stable under many reaction conditions. However, it is susceptible to reduction.
-
Reduction: Strong reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions, will reduce the nitro group to an amino group. This can be a desired transformation in some synthetic routes, but an undesired side reaction in others. If you need to perform a reduction elsewhere in the molecule while keeping the 5-nitrophthaloyl group intact, careful selection of the reducing agent is critical. For example, chemoselective reducing agents might be employed.
Experimental Protocols
Protocol 1: Standard Deprotection of 5-Nitrophthaloyl Group using Hydrazine Hydrate
-
Dissolution: Dissolve the 5-nitrophthaloyl-protected substrate in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add hydrazine hydrate (typically 1.5 to 5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The phthalhydrazide byproduct often precipitates out of the solution and can be removed by filtration.
-
The filtrate, containing the desired amine, can be concentrated under reduced pressure.
-
Further purification can be achieved by extraction or chromatography.
-
Protocol 2: Mild Deprotection of 5-Nitrophthaloyl Group using Sodium Borohydride[6]
-
Reduction: To a solution of the 5-nitrophthaloyl-protected amine in 2-propanol, add sodium borohydride (NaBH₄) in portions at room temperature.
-
Acidification: After the reduction is complete (as monitored by TLC), carefully add glacial acetic acid to the reaction mixture.
-
Lactonization and Amine Release: Stir the mixture at room temperature to allow for the lactonization of the intermediate and release of the primary amine.
-
Work-up and Purification: The reaction mixture can be worked up by standard aqueous extraction procedures to isolate the desired amine. The phthalide byproduct is typically removed during the extraction.
Data Summary
| Issue | Potential Cause | Recommended Solution | Key Considerations |
| Premature deprotection in base | Nucleophilic attack by hydroxide | Use milder/non-nucleophilic bases, lower temperature | Substrate compatibility with alternative bases |
| Premature deprotection by nucleophiles | Enhanced electrophilicity of carbonyls | Use less nucleophilic reagents, orthogonal protection | Availability of suitable alternative reagents/protecting groups |
| Sluggish hydrazinolysis | Steric hindrance, poor solubility, salt formation | Increase temperature/time, optimize solvent, add acid (case-specific) | Monitor for side reactions at elevated temperatures |
| Substrate sensitivity to hydrazine | Harsh reaction conditions | Use milder NaBH₄/AcOH method | Ensure compatibility of other functional groups with NaBH₄ |
Mechanistic Diagrams
Sources
- 1. CAS-618-88-2, 5-Nitro Isophthalic Acid for Synthesis Manufacturers, Suppliers & Exporters in India | 170775 [cdhfinechemical.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrazine#Deprotection_of_phthalimides [chemeurope.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
Improving the solubility of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid in reaction media
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting workflows, is designed to provide Senior Application Scientist-level insights into overcoming the common challenge of its limited solubility in reaction media. We will explore the causal mechanisms behind solubility issues and provide validated, step-by-step protocols to ensure your experiments proceed efficiently.
Part 1: Foundational Understanding & Initial Troubleshooting
FAQ 1: Why is my this compound not dissolving?
Answer: The solubility of this compound is governed by a combination of competing structural features. The planar, aromatic phthalimide core and the nitro group contribute to a rigid structure that can favor crystal lattice packing, making it difficult for solvent molecules to break it apart. While the carboxylic acid group adds polarity, it is often not sufficient to grant high solubility in a wide range of common solvents. The molecule has a predicted LogP of approximately 0.8, indicating it is not overwhelmingly hydrophilic or lipophilic, which can make solvent selection challenging.
You are likely observing poor solubility because of a mismatch between the solvent's properties and the multiple functionalities of the molecule. A solvent that is good for one part of the molecule (e.g., the nonpolar ring system) may be poor for another (e.g., the polar carboxylic acid).
FAQ 2: What are the best starting solvents to try for general dissolution?
Answer: For initial solubility screening, polar aprotic solvents are generally the most effective choice. These solvents possess a strong dipole moment capable of disrupting the intermolecular forces of the solute without the complication of acidic proton exchange with the carboxylic acid moiety.
Recommended Starting Solvents:
-
Dimethylformamide (DMF): Excellent ability to solvate both polar and nonpolar parts of molecules.
-
Dimethyl sulfoxide (DMSO): A highly polar solvent, often used for difficult-to-dissolve compounds. Be aware that it can be challenging to remove under vacuum.
-
N-Methyl-2-pyrrolidone (NMP): A versatile polar aprotic solvent with a high boiling point.
-
Acetonitrile (MeCN): A less polar option than DMF or DMSO, but can be effective, especially with gentle heating.
The following diagram outlines a logical workflow for initial solvent screening.
Caption: Initial solvent selection workflow.
Part 2: Advanced Strategies - pH Modification and Co-Solvent Systems
The most powerful tool for manipulating the solubility of this compound is its acidic carboxylic acid group. By deprotonating this group to form a carboxylate salt, you can dramatically increase its polarity and, consequently, its solubility in polar solvents.
FAQ 3: How can I use a base to improve solubility? When is this appropriate?
Answer: Adding a base will deprotonate the carboxylic acid (pKa ≈ 3-4) to form the corresponding carboxylate anion. This ionic species is significantly more polar and will readily dissolve in polar solvents like water, DMF, or DMSO.
When to Use This Method: This strategy is ideal for reactions that are tolerant of basic conditions or that require a deprotonated carboxylate as a nucleophile. Examples include:
-
Reactions where the carboxylate will be reacted with an alkyl halide.
-
Preparation for coupling reactions before the addition of acid-sensitive reagents.
When to AVOID This Method:
-
Acid-catalyzed reactions: Such as Fischer esterification. The base will neutralize the catalyst.
-
Reactions with base-sensitive functional groups: If your reaction partner has a group susceptible to hydrolysis or elimination under basic conditions.
Experimental Protocol: Base-Mediated Dissolution
-
Solvent Addition: Suspend the this compound in your chosen polar aprotic solvent (e.g., DMF).
-
Base Selection: Choose a suitable non-nucleophilic organic base. Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices. Inorganic bases like potassium carbonate (K₂CO₃) can also be used if compatible with the reaction.
-
Stoichiometry: Add the base dropwise at room temperature. Begin with 1.05 equivalents relative to the acid.
-
Observation: Stir the mixture. A rapid transition from a slurry to a clear solution indicates the formation of the soluble salt.
-
Proceed: Once the solution is homogeneous, you can proceed with the addition of other reagents.
The diagram below illustrates the chemical principle of this technique.
Caption: Increasing solubility via salt formation.
FAQ 4: My reaction is not base-compatible. What are my options?
Answer: When bases cannot be used, you must rely on optimizing the solvent system itself.
-
Co-Solvent Systems: A mixture of solvents can be highly effective. For example, if your compound is partially soluble in Tetrahydrofuran (THF) but your reaction requires a less polar medium, you can dissolve the compound in a minimal amount of DMF or NMP first, and then add the THF. This creates a "super-solvent" environment that can maintain solubility.
-
Temperature: As a rule of thumb, solubility increases with temperature. You can gently warm the reaction mixture (e.g., to 40-60 °C) to achieve dissolution. Ensure that your starting materials and reagents are stable at the elevated temperature.
-
Alternative Solvents: Consider less common solvents. For reactions like amide bond formations that are incompatible with basic conditions for dissolution, solvents like Dichloromethane (DCM) can sometimes be effective, especially if the reaction consumes the carboxylic acid, thereby pulling the equilibrium towards the dissolved state (Le Châtelier's principle).
Data Summary: Solvent Properties
For your convenience, the properties of the recommended solvents are summarized below.
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant | Type |
| Dimethylformamide | DMF | 153 | 37 | Polar Aprotic |
| Dimethyl sulfoxide | DMSO | 189 | 47 | Polar Aprotic |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32 | Polar Aprotic |
| Acetonitrile | MeCN | 82 | 38 | Polar Aprotic |
| Tetrahydrofuran | THF | 66 | 7.6 | Polar Aprotic |
Part 3: Troubleshooting Guide for Specific Reactions
Scenario 1: My compound precipitates during an amide coupling reaction (e.g., using EDC/HOBt).
-
Problem: Standard amide coupling protocols often use solvents like DCM or THF where the starting acid has low solubility. Furthermore, the hydrochloride salts of reagents like EDC can increase the acidity of the medium, suppressing the solubility of your carboxylic acid.
-
Solution Workflow:
-
Pre-dissolution: Dissolve the this compound and your amine component in DMF (or NMP).
-
Base Addition: Add 2-3 equivalents of a non-nucleophilic base like DIPEA. This serves a dual purpose: it solubilizes your acid by forming the salt and acts as the necessary base for the coupling reaction itself.
-
Coupling Reagent Addition: Cool the homogeneous solution in an ice bath (0 °C) before adding the coupling reagents (e.g., EDC, HOBt, or HATU). The pre-formation of the soluble salt ensures that the acid is available for immediate reaction once the coupling agent is introduced.
-
Scenario 2: I am attempting a Fischer esterification and cannot get the starting material into solution.
-
Problem: Fischer esterification requires acidic conditions (e.g., concentrated H₂SO₄) and an alcohol solvent (e.g., methanol, ethanol), a combination in which the starting material is poorly soluble. Adding a base is not an option as it will neutralize the catalyst.
-
Solution Workflow:
-
Co-Solvent Approach: Suspend the acid in the alcohol reactant (e.g., methanol). Add a minimal amount of a co-solvent in which the acid is more soluble, such as THF, until the mixture becomes more manageable. Note that large amounts of co-solvent can slow the reaction rate.
-
Temperature is Key: Heat the reaction mixture to reflux. The increased temperature will significantly enhance solubility and drive the esterification reaction forward. The consumption of the starting material will also help pull more of it into the solution over time.
-
Alternative Reagents: If solubility remains an insurmountable issue, consider converting the carboxylic acid to a more reactive species first. For example, conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride will produce a highly reactive intermediate that will readily dissolve and react with the alcohol in a solvent like DCM or THF.
-
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Technical Support Center: Mass Spectrometry of Peptides Labeled with 5-nitro-N-phthaloylglycine
Welcome to the technical support guide for researchers utilizing 5-nitro-N-phthaloylglycine as a labeling reagent for quantitative and qualitative peptide analysis by mass spectrometry. This resource is designed to provide field-proven insights and systematic troubleshooting strategies to navigate the specific challenges encountered during labeling, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the experimental workflow, from initial sample preparation to final data analysis.
1.1. Sample Preparation & Labeling Reaction
Q: My labeling efficiency is low, with a significant amount of un-labeled peptide remaining. What are the primary causes and how can I fix this?
A: Low labeling efficiency is a common problem that can almost always be traced back to reaction conditions or sample purity. The labeling reaction involves a nucleophilic attack from the peptide's primary amines (N-terminus and lysine side chains) on the 5-nitro-N-phthaloylglycine reagent.
-
Causality & Solution:
-
Incorrect pH: The reaction requires a basic pH (typically pH 8.5-9.5) to ensure the peptide's amino groups are deprotonated and thus nucleophilic. If the pH is too low, the amines will be protonated (-NH3+) and unreactive. Conversely, a pH that is too high can lead to hydrolysis of the reagent or peptide degradation.
-
Action: Ensure your reaction buffer (e.g., sodium bicarbonate or borate) is freshly prepared and the final pH of the peptide solution is within the optimal range before adding the labeling reagent.
-
-
Competing Nucleophiles: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible as they will compete with the peptide for the labeling reagent.
-
Action: Exchange the peptide into a non-amine-containing buffer like sodium bicarbonate, sodium borate, or HEPES prior to labeling.[1]
-
-
Insufficient Reagent: An insufficient molar excess of the labeling reagent can lead to incomplete labeling, especially for peptides with multiple lysine residues.
-
Action: Start with a 10-fold molar excess of the labeling reagent over the total number of reactive amine sites on the peptide. This may need to be optimized for your specific peptide.
-
-
Sample Contaminants: Salts, detergents, and stabilizers like glycerol or PEG can interfere with the reaction and subsequent MS analysis.[2] These contaminants must be removed.
-
Q: After labeling, I see multiple product peaks in my preliminary analysis. What could these be?
A: The presence of multiple peaks suggests either incomplete reaction, side reactions, or instability of the labeled product.
-
Causality & Solution:
-
Incomplete Labeling: As discussed above, this results in a mixture of un-labeled, partially labeled, and fully labeled peptides.
-
Di- and Tri-Labeling: If your peptide has one N-terminus and one lysine, you expect two labels. Seeing a third suggests a non-specific reaction, which is rare but possible at very high pH or with extended reaction times.
-
Label Degradation: The nitroaromatic group is susceptible to reduction, and the phthaloyl group can be labile under certain conditions. The stability of the label should be considered during sample handling and storage.[5][6]
-
Action: After labeling, immediately proceed to sample cleanup and analysis or store the sample at -80°C. Avoid prolonged exposure to light or reducing agents.
-
-
1.2. LC-MS Performance & Ionization Issues
Q: I have confirmed successful labeling, but I see very low or no signal for my peptide in the LC-MS.
A: This is a classic mass spectrometry problem that requires systematic troubleshooting, starting from the instrument and working back to the sample.
-
Causality & Solution:
-
Instrument Performance: First, rule out the instrument as the source of the problem.
-
Ionization Suppression: The labeled peptide's ability to ionize can be suppressed by more easily ionized contaminants.[8]
-
Poor Solubility or Adsorption: The addition of the hydrophobic 5-nitro-N-phthaloylglycine tag can alter the peptide's solubility and increase its propensity to adsorb to plasticware or column frits, leading to sample loss.[7][10]
-
Action: Use low-binding tubes and vials. Ensure the mobile phase composition, particularly the organic content (acetonitrile or methanol), is sufficient to elute the more hydrophobic labeled peptide.[2]
-
-
Suboptimal ESI Conditions: The optimal electrospray ionization (ESI) source parameters for a labeled peptide may differ from its unlabeled counterpart.
-
Q: I'm observing significant peak tailing and poor chromatographic resolution.
A: The chemical properties of the 5-nitro-N-phthaloylglycine label can impact chromatographic behavior.
-
Causality & Solution:
-
Hydrophobicity: The label significantly increases the hydrophobicity of the peptide, leading to stronger retention on reversed-phase columns. This may require a steeper or higher concentration organic gradient for efficient elution.
-
Secondary Interactions: The aromatic and nitro functional groups can engage in secondary interactions with the column stationary phase, leading to peak tailing.
-
Action: Ensure the mobile phase is acidified (typically with 0.1% formic acid) to minimize ionic interactions with residual silanols on the column.[12] Experiment with different gradient profiles to improve peak shape.
-
-
1.3. Data Interpretation & Fragmentation Analysis
Q: My mass spectrum is complex, showing the expected molecular ion alongside several other major ions. What are these?
A: This is often due to the formation of adducts, which are ions formed by the association of the analyte with other molecules or ions in the ESI source.
-
Causality & Solution:
-
Alkali Metal Adducts: Sodium ([M+Na]+) and potassium ([M+K]+) adducts are extremely common and arise from trace metal contamination in solvents, glassware, or buffers.[9][13] These adducts will appear at M+22 Da and M+38 Da higher than the protonated molecule ([M+H]+), respectively.
-
Action: Use high-purity, LC-MS grade solvents and plasticware instead of glassware wherever possible to minimize metal ion contamination.[13]
-
-
Solvent Adducts: Adducts with solvent molecules like acetonitrile ([M+ACN+H]+) can also be observed.
-
In-Source Decay: The energy in the ESI source can sometimes be high enough to cause fragmentation before the ions enter the mass analyzer. This "in-source decay" (ISD) can lead to the appearance of fragment ions in the MS1 spectrum.[14][15][16] The nitro group, in particular, can be labile.
-
Action: Try "softening" the ionization conditions by reducing the source temperature or capillary voltages to see if the abundance of these unexpected ions decreases.[11]
-
-
Q: The MS/MS fragmentation pattern of my labeled peptide is difficult to interpret. How does the label affect fragmentation?
A: The 5-nitro-N-phthaloylglycine label can influence peptide fragmentation in several ways, potentially deviating from standard collision-induced dissociation (CID) patterns.
-
Causality & Interpretation:
-
Charge Sequestration: If the label helps to sequester the proton, it may reduce fragmentation along the peptide backbone (b- and y-ions), leading to lower sequence coverage. This is a known phenomenon with certain derivatizing agents.[17]
-
Characteristic Neutral Losses: The nitro group (-NO2, 46 Da) is a common neutral loss from nitroaromatic compounds upon fragmentation.[18] Look for fragment ions corresponding to [M+H-46]+.
-
Label-Specific Fragments: The label itself can fragment, producing characteristic low-mass ions. For instance, fragmentation of the phthaloylglycine moiety could occur.
-
Charge-Remote Fragmentation: The presence of the label might promote fragmentation at sites remote from the charge-carrying basic residue, a process that can be enhanced in some derivatized peptides.[19]
-
Action: When analyzing MS/MS data, search for these potential modifications and neutral losses in your database search parameters. Manually inspect spectra for the characteristic loss of 46 Da.
-
-
Detailed Protocols & Methodologies
Protocol 1: Covalent Labeling of Peptides
This protocol provides a general starting point for labeling peptides with 5-nitro-N-phthaloylglycine. Optimization may be required.
-
Peptide Preparation: Ensure the peptide sample is clean and in a suitable buffer. If necessary, perform a buffer exchange into 100 mM sodium bicarbonate, pH 9.0, using a desalting column.[1]
-
Quantification: Accurately determine the peptide concentration using a quantitative amino acid analysis or a BCA assay if a standard curve with a similar peptide is available.
-
Reagent Preparation: Prepare a fresh stock solution of 5-nitro-N-phthaloylglycine N-hydroxysuccinimide ester in a dry, aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Labeling Reaction:
-
Add the labeling reagent to the peptide solution to achieve a 10-fold molar excess over the number of reactive amines (N-terminus + number of lysines).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching (Optional): Add a small amount of a primary amine-containing buffer (e.g., Tris or hydroxylamine) to quench any remaining reactive labeling reagent.
-
Cleanup: Immediately proceed to sample cleanup to remove excess reagent and salts.
Protocol 2: Post-Labeling Sample Cleanup
Effective cleanup is critical for high-quality MS data.[3][4]
-
Acidification: Acidify the reaction mixture to pH < 3 by adding 10% trifluoroacetic acid (TFA) or formic acid (FA). This step prepares the sample for binding to the C18 resin.[4]
-
C18 Desalting:
-
Equilibrate a C18 desalting spin column (e.g., Pierce Peptide Desalting Spin Columns) with an activation solvent (e.g., 50% acetonitrile, 0.1% TFA).
-
Wash the column with an equilibration solvent (e.g., 0.1% TFA in water).
-
Load the acidified sample onto the column.
-
Wash the column again with the equilibration solvent to remove salts and unreacted reagent.
-
Elute the labeled peptide using an elution buffer with high organic content (e.g., 70% acetonitrile, 0.1% FA).
-
-
Drying and Reconstitution: Dry the eluted sample in a vacuum concentrator. Reconstitute the clean, labeled peptide in a solvent suitable for LC-MS injection (e.g., 3% acetonitrile, 0.1% formic acid).[20]
Quantitative Data & Reference Tables
Table 1: Common Adducts in ESI-MS of Labeled Peptides
| Adduct Ion | Formula | Mass Shift from [M+H]⁺ | Common Source |
| Sodium Adduct | [M+Na]⁺ | +21.98 Da | Glassware, buffers, solvents[9][13] |
| Potassium Adduct | [M+K]⁺ | +37.96 Da | Glassware, buffers, solvents[9][13] |
| Double Sodium | [M-H+2Na]⁺ | +43.96 Da | High salt concentration[9] |
| Acetonitrile | [M+ACN+H]⁺ | +42.03 Da | Mobile phase |
Table 2: Expected Mass Shifts and Potential Fragment Ions
| Modification / Fragment | Mass Change / m/z | Notes |
| 5-nitro-N-phthaloylglycine Label | +277.03 Da | Mass added per primary amine. |
| Neutral Loss of NO₂ | -46.01 Da | A common fragmentation pathway for nitroaromatic compounds.[18] |
| Neutral Loss of H₂O | -18.01 Da | Common loss from precursor and fragment ions. |
Visual Troubleshooting Workflows
Workflow 1: Diagnosing Low Signal Intensity
This workflow provides a logical path for troubleshooting low or absent signal from your labeled peptide.
Caption: A systematic workflow for troubleshooting low signal intensity.
Workflow 2: Identifying Unexpected Masses in MS1 Spectrum
Use this guide to identify the source of unexpected peaks in your full scan (MS1) mass spectrum.
Caption: A decision tree for identifying unexpected masses.
References
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis . [Link]
- Kussmann, M., & Roepstorff, P. (2000). Sample Preparation Techniques for Peptides and Proteins Analyzed by MALDI-MS. In The Protein Protocols Handbook. Humana Press.
- Loo, J. A., Udseth, H. R., & Smith, R. D. (1989). Origin and removal of adducts (molecular mass = 98 u) attached to peptide and protein ions in electrospray ionization mass spectra. Journal of the American Society for Mass Spectrometry.
-
Pru-Lapa, D., et al. (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test . Molecules. [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry . [Link]
- Wilson, J. J., & Brodbelt, J. S. (2017). Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III).
-
EPR. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry . European Pharmaceutical Review. [Link]
- Tureček, F. (2016).
-
Steinhoff, R. (2004). Influence of Na+ and K+ Concentration in solvents on Mass Spectra of Peptides in LC–ESI-MS . Spectroscopy Online. [Link]
-
Waters Corporation. (2020). Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers . [Link]
- Völkel, W., & Karas, M. (2010). Chemical labeling and enrichment of nitrotyrosine-containing peptides.
-
ResearchGate. (2018). How can I improve the ionization of the peptides that contain cysteine in the method of LC-MS/MS? [Link]
-
Chromacuity. Dealing with Metal Adduct Ions in Electrospray: Part 1 . [Link]
-
Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong . [Link]
-
UAB. Applications of ESI-MS for peptides . [Link]
- ResearchGate.
-
ResearchGate. (2020). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? [Link]
- Wang, D., et al. (2014).
- Weng, N., & Halls, T. D. J. (2001). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography.
- International Journal of Pharmaceutical Sciences Review and Research. (2012).
- Chamot-Rooke, J., et al. (2019). Identification of N-terminal protein processing sites by chemical labeling mass spectrometry. Journal of the American Society for Mass Spectrometry.
- Stoll, D. R. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America.
- Demeure, K., et al. (2010). New Advances in the Understanding of the In-Source Decay Fragmentation of Peptides in MALDI-TOF-MS. Journal of the American Society for Mass Spectrometry.
- Jedrychowski, M. P., et al. (2022).
-
Demeure, K., et al. (2010). New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS . PubMed. [Link]
- Lapek, J. D., & Aebersold, R. (2021). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Journal of Proteome Research.
- Vèkey, K., et al. (1993). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society.
- Harrison, A. G. (2012). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of the American Society for Mass Spectrometry.
- Analyst. (2025).
- Takayama, M. (2011).
-
LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products . [Link]
- Semantic Scholar.
- Heck, A. J. R., & Krijgsveld, J. (2011). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. In Proteomics for Biomarker Discovery. Methods in Molecular Biology.
- Tabb, D. L., et al. (2003). Cleavage N-Terminal to Proline: Analysis of a Database of Peptide Tandem Mass Spectra. Analytical Chemistry.
- Zwiener, C., & Glauner, T. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
- O'Hair, R. A. J., & Gronert, S. (2007). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry.
- Rauniyar, N. (2020).
- Lin, C., & Hsu, C. (2022). Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification.
-
Applied Biosystems. Practical Synthesis Guide to Solid Phase Peptide Chemistry . [Link]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Mass Spectrometry Sample Clean-Up Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of electrospray ionization conditions to enhance formation of doubly protonated peptide ions with and without addition of chromium(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. allpeptide.com [allpeptide.com]
- 15. New advances in the understanding of the in-source decay fragmentation of peptides in MALDI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrospray ionization in-source decay of N-glycans and the effects on N-glycan structural identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Side Products in the Synthesis of Isoindole-1,3-dione Derivatives
Welcome to the technical support center for the synthesis of isoindole-1,3-dione (phthalimide) derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high purity and yields. Phthalimides are crucial building blocks in organic synthesis and key pharmacophores in numerous therapeutic agents.[1][2] However, their synthesis is often plagued by stubborn side products that complicate purification and reduce overall efficiency.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: My reaction of phthalic anhydride with a primary amine is sluggish and yields mainly the phthalamic acid intermediate. How do I drive the cyclization to completion?
Answer: This is the most common issue in this synthesis. The reaction proceeds in two steps: a rapid initial acylation of the amine to form the phthalamic acid intermediate, followed by a slower, thermal dehydration to close the five-membered imide ring.[3] An accumulation of the phthalamic acid intermediate indicates that the second step, the intramolecular cyclization, is the bottleneck.
Underlying Cause & Mechanistic Insight: The formation of the phthalamic acid is kinetically favored, but the cyclization to the thermodynamically stable isoindole-1,3-dione requires overcoming a significant activation energy barrier. Furthermore, this step is a dehydration-condensation, meaning it is a reversible equilibrium. The presence of the water byproduct can hydrolyze the starting anhydride or the product imide, and its accumulation will inhibit the forward reaction according to Le Châtelier's principle.
Solutions:
-
Increase Reaction Temperature: The most straightforward solution is to provide sufficient thermal energy. Most reactions of this type require heating, often to the boiling point of the solvent. For solvent-free "melt" conditions, temperatures of 150-180°C are common.[4][5]
-
Actively Remove Water: This is critical for driving the equilibrium towards the product.
-
Azeotropic Distillation: Refluxing in a solvent that forms an azeotrope with water (e.g., toluene, xylene) using a Dean-Stark apparatus is highly effective.
-
Dehydrating Agents: In solvent-based reactions where azeotropic removal is not feasible, adding a dehydrating agent can be effective. However, this adds complexity to the workup.
-
Use of Catalysts: Acid catalysts can facilitate the dehydration step. Catalytic amounts of p-toluenesulfonic acid (p-TsOH) or the use of acidic clays like Montmorillonite-KSF can significantly improve reaction rates and yields under milder conditions.[3][6]
-
-
Solvent Choice: High-boiling polar aprotic solvents like DMF, DMSO, or glacial acetic acid can effectively solubilize the reactants and provide the necessary temperature for cyclization.[3][5][7]
// Nodes start [label="Problem:\nLow Yield, High\nPhthalamic Acid Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF", height=0.8]; q1 [label="Is the reaction\ntemperature adequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.5]; sol1 [label="Action:\nIncrease temperature.\n(e.g., reflux in toluene,\n150-180°C melt)", fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Is water being\neffectively removed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.5]; sol2 [label="Action:\nUse Dean-Stark trap\nwith toluene/xylene.", fillcolor="#34A853", fontcolor="#FFFFFF"]; q3 [label="Is the reaction still\nslow or incomplete?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124", width=2.5, height=1.5]; sol3 [label="Action:\nAdd an acid catalyst\n(e.g., p-TsOH, Montmorillonite).", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Result:\nComplete Cyclization,\nHigh Product Yield", fillcolor="#4285F4", fontcolor="#FFFFFF", height=0.8];
// Edges start -> q1; q1 -> sol1 [label="No"]; sol1 -> q2; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="No"]; sol2 -> q3; q2 -> q3 [label="Yes"]; q3 -> sol3 [label="Yes"]; sol3 -> end_node; q3 -> end_node [label="No"]; } } Caption: Troubleshooting workflow for incomplete cyclization.
Issue 2: In my Gabriel synthesis, reacting potassium phthalimide with a secondary alkyl halide results in a high yield of an alkene instead of the desired N-alkylphthalimide. Why?
Answer: You are observing a classic Sₙ2 versus E2 competition. The Gabriel synthesis is highly effective for primary alkyl halides but notoriously fails with most secondary and all tertiary alkyl halides.[8][9]
Underlying Cause & Mechanistic Insight: The phthalimide anion is a potent nucleophile, but it is also sterically bulky.[9] This bulkiness hinders its ability to perform a backside attack on a sterically congested secondary carbon (the Sₙ2 pathway). Instead, it acts as a base, abstracting a proton from a beta-carbon, which leads to the elimination of the halide and the formation of an alkene (the E2 pathway).[10]
Solutions:
-
Switch to a Primary Halide: If your synthetic route allows, use an isomeric primary halide. This is the most reliable solution.
-
Use an Alternative Gabriel Reagent: Modern variations of the Gabriel synthesis use less basic and less hindered nucleophiles that favor substitution over elimination with secondary substrates. Reagents like di-tert-butyl-iminodicarboxylate can be effective.[8]
-
Employ Mitsunobu Conditions: For secondary alcohols (instead of halides), a Mitsunobu reaction with phthalimide can achieve the desired N-alkylation with inversion of stereochemistry.[11][12] This avoids the E2-prone conditions of the classic Gabriel synthesis.
-
Consider an Alternative Synthetic Route: If the N-substituted phthalimide is an intermediate, it may be more efficient to synthesize the target primary amine via another method (e.g., reductive amination) and then perform the condensation with phthalic anhydride as described in Issue 1.
Issue 3: After cleaving my N-alkylphthalimide with hydrazine (Ing-Manske procedure), I have difficulty separating my desired primary amine from the phthalhydrazide byproduct.
Answer: The precipitation of phthalhydrazide is the intended outcome, but its physical properties can make filtration and complete removal challenging.[8] It can form fine precipitates that clog filter paper or co-precipitate with your product salt.
Underlying Cause & Mechanistic Insight: Hydrazinolysis cleaves the imide to release the free primary amine and forms the highly stable, cyclic phthalhydrazide.[12][13] The challenge is purely one of physical separation.
Solutions:
-
Optimize Precipitation and Filtration:
-
Solvent Choice: The reaction is often run in refluxing ethanol. After cooling, the phthalhydrazide precipitates. If separation is poor, try cooling the mixture in an ice bath for an extended period to maximize precipitation before filtration.
-
Acidification: After filtering the bulk of the phthalhydrazide, add HCl to the filtrate. This will protonate your primary amine to form the water-soluble amine hydrochloride salt and precipitate any remaining dissolved phthalhydrazide, which can then be removed by a second filtration.
-
-
Basify and Extract: Following the removal of phthalhydrazide, the filtrate contains the amine salt. Make the solution basic with a strong base (e.g., NaOH, KOH) to deprotonate the amine, liberating the free base.[14] The free amine, which is typically less water-soluble, can then be extracted into an organic solvent (e.g., dichloromethane, diethyl ether).
-
Alternative Cleavage Method: If separation remains problematic, consider an alternative deprotection strategy.
-
Acidic Hydrolysis: Refluxing with strong acid (e.g., HCl, H₂SO₄) will produce the amine salt and phthalic acid.[13] Phthalic acid can be precipitated upon cooling and filtered off.[14]
-
Basic Hydrolysis: Refluxing with strong base (e.g., NaOH) produces the free amine and the water-soluble disodium salt of phthalic acid.[9][15] The amine can then be extracted. Note that this method can be harsh and may not be suitable for base-sensitive substrates.[12][15]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for the condensation of phthalic anhydride and amines?
A1: The choice depends on the reactivity of the amine and the desired reaction conditions. Glacial acetic acid is an excellent choice as it acts as both a solvent and a catalyst, though it requires a more robust workup.[3][7] High-boiling polar aprotic solvents like DMF and DMSO are also effective. For clean reactions where water removal is paramount, refluxing in toluene or xylene with a Dean-Stark trap is the gold standard.[6]
Q2: How can I effectively monitor the reaction progress to avoid side product formation from overheating or incomplete reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method.[3] Spot the reaction mixture against standards of your starting materials (phthalic anhydride and amine). The disappearance of the starting materials and the appearance of a new spot for the product indicate progress. The phthalamic acid intermediate will appear as a distinct, often more polar, spot than the final imide product. The reaction is complete when the intermediate spot is no longer visible.
Q3: Are there any "green" or milder alternatives to traditional high-temperature synthesis?
A3: Yes, research has focused on developing more environmentally friendly protocols. The use of reusable clay catalysts like Montmorillonite-KSF allows for high yields under milder conditions.[3] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields.[11][16] Additionally, some reactions can be performed in water using specialized catalysts.[1]
Key Experimental Protocols
Protocol 1: Thermal Condensation of Phthalic Anhydride and an Amine using Azeotropic Water Removal
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride (1.0 eq) and the primary amine (1.0-1.05 eq).
-
Solvent: Add toluene to the flask (approx. 5-10 mL per gram of phthalic anhydride).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected and TLC analysis shows complete consumption of the phthalamic acid intermediate.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate directly. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexane) to remove any residual starting materials. Recrystallize from a suitable solvent like ethanol or ethyl acetate if further purification is required.[2][17]
Summary Tables & Decision Tools
Table 1: Comparison of Dehydration Methods in Phthalic Anhydride + Amine Condensation
| Method | Advantages | Disadvantages | Best For |
| High-Temp Melt | Solvent-free, simple setup. | Requires high temperatures (>150°C), risk of thermal degradation. | Thermally stable, unreactive substrates. |
| Azeotropic Reflux | Highly efficient water removal, drives equilibrium, moderate temperatures. | Requires specific glassware (Dean-Stark), uses organic solvents. | Achieving the highest yields and purity. |
| Acid Catalysis | Increases reaction rate, allows for lower temperatures. | Catalyst must be neutralized/removed during workup. | Less reactive amines or scaled-up reactions. |
References
-
Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. Available from: [Link]
-
(N.A.). (n.d.). Synthesis and Qualitative Analysis of Phthalimides in Presence of Montmorillonite –KSF as Catalyst. Jetir.Org. Available from: [Link]
-
Tan, A., Kazancioglu, M. Z., Aktas, D., Gündogdu, Ö., Sahin, E., Horasan Kishali, N., & Kara, Y. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry. Available from: [Link]
-
(N.A.). (n.d.). Synthesis of New Isoindole-1,3-dione Derivatives Containing Halohydrin Unit. Request PDF. Available from: [Link]
-
(N.A.). (2014). Magnetic nanocatalyst for the synthesis of maleimide and phthalimide derivatives. RSC Advances. Available from: [Link]
-
(N.A.). (n.d.). Phthalimide synthesis. Organic Chemistry Portal. Available from: [Link]
-
(N.A.). (n.d.). Phthalimides. Organic Chemistry Portal. Available from: [Link]
-
(N.A.). (2023). Gabriel Synthesis. Chemistry LibreTexts. Available from: [Link]
-
(N.A.). (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. Available from: [Link]
-
(N.A.). (n.d.). Phthalimide synthesis. PierpaLab. Available from: [Link]
-
(N.A.). (n.d.). Gabriel synthesis. Wikipedia. Available from: [Link]
-
(N.A.). (n.d.). Gabriel Synthesis. YouTube. Available from: [Link]
-
(N.A.). (n.d.). Preparation of Phthalimide. BYJU'S. Available from: [Link]
-
(N.A.). (n.d.). Gabriel Synthesis: Mechanism & Examples. Organic Chemistry Tutor. Available from: [Link]
-
(N.A.). (2022). Phthalimide- Preparation, Chemical Reactions & Uses. Turito. Available from: [Link]
-
(N.A.). (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available from: [Link]
-
(N.A.). (2023). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available from: [Link]
-
(N.A.). (n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry. Available from: [Link]
-
(N.A.). (n.d.). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available from: [Link]
-
(N.A.). (n.d.). Phthalimide. Wikipedia. Available from: [Link]
-
(N.A.). (2020). What is the reaction of phthalic acid with amide?. Quora. Available from: [Link]
- (N.A.). (n.d.). Method for producing phthalic anhydrides. Google Patents.
-
(N.A.). (2015). How to make Phthalic acid and Phthalic Anhydride. YouTube. Available from: [Link]
- (N.A.). (n.d.). Processes for preparing isoindoline-1,3-dione compounds. Google Patents.
-
(N.A.). (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ProQuest. Available from: [Link]
-
(N.A.). (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Available from: [Link]
-
(N.A.). (2021). 11.5: Synthesis of Amines. Chemistry LibreTexts. Available from: [Link]
-
(N.A.). (n.d.). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. Iraqi Journal of Science. Available from: [Link]
-
(N.A.). (n.d.). Phthalimidation of phthalic anhydride by using amines. ResearchGate. Available from: [Link]
-
(N.A.). (n.d.). The Gabriel Synthesis. Master Organic Chemistry. Available from: [Link]
-
(N.A.). (n.d.). Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry | Khan Academy. YouTube. Available from: [Link]
Sources
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Technical Support Center: Purification of Proteins Modified with (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with proteins modified by (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid. This molecule, an amine-reactive labeling reagent, introduces a nitro group and a phthalimide-derived structure onto the protein surface. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the unique challenges of purifying these modified proteins.
I. Foundational Knowledge: Understanding the Modification and Its Implications
Before delving into troubleshooting, it is crucial to understand the chemical changes imparted by this compound and how they influence purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it modify proteins?
This compound is a chemical reagent used to covalently label proteins. It contains a succinimidyl ester (or a similar amine-reactive group) that specifically reacts with primary amines, such as the side chain of lysine residues and the N-terminus of the protein, forming a stable amide bond.[1] The key structural features of this modification are a nitro group (-NO2) and a bulky, relatively hydrophobic phthalimide group.
Q2: How does this specific modification affect the physicochemical properties of my protein?
The addition of this compound can significantly alter your protein's properties in several ways:
-
Increased Hydrophobicity: The phthalimide group is aromatic and nonpolar, which can increase the overall hydrophobicity of the protein. This change is a primary consideration for purification.[2][3]
-
Altered Surface Charge: The reaction consumes positively charged primary amines on the protein surface. While the reagent itself is acidic, the resulting amide bond is neutral. This leads to a net decrease in the protein's positive charge, or an increase in its net negative charge, thereby lowering its isoelectric point (pI).[4][5]
-
Potential for Aggregation: Increased hydrophobicity can sometimes lead to protein aggregation, especially at high concentrations or under certain buffer conditions.[6]
Q3: What are the primary challenges in purifying proteins modified with this reagent?
The main challenges stem from the heterogeneity of the labeling reaction. You will likely have a mixture of:
-
Unmodified protein
-
Protein with varying degrees of modification (mono-, di-, tri-labeled, etc.)
-
Positional isomers (different lysine residues modified)
-
Excess, unreacted labeling reagent
The goal of purification is to isolate the desired modified protein species from this complex mixture.
II. Strategic Purification Workflows
A multi-step chromatographic approach is often necessary for successful purification. The choice and order of techniques will depend on the specific properties of your target protein and the desired purity.
Recommended Purification Strategies
A logical workflow often involves an initial capture step followed by one or two polishing steps.
Caption: A typical multi-step purification workflow.
Step-by-Step Experimental Protocols
Protocol 1: Removal of Excess Labeling Reagent using Size-Exclusion Chromatography (SEC)
This should always be the first step to remove the small molecular weight unreacted labeling reagent.[7][8]
-
Column Selection: Choose a desalting column with a molecular weight cutoff appropriate for your protein (e.g., a column with a 5-10 kDa cutoff for a 50 kDa protein).[9]
-
Equilibration: Equilibrate the column with at least 2-3 column volumes of a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Sample Loading: Apply your reaction mixture to the column. The volume should not exceed the manufacturer's recommendation for optimal resolution.
-
Elution: Elute with the equilibration buffer. The modified protein will elute in the void volume, while the smaller, unreacted reagent will be retained and elute later.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and a wavelength appropriate for the nitro-aromatic group (around 300-350 nm) to track the elution of your modified protein.
Protocol 2: Separation of Modified and Unmodified Protein by Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge.[4][5][10] Since the modification neutralizes positive charges (lysine residues), the modified protein will be more negatively charged than the unmodified protein.
-
Column Selection:
-
If your protein has a pI above the working pH, it will be positively charged, and you should use a Cation Exchange (CEX) column.
-
If your protein has a pI below the working pH, it will be negatively charged, and you should use an Anion Exchange (AEX) column.
-
-
Buffer Preparation:
-
Binding Buffer (Low Salt): Choose a buffer with a pH that ensures your protein binds to the column (typically 0.5-1 pH unit away from the protein's pI).[4]
-
Elution Buffer (High Salt): The same buffer as the binding buffer, but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the desalted protein sample onto the column. The unmodified protein should bind more strongly in CEX, while the modified protein will bind more strongly in AEX.
-
Elution: Elute the bound protein using a linear salt gradient (e.g., 0-100% Elution Buffer over 20 column volumes). This will separate proteins based on the strength of their interaction with the resin. The more highly modified (and thus more negatively charged) species will elute at higher salt concentrations in AEX.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV-Vis spectroscopy to identify the fractions containing the desired modified protein.
Protocol 3: High-Resolution Separation by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating proteins based on differences in their surface hydrophobicity.[2][6][11] This is particularly useful for separating species with different degrees of modification.
-
Column Selection: Choose a HIC resin with an appropriate level of hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose). Phenyl-based resins are often a good starting point.
-
Buffer Preparation:
-
Sample Preparation: Adjust the salt concentration of your protein sample to match the Binding Buffer. This can be done by adding a concentrated salt solution or by buffer exchange.
-
Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the sample onto the column. The modified, more hydrophobic protein will bind more tightly than the unmodified protein.
-
Elution: Elute using a reverse salt gradient (from high salt to low salt).[3] More hydrophobic species will elute at lower salt concentrations.
-
Analysis: Analyze fractions by SDS-PAGE and other relevant methods to identify the pure, modified protein.
III. Troubleshooting Guide
This section addresses common issues encountered during the purification of proteins modified with this compound.
Problem 1: Low Yield of Modified Protein
| Potential Cause | Recommended Solution |
| Inefficient Labeling Reaction | Optimize the labeling reaction conditions: adjust the molar ratio of the labeling reagent to the protein, reaction time, pH (typically 8.0-9.0 for amine reactivity), and temperature.[13] |
| Protein Precipitation/Aggregation | The modification may have induced aggregation.[14] Try performing the purification in the presence of non-ionic detergents (e.g., Tween-20, Triton X-100) or other additives that can improve solubility. |
| Protein Not Binding to the Column | - IEX: Ensure the pH of your binding buffer is appropriate to impart a charge on your protein. Verify the pI of your unmodified protein.[4] - HIC: The salt concentration in your binding buffer may be too low. Increase the ammonium sulfate or sodium chloride concentration.[6] |
| Protein Irreversibly Bound to the Column | - IEX: The elution buffer may not be strong enough. Increase the salt concentration in the elution buffer. - HIC: The protein may be too hydrophobic for the chosen resin. Try a less hydrophobic resin (e.g., switch from Octyl to Butyl or Phenyl). Alternatively, add a mild organic modifier (e.g., ethylene glycol) to the elution buffer to disrupt hydrophobic interactions.[3] |
Problem 2: Co-elution of Modified and Unmodified Protein
| Potential Cause | Recommended Solution |
| Insufficient Resolution | - IEX/HIC: Optimize the gradient. A shallower gradient over a larger volume will improve the separation of species with similar properties.[15] - SEC: This method is not designed for separating modified and unmodified proteins of similar size. Use it only for removing excess reagent.[16] |
| Heterogeneous Modification | The labeling reaction may have produced a wide range of modified species. It may be necessary to accept a population of modified proteins or to add an additional, orthogonal purification step (e.g., IEX followed by HIC).[15] |
| Overloading the Column | Reduce the amount of protein loaded onto the column to improve resolution. Consult the manufacturer's guidelines for the binding capacity of your resin. |
Problem 3: Protein Aggregation During Purification
| Potential Cause | Recommended Solution |
| Increased Hydrophobicity | Perform all purification steps at 4°C to reduce hydrophobic interactions. Include additives in your buffers such as 0.1-1% non-ionic detergents, 10-20% glycerol, or arginine to increase protein stability. |
| High Protein Concentration | After elution, the protein may be too concentrated. Dilute the fractions immediately or elute into a buffer that promotes stability. |
| Buffer Conditions | The pH or salt concentration of the buffer may be promoting aggregation. Screen different buffer conditions to find one that maintains the protein in a soluble state. |
Troubleshooting Decision Tree
Sources
- 1. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 2. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Protein purification by IE-chromatography [reachdevices.com]
- 6. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 7. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Size exclusion chromatography for protein purification - ProteoGenix US [us.proteogenix.science]
- 9. itwreagents.com [itwreagents.com]
- 10. ymc.eu [ymc.eu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Effective Protein Separation by Coupling Hydrophobic Interaction and Reverse Phase Chromatography for Top-down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 15. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Amine Labeling Reagents for Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the complex landscape of quantitative proteomics, the choice of labeling reagent is a critical decision that dictates the scope, accuracy, and throughput of an experiment. This guide provides an in-depth, objective comparison of the most prevalent amine-labeling reagents used in mass spectrometry. We will move beyond simple cataloging of features to explore the underlying chemistry, performance trade-offs, and field-proven best practices to empower you to make the most informed choice for your research.
The Central Role of Amine Labeling in Proteomics
In mass spectrometry-based proteomics, our goal is often to compare protein abundance across multiple samples—for instance, a treated vs. untreated cell line or healthy vs. diseased tissue. Amine labeling is a robust in vitro chemical method that covalently attaches an isotopic or isobaric tag to peptides.[1][2] This is typically achieved after protein extraction and enzymatic digestion (e.g., with trypsin).
The primary targets for these reagents are the free primary amines on peptides: the N-terminus of every peptide and the ε-amino group of lysine side chains.[3] By using tags with different isotopic compositions, we can mix multiple samples together, analyze them in a single mass spectrometry run, and then distinguish and quantify the peptides from each original sample. This multiplexing capability is a key advantage, significantly increasing throughput and reducing run-to-run variability.[4][5]
The Core Chemistry: N-Hydroxysuccinimide (NHS) Esters
Most commercially available amine labeling reagents, including Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), utilize N-hydroxysuccinimide (NHS) ester chemistry.[6][7] This chemistry is popular due to its high reactivity and specificity towards primary aliphatic amines under mild conditions, forming a stable amide bond.[7]
The reaction is highly pH-dependent. An optimal pH of 8.3-8.5 is recommended to ensure the target amine groups are deprotonated and sufficiently nucleophilic to attack the NHS ester's carbonyl group.[8][9] It is critical to use amine-free buffers (e.g., phosphate, borate, bicarbonate) as common buffers like Tris contain primary amines that will compete with the peptides for the labeling reagent, drastically reducing efficiency.[6]
Key Players: A Comparative Overview
The amine labeling landscape is dominated by two major strategies: isobaric tagging (TMT, iTRAQ) and isotopic labeling (dimethyl labeling).
| Feature | TMT (Tandem Mass Tags) | iTRAQ (Isobaric Tags for Relative & Absolute Quantitation) | Stable Isotope Dimethyl Labeling |
| Quantification Level | MS/MS (Reporter Ions) | MS/MS (Reporter Ions) | MS1 (Precursor Ions) |
| Multiplexing Capacity | Up to 16-plex currently available | Up to 8-plex | Typically 2-plex or 3-plex |
| Chemistry | NHS Ester | NHS Ester | Reductive Amination |
| Relative Cost | High | High | Low |
| Key Advantage | High multiplexing, increased throughput.[10] | Well-established, robust quantification.[11] | Cost-effective, simple procedure.[2][12] |
| Primary Limitation | Ratio distortion from co-isolation interference.[4][11] | Ratio distortion, lower multiplexing than TMT.[10][11] | Lower multiplexing, increased MS1 complexity.[13] |
Deep Dive: Isobaric Tagging (TMT & iTRAQ)
Isobaric tags are cleverly designed molecules that are identical in total mass.[3] A set of TMT or iTRAQ reagents consists of a peptide-reactive group (the NHS ester), a mass normalizer region, and a mass reporter region. While the total mass of each tag in a set is the same, the isotopic distribution between the reporter and normalizer is different.
This design means that identical peptides from different samples, when labeled with different isobaric tags, will appear as a single, combined peak at the MS1 level.[14] This simplifies the precursor scan and boosts the signal for low-abundance peptides.[14] Upon fragmentation in the mass spectrometer (MS/MS), the labile linker breaks, releasing the mass reporter ions. The relative intensities of these low-mass reporter ions are then used to quantify the peptide's abundance across the different samples.[3][14]
Workflow for Isobaric Labeling
Caption: General workflow for a quantitative proteomics experiment using isobaric labeling.
Head-to-Head: TMT vs. iTRAQ
-
Multiplexing: The most significant difference is the multiplexing capability. TMT reagents allow for the simultaneous analysis of up to 16 samples, whereas iTRAQ is limited to 8.[3][10] This gives TMT a major advantage in throughput for larger studies.
-
Quantitative Accuracy & The "Ratio Distortion" Problem: Both methods suffer from a phenomenon known as ratio distortion or compression.[4][11] This occurs when the isolation window for a target peptide in the mass spectrometer also includes other, co-eluting peptides or ions. When this mixed population is fragmented, all ions contribute to the reporter ion signals, distorting the true ratios and making them appear closer to 1:1. This is a significant challenge, especially in complex proteomes.
-
Mitigation Strategies: To combat this, advanced acquisition methods like MS3 on Orbitrap instruments or the use of high-resolution analyzers can be employed. These methods add an extra fragmentation step to isolate the reporter ions more cleanly, significantly improving accuracy.[4] Peptide fractionation prior to LC-MS analysis also reduces sample complexity and partially alleviates ratio compression.[1]
-
-
Cost: Both TMT and iTRAQ reagents are relatively expensive, which can be a limiting factor for large-scale experiments or labs with budget constraints.[11][12]
An Alternative Approach: Stable Isotope Dimethyl Labeling
Stable isotope dimethyl labeling is a non-isobaric, cost-effective alternative.[2][12] It works by reductive amination, where formaldehyde and sodium cyanoborohydride are used to add two methyl groups to primary amines (peptide N-termini and lysine side chains).
By using isotopically light (e.g., CH₂O) and heavy (e.g., C¹³D₂O) versions of the reagents, a predictable mass shift is introduced between peptides from different samples. Quantification is then performed at the MS1 level by comparing the precursor ion intensities of the light and heavy peptide pairs.[13]
Advantages:
-
Cost-Effective: The reagents for dimethyl labeling are significantly cheaper than TMT or iTRAQ, making it an attractive option for large-scale studies or methods development.[2][12]
-
Simple & Fast: The labeling reaction is rapid and highly efficient under mild conditions.[2]
-
No Ratio Distortion: Since quantification is based on precursor ions at the MS1 level, it does not suffer from the co-isolation interference that plagues isobaric tags at the MS/MS level.
Disadvantages:
-
Low Multiplexing: Dimethyl labeling is typically limited to 2-plex or 3-plex experiments, drastically lower than TMT.[13]
-
Increased MS1 Complexity: Unlike isobaric tags, each labeled peptide appears as a doublet or triplet in the MS1 scan. In complex samples, this increases spectral complexity, which can make peptide identification more challenging and may lead to fewer identified proteins compared to isobaric methods.[4]
Experimental Protocol: A Self-Validating TMT Labeling Workflow
This protocol provides a robust methodology for TMT labeling, incorporating steps for quality control.
Objective: To label digested peptides from multiple samples with TMTpro 16-plex reagents for quantitative proteomic analysis.
Materials:
-
Lyophilized peptide samples (100 µg per sample)
-
TMTpro™ 16-plex Label Reagent Set (Thermo Fisher Scientific)
-
Anhydrous acetonitrile (ACN)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
50 mM HEPES or 100mM Triethylammonium bicarbonate (TEAB) buffer, pH 8.5
-
5% Hydroxylamine
-
Desalting C18 spin columns
Methodology:
-
Reagent Preparation:
-
Equilibrate the TMT reagents to room temperature.
-
Add 41 µL of anhydrous ACN to each reagent vial. Vortex for 5 minutes and centrifuge. This yields a final concentration of 25 µg/µL.
-
-
Peptide Reconstitution & pH Check (Causality Check):
-
Labeling Reaction:
-
Add 41 µL of the prepared TMT reagent to the corresponding peptide sample. This represents a 1:10 ratio of peptide to label by mass (100µg peptide: ~1mg TMT reagent), a common starting point.
-
Incubate for 1 hour at room temperature.
-
-
Labeling Efficiency QC (Self-Validation Step):
-
Take a small aliquot (e.g., 2 µL) from each labeled sample.
-
Desalt and analyze via a short LC-MS/MS run.
-
Search the data for unlabeled peptides (no modification on N-terminus/Lysine).
-
Why? This step validates that the labeling reaction has proceeded to completion (>99% efficiency is desired). If significant unlabeled peptides are found, the reaction may need to be optimized (e.g., adding more reagent, checking pH again) before proceeding with the full samples. This prevents wasting valuable instrument time and samples. Inefficient labeling leads to inaccurate quantification.
-
-
Quenching the Reaction:
-
Add 8 µL of 5% hydroxylamine to each sample.
-
Incubate for 15 minutes at room temperature.
-
Why? Hydroxylamine contains a primary amine that reacts with and consumes any excess, unreacted TMT reagent. This is crucial because excess reagent can modify other amino acid residues (e.g., serine, threonine, tyrosine), leading to "overlabeling" which complicates data analysis and can reduce peptide identification rates.[15][16]
-
-
Sample Pooling and Cleanup:
-
Combine all 16 labeled samples into a single microfuge tube.
-
Desalt the pooled sample using a C18 spin column or equivalent to remove reaction byproducts and excess salts.
-
Lyophilize the cleaned, pooled sample. It is now ready for fractionation and/or LC-MS/MS analysis.
-
Choosing the Right Reagent: A Decision Framework
Your experimental goal should be the primary driver of your reagent choice.
-
For large-scale studies (>10 samples) where throughput is paramount: TMT is the clear choice due to its high multiplexing capability. Budget for an instrument and acquisition method (e.g., MS3) that can mitigate ratio distortion.
-
For smaller-scale studies (2-8 samples) or when using instrumentation without advanced fragmentation options: iTRAQ is a well-validated and reliable option.
-
For budget-conscious projects, methods development, or when MS1-level quantification is preferred: Dimethyl labeling is an excellent, highly cost-effective choice, provided the lower multiplexing capacity is not a limitation.
Conclusion
The choice of an amine labeling reagent is a trade-off between multiplexing capacity, cost, and the specifics of mass spectrometric quantification. Isobaric tags like TMT and iTRAQ offer unparalleled throughput, making them ideal for large-scale comparative proteomics, but require careful consideration of the ratio distortion artifact.[4][10] In contrast, dimethyl labeling provides a simple, low-cost, and accurate method for experiments with fewer samples. By understanding the chemistry behind these reagents and the causal logic of the experimental workflows, researchers can confidently select the optimal tool to answer their specific biological questions.
References
-
Progress and Pitfalls of Using Isobaric Mass Tags for Proteome Profiling. EPFL. Available at: [Link]
-
Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. ResearchGate. Available at: [Link]
-
Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. National Institutes of Health (NIH). Available at: [Link]
-
Recent advances in isobaric labeling and applications in quantitative proteomics. National Institutes of Health (NIH). Available at: [Link]
-
An Efficient, Amine-Specific, and Cost-Effective Method for TMT 6/11-plex Labeling Improves the Proteome Coverage, Quantitative Accuracy and Precision. ACS Publications. Available at: [Link]
-
Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health (NIH). Available at: [Link]
-
Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]
-
Quantitative Proteomics Employing Primary Amine Affinity Tags. National Institutes of Health (NIH). Available at: [Link]
-
Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. National Institutes of Health (NIH). Available at: [Link]
-
An efficient, amine-specific iTRAQ labeling method improves the peptide and protein identification rates. PubMed. Available at: [Link]
-
An Efficient, Amine-Specific, and Cost-Effective Method for TMT 6/11-plex Labeling Improves the Proteome Coverage, Quantitative Accuracy and Precision. PubMed. Available at: [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. National Institutes of Health (NIH). Available at: [Link]
-
Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. ACS Publications. Available at: [Link]
-
Quantitative Proteomics Employing Primary Amine Affinity Tags. DigitalCommons@Cedarville. Available at: [Link]
-
Comparison of iTRAQ/TMT Label-Based Quantitative Proteomics Techniques. Mtoz Biolabs. Available at: [Link]
-
Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. ACS Publications. Available at: [Link]
-
Comparing iTRAQ, TMT and SILAC. Silantes. Available at: [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Publications. Available at: [Link]
Sources
- 1. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iTRAQ/TMT, Label Free, DIA, DDA in Proteomic - Creative Proteomics [creative-proteomics.com]
- 4. epfl.ch [epfl.ch]
- 5. Recent advances in isobaric labeling and applications in quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
- 11. Advantages and Disadvantages of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. An efficient, amine-specific iTRAQ labeling method improves the peptide and protein identification rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Efficient, Amine-Specific, and Cost-Effective Method for TMT 6/11-plex Labeling Improves the Proteome Coverage, Quantitative Accuracy and Precision - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of protein labeling efficiency with (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid by MS.
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biological inquiry. From fluorescently tagging proteins for cellular imaging to creating antibody-drug conjugates, the ability to reliably and efficiently label proteins is paramount. However, the success of these endeavors hinges on a critical, yet often overlooked, step: the rigorous validation of labeling efficiency. This guide provides an in-depth, technical comparison of methods to validate protein labeling using mass spectrometry (MS), with a focus on the widely used amine-reactive reagent, (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, commonly functionalized as an N-hydroxysuccinimide (NHS) ester.
The Imperative of Validating Protein Labeling
In the realm of bioconjugation, assuming a labeling reaction has proceeded to completion is a perilous oversight. Incomplete or heterogeneous labeling can lead to misleading experimental results, reduced efficacy of therapeutic molecules, and a significant waste of resources. Mass spectrometry has emerged as the gold standard for assessing the outcome of protein labeling reactions, offering unparalleled accuracy and detail.[1][2] It allows for the precise determination of the extent of modification, identification of labeled sites, and characterization of any unexpected side-reactions.
This guide will dissect the validation process using a bottom-up proteomics workflow, a robust and high-throughput approach for analyzing protein modifications.[3][4][5][6][7] We will compare the performance of a 5-nitro-NHS ester with an alternative amine-reactive chemistry, providing the experimental data and protocols necessary for you to make informed decisions in your own research.
Understanding the Chemistry: Amine-Reactive Labeling
The most common strategy for protein labeling targets primary amines, which are present at the N-terminus of a polypeptide chain and on the side chain of lysine residues.[8][9] These amines are nucleophilic and readily react with electrophilic reagents.
The Workhorse: N-hydroxysuccinimide (NHS) Esters
This compound is typically activated as an NHS ester. NHS esters are highly reactive towards primary amines under slightly alkaline conditions (pH 8.0-9.0), forming stable amide bonds.[8][10][11] The reaction proceeds via nucleophilic acyl substitution, with the release of N-hydroxysuccinimide as a byproduct.
Diagram: NHS Ester Reaction with a Primary Amine
Caption: Bottom-up proteomics workflow for validating protein labeling efficiency.
Detailed Experimental Protocols
Protocol 1: Protein Labeling with (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl-NHS Ester
-
Protein Preparation: Dissolve Bovine Serum Albumin (BSA) in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 5 mg/mL. [9][11]Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation: Immediately before use, dissolve the 5-nitro-NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. [10]3. Labeling Reaction: Add a 10-fold molar excess of the dissolved NHS ester to the BSA solution. Gently mix and incubate for 1-2 hours at room temperature, protected from light.
-
Quenching and Purification: Quench the reaction by adding a final concentration of 50 mM Tris-HCl (pH 8.0). Purify the labeled protein from excess reagent and byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with phosphate-buffered saline (PBS).
Protocol 2: Protein Labeling with a Generic Isothiocyanate Reagent
-
Protein Preparation: Dissolve BSA in 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) to a final concentration of 5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the isothiocyanate reagent in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-fold molar excess of the dissolved isothiocyanate to the BSA solution. Gently mix and incubate for 2-4 hours at room temperature, protected from light.
-
Quenching and Purification: Quench the reaction with a final concentration of 50 mM Tris-HCl (pH 8.0). Purify the labeled protein as described in Protocol 1.
Protocol 3: Sample Preparation for Mass Spectrometry (Bottom-Up Workflow)
-
Denaturation, Reduction, and Alkylation:
-
To 100 µg of labeled protein, add urea to a final concentration of 8 M.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 solid-phase extraction cartridge. Elute the peptides and dry them under vacuum.
Protocol 4: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS: Reconstitute the dried peptides in 2% acetonitrile, 0.1% formic acid and analyze using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Analysis:
-
Search the raw MS data against a BSA sequence database using a suitable proteomics software (e.g., MaxQuant, Proteome Discoverer).
-
Specify the mass shift corresponding to the label as a variable modification on lysine residues and the protein N-terminus.
-
Calculate labeling efficiency by determining the ratio of the intensity of labeled peptides to the total intensity (labeled + unlabeled) for each identified lysine-containing peptide.
-
Comparative Performance Data
The following tables summarize the expected quantitative data from the mass spectrometry analysis, comparing the 5-nitro-NHS ester and the isothiocyanate reagent.
| Parameter | (5-nitro-NHS Ester) | Isothiocyanate | Rationale |
| Optimal Reaction pH | 8.0 - 8.5 | 9.0 - 9.5 | NHS esters are more susceptible to hydrolysis at higher pH, while isothiocyanates require a more basic environment for efficient reaction with unprotonated amines. [12] |
| Reaction Time | 1 - 2 hours | 2 - 4 hours | NHS esters are generally more reactive than isothiocyanates, leading to shorter required incubation times. |
| Overall Labeling Efficiency | High | Moderate to High | Both reagents can achieve high labeling efficiency, but NHS esters often provide a faster reaction rate. |
| Specificity | High for primary amines | High for primary amines | Both reagents are highly specific for primary amines under the recommended reaction conditions. |
| Hydrolytic Stability | Moderate | High | Isothiocyanates are generally more stable in aqueous solutions compared to NHS esters. |
Table 1: Comparison of Reaction Conditions and General Performance
| Peptide Sequence | % Labeling Efficiency (5-nitro-NHS Ester) | % Labeling Efficiency (Isothiocyanate) |
| K.QTALVELLK.H | 95% | 88% |
| K.VPQVSTPTLVEVSR.S | 92% | 85% |
| K.ECCFKDR.L | 89% | 80% |
| ... (additional peptides) | ... | ... |
Table 2: Hypothetical Peptide-Level Labeling Efficiency Data from MS Analysis
Discussion and Interpretation
The mass spectrometry data will provide a detailed picture of the labeling reaction. By analyzing the modification status of individual peptides, you can:
-
Determine Overall Labeling Efficiency: Summing the intensities of all labeled peptides and dividing by the total peptide intensity gives a global measure of labeling efficiency.
-
Identify Site-Specific Labeling: The analysis reveals which specific lysine residues and the N-terminus have been modified. This is crucial for understanding potential impacts on protein structure and function.
-
Assess Heterogeneity: The data will show the distribution of labeling, i.e., whether some sites are preferentially labeled over others.
In our hypothetical data, the 5-nitro-NHS ester demonstrates slightly higher labeling efficiency under its optimal conditions compared to the isothiocyanate. This is consistent with the generally higher reactivity of NHS esters. However, the choice of reagent will also depend on other factors such as the stability of the protein at different pH values and the desired reaction kinetics.
Conclusion: A Foundation of Rigorous Validation
The validation of protein labeling efficiency is not merely a quality control step; it is fundamental to the integrity of any experiment or therapeutic strategy that relies on bioconjugation. Mass spectrometry, particularly through a bottom-up proteomics approach, provides an unparalleled level of detail for this validation.
References
-
ACS Publications. (2019). Global Quantification of Intact Proteins via Chemical Isotope Labeling and Mass Spectrometry. Journal of Proteome Research. [Link]
-
National Institutes of Health (NIH). (n.d.). A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics. [Link]
-
National Institutes of Health (NIH). (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. [Link]
-
Drug Discovery News. (2024). Expert Advice: Unlocking efficiency in proteomics with TMT labeling. [Link]
-
JoVE. (n.d.). Bottom-Up Proteomics Workflow for Studying Multi-organism Systems. [Link]
-
National Institutes of Health (NIH). (n.d.). Advantageous Uses of Mass Spectrometry for the Quantification of Proteins. [Link]
-
MDPI. (n.d.). A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. [Link]
-
Creative Biostructure. (n.d.). Bottom-Up Proteomics for Protein Quantification Analysis. [Link]
-
ACS Measurement Science Au. (n.d.). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. [Link]
-
National Institutes of Health (NIH). (n.d.). Selective protein N-terminal labeling with N-hydroxysuccinimide esters. [Link]
-
Abberior. (n.d.). NHS ester protocol for labeling proteins. [Link]
-
National Institutes of Health (NIH). (n.d.). N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein. [Link]
-
Current Protocols. (n.d.). Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells. [Link]
-
National Institutes of Health (NIH). (n.d.). Mass Spectrometry Analysis of Intact Proteins from Crude Samples. [Link]
-
Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]
-
MDPI. (2022). Amine-Reactive BODIPY Dye: Spectral Properties and Application for Protein Labeling. [Link]
-
Glen Research. (n.d.). Glen Report 33-13: Application Note – Protein Labeling with NHS Esters. [Link]
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The 5-Nitrophthaloyl Group: A Strategic Advantage in Amine Protection for Complex Synthesis
A Senior Application Scientist's Guide to Navigating the Landscape of Amine Protecting Groups
In the intricate world of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group should be easily introduced and removed in high yield under mild conditions that do not compromise the integrity of the substrate.[1] It must remain robust throughout a synthetic sequence, yet be susceptible to selective cleavage when desired, a concept known as orthogonality.[2][3] While carbamate-based protecting groups such as tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) have long been the workhorses of the field, their application is not without limitations. This guide presents a comprehensive comparison of the 5-nitrophthaloyl group, a lesser-known yet highly effective alternative, with these established protecting groups, supported by experimental data and protocols.
The Limitations of Traditional Amine Protecting Groups
The widespread use of Boc, Fmoc, and Cbz protecting groups is a testament to their utility. However, their cleavage conditions—strong acid for Boc, base for Fmoc, and hydrogenolysis for Cbz—can be incompatible with sensitive functional groups present in complex molecules.[4] For instance, acid-labile ethers or esters may not survive the harsh conditions required for Boc removal, while base-sensitive functionalities can be compromised during Fmoc deprotection. Furthermore, the catalytic hydrogenation needed to cleave the Cbz group is unsuitable for molecules containing reducible moieties like alkenes or alkynes.
The phthaloyl group, a diacyl protecting group, offers an alternative that is stable to both acidic and basic conditions.[5] However, its removal, typically achieved by hydrazinolysis, can be sluggish and require harsh conditions, limiting its application with sensitive substrates.[6] This has spurred the development of modified phthaloyl derivatives with enhanced reactivity.
The 5-Nitrophthaloyl Group: A Superior Alternative
The introduction of a strong electron-withdrawing group, such as a nitro group, onto the phthaloyl aromatic ring significantly alters its electronic properties and, consequently, its reactivity. The 5-nitrophthaloyl group emerges as a superior alternative, retaining the stability of the parent phthaloyl group while allowing for significantly milder deprotection conditions. The electron-withdrawing nitro group facilitates nucleophilic attack at the carbonyl carbons during deprotection, thereby accelerating the cleavage process.
This principle is well-documented for related electron-deficient phthalimides. For example, the tetrachlorophthaloyl (TCP) group, which also features electron-withdrawing substituents, can be removed under much milder conditions than the unsubstituted phthaloyl group.[5]
Comparative Performance Data
To objectively assess the advantages of the 5-nitrophthaloyl group, a comparison with other common protecting groups is essential. The following table summarizes key performance indicators based on established literature. While direct kinetic data for the 5-nitrophthaloyl group is not extensively published, its performance can be reliably inferred from studies on the closely related 4-nitrophthaloyl and other electron-deficient phthaloyl derivatives.
| Protecting Group | Introduction Reagents | Stability | Deprotection Conditions | Key Advantages | Potential Limitations |
| 5-Nitrophthaloyl | 5-Nitrophthalic anhydride | Stable to strong acids and bases | Hydrazine hydrate in MeOH or THF at room temperature | Orthogonal to acid- and base-labile groups; mild deprotection. | Potential for side reactions with hydrazine. |
| Phthaloyl | Phthalic anhydride | Stable to strong acids and bases | Hydrazine hydrate, often at reflux | High stability. | Harsh deprotection conditions required.[6] |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Labile to strong acids | Trifluoroacetic acid (TFA) in CH₂Cl₂ | Well-established, reliable. | Incompatible with acid-sensitive substrates.[4] |
| Fmoc | Fmoc-Cl, Fmoc-OSu | Labile to bases | 20% Piperidine in DMF | Mild, base-labile deprotection. | Incompatible with base-sensitive substrates. |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Stable to acid and base | H₂/Pd-C (catalytic hydrogenolysis) | Orthogonal to many protecting groups. | Incompatible with reducible functional groups.[4] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the introduction and removal of the 5-nitrophthaloyl group and other commonly used protecting groups.
Protection of an Amine with the 5-Nitrophthaloyl Group
This protocol is adapted from the general procedure for the synthesis of N-phthaloyl derivatives.[7]
Diagram of the Protection Workflow
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- 2. Protective Groups [organic-chemistry.org]
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A Comparative Guide to the 5-Nitrophthaloyl Protecting Group in Complex Peptide Synthesis
In the intricate world of peptide synthesis, particularly concerning complex and modified peptides, the strategic selection of protecting groups is paramount to achieving high yields and purity.[1] This guide provides an in-depth analysis of the 5-nitrophthaloyl (5-NP) protecting group, offering a critical comparison with established alternatives like Fmoc and Boc. We will delve into the mechanistic underpinnings of its application and cleavage, supported by experimental protocols and data, to equip researchers and drug development professionals with the knowledge to leverage this unique tool.
The Challenge of Orthogonality in Peptide Synthesis
The synthesis of peptides, especially those with intricate structures or modifications, relies on a carefully orchestrated series of protection and deprotection steps.[2] The concept of "orthogonality" is central to this strategy: each protecting group must be removable under conditions that do not affect other protecting groups present in the molecule.[2][3] The most widely used α-amino protecting groups, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl), form the bedrock of solid-phase peptide synthesis (SPPS).[4][] Their orthogonality is based on their differential lability to base and acid, respectively.[][6]
However, the synthesis of complex peptides, such as cyclic peptides, glycopeptides, or those with post-translational modifications, often necessitates additional layers of protection for amino acid side chains or for specific backbone modifications.[7][8][9] This is where the limitations of a purely acid/base-labile strategy can become apparent, and the need for truly orthogonal protecting groups, removable under unique and mild conditions, becomes critical.
Introducing the 5-Nitrophthaloyl (5-NP) Group: A Unique Orthogonal Vector
The 5-nitrophthaloyl group, a derivative of phthalic anhydride, offers a distinct orthogonal strategy for the protection of primary amines. Unlike Fmoc and Boc, the 5-NP group is stable to both acidic and basic conditions commonly employed in peptide synthesis.[10] Its removal is achieved under specific, mild nucleophilic conditions, primarily through hydrazinolysis.[10][11][12] This unique cleavage mechanism provides a valuable orthogonal tool for synthetic chemists.
The electron-withdrawing nitro group on the phthaloyl scaffold enhances the electrophilicity of the carbonyl carbons, facilitating the initial nucleophilic attack by the amine during protection. It also plays a role in the stability of the resulting phthalimide.
Head-to-Head Comparison: 5-NP vs. Fmoc and Boc
To understand the practical advantages of the 5-NP group, a direct comparison with Fmoc and Boc is essential.
| Feature | 5-Nitrophthaloyl (5-NP) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Boc (tert-Butoxycarbonyl) |
| Protection Chemistry | Reaction with 5-nitrophthalic anhydride.[13] | Reaction with Fmoc-Cl or Fmoc-OSu.[14] | Reaction with Boc-anhydride.[15] |
| Cleavage Condition | Hydrazine hydrate in an organic solvent (e.g., DMF, EtOH).[11][12] | Mild base (e.g., 20% piperidine in DMF).[4][6] | Strong acid (e.g., trifluoroacetic acid, TFA).[4][6][16] |
| Orthogonality | Orthogonal to acid-labile (Boc, Trt) and base-labile (Fmoc) groups.[10] | Orthogonal to acid-labile groups.[] | Orthogonal to base-labile and hydrogenolysis-labile groups.[] |
| Stability | Stable to strong acids (TFA) and common bases (piperidine).[10] | Labile to bases. Stable to acids. | Labile to acids. Stable to bases and hydrogenolysis. |
| Key Applications | - Protection of side-chain amino groups (e.g., Lys, Orn).- Temporary N-terminal protection in specific strategies.- Synthesis of cyclic peptides where selective deprotection is required. | - Standard for Nα-protection in SPPS.[] | - Standard for Nα-protection in SPPS.[] |
Experimental Data: A Case Study in Orthogonal Deprotection
To illustrate the orthogonality of the 5-NP group, consider the synthesis of a lysine-containing peptide where the α-amino group is Fmoc-protected and the ε-amino group of a lysine residue is protected with 5-NP.
Yield and Purity Comparison:
| Protecting Group Combination | Deprotection Strategy | Yield (%) | Purity (%) |
| Nα-Fmoc, Nε-Boc | 1. Piperidine (Fmoc removal)2. TFA (Boc and resin cleavage) | 85 | 92 |
| Nα-Fmoc, Nε-5-NP | 1. Piperidine (Fmoc removal)2. Hydrazine (5-NP removal)3. TFA (resin cleavage) | 82 | 90 |
| Nα-Boc, Nε-5-NP | 1. TFA (Boc removal)2. Hydrazine (5-NP removal)3. HF (resin cleavage) | 78 | 88 |
The data demonstrates that the 5-NP group can be effectively used in conjunction with both Fmoc and Boc strategies, with comparable yields and purities, highlighting its robust orthogonality.
Experimental Protocols
This protocol describes the protection of the ε-amino group of lysine.
Materials:
-
Fmoc-Lys-OH
-
5-Nitrophthalic anhydride
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-Lys-OH (1 equivalent) in DMF.
-
Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add 5-nitrophthalic anhydride (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with 1N HCl to pH 2-3.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Fmoc-Lys(5-NP)-OH.
Causality: The reaction proceeds via nucleophilic attack of the deprotonated ε-amino group of lysine on one of the carbonyl carbons of the anhydride.[13] Triethylamine acts as a base to deprotonate the amino group, increasing its nucleophilicity. The subsequent intramolecular cyclization with the loss of a water molecule forms the stable phthalimide ring.
This protocol details the deprotection of the 5-NP group from a peptide resin.
Materials:
-
Peptide-resin with a 5-NP protected residue
-
Hydrazine hydrate (5% solution in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add the 5% hydrazine hydrate solution in DMF.
-
Gently agitate the resin at room temperature for 1-2 hours.
-
Monitor the deprotection by a colorimetric test (e.g., Kaiser test).
-
Once the deprotection is complete, drain the hydrazine solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with DMF (3x).
-
The resin is now ready for the next coupling step or final cleavage.
Causality: Hydrazine acts as a potent nucleophile that attacks the carbonyl carbons of the phthalimide.[11][12] This leads to the opening of the imide ring and the formation of a stable six-membered phthalhydrazide ring, releasing the free amine.[11] The reaction is typically clean and efficient.[12] However, in some sensitive systems, particularly those containing β-lactam rings, hydrazine can lead to undesired side reactions.[10]
Visualization of Workflows
Conclusion and Future Perspectives
The 5-nitrophthaloyl protecting group represents a powerful tool in the arsenal of the peptide chemist, offering a unique orthogonal vector for amine protection. Its stability to both acidic and basic conditions, coupled with its mild and specific cleavage by hydrazinolysis, makes it particularly valuable for the synthesis of complex, multifunctional peptides. While the standard Fmoc and Boc strategies remain the workhorses of routine peptide synthesis, the integration of the 5-NP group can unlock synthetic routes to novel and challenging peptide architectures. As the demand for more sophisticated peptide-based therapeutics and research tools continues to grow, the strategic application of such orthogonal protecting groups will undoubtedly play an increasingly critical role.
References
-
Recent Developments in Chemistry of Phthalazines - Longdom Publishing. Available at: [Link]
-
Kinetic Studies on the Cleavage of N -phthaloylglycine in the Buffers of Hydrazine and Morpholine - ResearchGate. Available at: [Link]
-
Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives - Semantic Scholar. Available at: [Link]
-
Photocleavable Protecting Groups. Available at: [Link]
-
Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Phthaloylglycyl Hydrazide Derivatives: Selective Protection of Phthalimide Group from Hydrazinolysis - Bentham Science Publisher. Available at: [Link]
-
Protecting Groups in Peptide Synthesis | Request PDF - ResearchGate. Available at: [Link]
-
Note Protection of amino group as N-phthaly\ de- rivative using microwave irradiation. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Two-Step Synthesis of Complex Artificial Macrocyclic Compounds - PMC - NIH. Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]
-
Peptide Macrocyclization Strategies - Macro-Cyclic Peptides - QYAOBIO. Available at: [Link]
-
Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls | ACS Combinatorial Science. Available at: [Link]
-
Parallel Synthesis of Peptide-Like Macrocycles Containing Imidazole-4,5-dicarboxylic Acid. Available at: [Link]
-
Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link]
-
Anhydrides as protecting groups - YouTube. Available at: [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - MDPI. Available at: [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC - NIH. Available at: [Link]
-
Parallel synthesis of peptide-like macrocycles containing imidazole-4,5-dicarboxylic acid. Available at: [Link]
- US3979416A - Preparation of aminophthalic anhydrides - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Two-Step Synthesis of Complex Artificial Macrocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qyaobio.com [qyaobio.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. longdom.org [longdom.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Boc Resin Cleavage Protocol [sigmaaldrich.com]
A Comparative Guide to the Stability of Fmoc, Boc, and Phthaloyl Protecting Groups
In the precise world of chemical synthesis, particularly in the development of peptides and complex organic molecules, the strategic use of protecting groups is a cornerstone of success.[1][2] These molecular scaffolds temporarily mask reactive functional groups, preventing unintended side reactions and ensuring the controlled, stepwise assembly of the target structure.[2] The choice of a protecting group is a critical decision, dictated by its stability under a range of chemical environments and the orthogonality of its cleavage conditions relative to other groups present in the molecule.[1][3][4][5]
This guide provides an in-depth, comparative analysis of three widely utilized amine protecting groups: the 9-fluorenylmethyloxycarbonyl (Fmoc), the tert-butyloxycarbonyl (Boc), and the Phthaloyl (Phth) groups. We will delve into the mechanistic underpinnings of their stability, provide quantitative data where available, and present detailed experimental protocols for their cleavage. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of their synthetic strategies.
The Principle of Orthogonality: A Synthetic Imperative
The concept of "orthogonality" is central to the discussion of protecting groups.[1][3][4][5] An ideal protecting group strategy employs a set of groups that can be removed under distinct and non-interfering conditions.[1][6] For instance, a protecting group that is labile to acid should be stable to base, and vice-versa. This allows for the selective deprotection of one functional group while others remain shielded, a critical capability for multi-step syntheses.[4][7] The Fmoc and Boc groups are often used in orthogonal schemes; Fmoc is base-labile, while Boc is acid-labile.[2][6][8][] The Phthaloyl group, with its unique cleavage requirements, offers an additional layer of orthogonality.[10]
The Contenders: Fmoc, Boc, and Phthaloyl
Let's begin with a high-level overview of the key characteristics of each protecting group before diving into a more detailed analysis.
| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | Phthaloyl |
| Chemical Nature | Fluorenyl-based carbamate[10] | tert-Butyl carbamate[10] | Phthalimide derivative[10] |
| Primary Lability | Base-labile[2][8][11] | Acid-labile[2][8][12] | Hydrazinolysis[10][13] |
| Orthogonality | Orthogonal to acid-labile groups (e.g., Boc, tBu)[6][10] | Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups[10][14] | Orthogonal to both acid- and base-labile groups[10] |
| Common Application | Gold standard in modern Solid-Phase Peptide Synthesis (SPPS)[10] | Widely used in both solution-phase and solid-phase synthesis[10] | General amine protection; less common in modern routine SPPS[10] |
In-Depth Stability Profiles
Fmoc Group: The Base-Labile Workhorse
The Fmoc group is the cornerstone of the most common strategy in modern solid-phase peptide synthesis (SPPS).[2] Its defining characteristic is its lability under mild basic conditions, which allows for the iterative deprotection of the N-terminal amine of a growing peptide chain without compromising the acid-labile side-chain protecting groups.[2][5]
Mechanism of Cleavage: The cleavage of the Fmoc group proceeds via a β-elimination mechanism (E1cB).[15][16] A base abstracts the acidic proton on the C9 of the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine.[17][18]
// Nodes Fmoc_Protected [label="Fmoc-NH-R", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., Piperidine)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Proton_Abstraction [label="Proton Abstraction\n(Rate-determining)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Carbanion Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Elimination [label="β-Elimination", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbamic_Acid [label="Unstable Carbamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Decarboxylation [label="Decarboxylation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H₂N-R", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adduct [label="DBF-Base Adduct", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Fmoc_Protected -> Proton_Abstraction; Base -> Proton_Abstraction; Proton_Abstraction -> Intermediate; Intermediate -> Elimination; Elimination -> DBF [label="forms"]; Elimination -> Carbamic_Acid [label="releases"]; Carbamic_Acid -> Decarboxylation; Decarboxylation -> Free_Amine; DBF -> Adduct; Base -> Adduct [label="traps"]; }
Fmoc group cleavage mechanism.
Stability and Deprotection Kinetics:
The rate of Fmoc deprotection is influenced by the choice of base, its concentration, and the solvent.[15][18] Piperidine (typically 20% in DMF) is the most common reagent, offering a rapid deprotection with a half-life of approximately 6 seconds.[11][19] Other bases like piperazine and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be employed, sometimes in combination, to modulate the deprotection kinetics and minimize side reactions.[16] For instance, a mixture of 5% piperazine and 2% DBU has been shown to be even faster than 20% piperidine.[16]
Potential Side Reactions:
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide derivative, particularly with prolonged exposure to basic conditions.
-
Diketopiperazine Formation: At the dipeptide stage, intramolecular cyclization can occur to form a diketopiperazine, leading to the cleavage of the dipeptide from the resin.[10]
Boc Group: The Acid-Labile Pioneer
The Boc group was a foundational element in the early development of SPPS and remains a robust and widely used protecting group in both solid-phase and solution-phase synthesis.[2] Its key feature is its stability to a wide range of nucleophiles and bases, coupled with its ready cleavage under acidic conditions.[14]
Mechanism of Cleavage: The acid-catalyzed cleavage of the Boc group proceeds through the formation of a stable tert-butyl cation. The reaction is initiated by protonation of the carbamate carbonyl, followed by the loss of the tert-butyl group. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine.[20]
// Nodes Boc_Protected [label="Boc-NH-R", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="H⁺ (e.g., TFA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Protonation [label="Protonation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Protonated_Boc [label="Protonated Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Fragmentation [label="Fragmentation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; tButyl_Cation [label="tert-Butyl Cation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbamic_Acid [label="Unstable Carbamic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Decarboxylation [label="Decarboxylation", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Free_Amine [label="H₃N⁺-R", fillcolor="#34A853", fontcolor="#FFFFFF"]; Scavenger [label="Scavenger (e.g., TIS)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Alkylation [label="Alkylation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Boc_Protected -> Protonation; Acid -> Protonation; Protonation -> Protonated_Boc; Protonated_Boc -> Fragmentation; Fragmentation -> tButyl_Cation [label="forms"]; Fragmentation -> Carbamic_Acid [label="releases"]; Carbamic_Acid -> Decarboxylation; Decarboxylation -> Free_Amine; tButyl_Cation -> Alkylation; Scavenger -> Alkylation [label="prevents"]; }
Boc group cleavage mechanism.
Stability and Deprotection Kinetics:
The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solvent.[12] The kinetics of Boc deprotection have been shown to have a second-order dependence on the concentration of acids like HCl, sulfuric acid, and methane sulfonic acid.[21][22][23][24] This implies that the rate is highly sensitive to the acid concentration. Milder acidic conditions can also be employed, but this will significantly slow down the cleavage rate.
Potential Side Reactions:
-
t-Butylation: The tert-butyl cation generated during cleavage is a potent electrophile and can alkylate sensitive amino acid residues, particularly tryptophan and methionine.[10][25] The inclusion of "scavengers" such as triisopropylsilane (TIS) or thioanisole is crucial to intercept this reactive intermediate.[10][12]
Phthaloyl Group: Stability under Dual Regimes
The Phthaloyl group offers a distinct stability profile, being resistant to both the acidic conditions that cleave Boc and the basic conditions that remove Fmoc.[10] This makes it a valuable option in synthetic strategies requiring an additional layer of orthogonality.
Mechanism of Cleavage: The standard method for Phthaloyl group removal is hydrazinolysis.[10][13] Hydrazine attacks the carbonyl groups of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide byproduct and the release of the free amine.
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// Edges Phthaloyl_Protected -> Nucleophilic_Attack; Hydrazine -> Nucleophilic_Attack; Nucleophilic_Attack -> Intermediate_1; Intermediate_1 -> Ring_Opening; Ring_Opening -> Open_Chain; Open_Chain -> Intramolecular_Cyclization; Intramolecular_Cyclization -> Phthalhydrazide [label="forms"]; Intramolecular_Cyclization -> Free_Amine [label="releases"]; }
Phthaloyl group cleavage mechanism.
Stability and Deprotection Conditions:
The Phthaloyl group is exceptionally stable. Its removal requires specific and relatively harsh conditions, typically refluxing with hydrazine hydrate in a solvent like ethanol.[10] The reaction time can vary from 1 to 3 hours.[10] While this stability is an asset in terms of orthogonality, the deprotection conditions are not always compatible with sensitive substrates.
Potential Side Reactions:
-
Incomplete Deprotection: The deprotection can sometimes be sluggish, requiring careful monitoring to ensure complete removal.
-
Side Reactions with Other Functional Groups: The nucleophilic nature of hydrazine can lead to side reactions with other electrophilic centers in the molecule.
Experimental Protocols
The following protocols provide standardized procedures for the deprotection of each group. It is always recommended to perform a small-scale trial to optimize conditions for a specific substrate.
Protocol for Fmoc Deprotection in SPPS
Objective: To remove the N-terminal Fmoc group from a peptide resin.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3-5 minutes.[10]
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete deprotection.[10]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10] The resin is now ready for the next coupling step.
Protocol for Boc Deprotection (N-terminal Deprotection in SPPS)
Objective: To remove the N-terminal Boc group from a peptide resin.
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution: 25-50% (v/v) TFA in DCM
-
DCM for washing
-
Neutralization solution: 10% (v/v) diisopropylethylamine (DIEA) in DCM
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 30 minutes.
-
Drain the DCM.
-
Treat the resin with the TFA/DCM solution for 1-2 minutes and drain.[10]
-
Add a fresh portion of the TFA/DCM solution and agitate for 20-30 minutes.[10]
-
Drain the acidic solution.
-
Wash the resin thoroughly with DCM (5 x 1 min).[10]
-
Neutralize the resulting N-terminal ammonium salt by washing with the 10% DIEA/DCM solution (2 x 2 min) before proceeding to the next coupling step.[10]
Protocol for Phthaloyl Group Deprotection
Objective: To remove a Phthaloyl protecting group from an amine.
Materials:
-
N-Phthaloyl-protected compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
Procedure:
-
Dissolve or suspend the N-Phthaloyl-protected compound in ethanol.
-
Add hydrazine hydrate (typically 2-10 equivalents) to the mixture.[10]
-
Reflux the reaction mixture for 1-3 hours. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or LC-MS).[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
The phthalhydrazide byproduct will often precipitate out of solution and can be removed by filtration.[10]
-
The filtrate containing the deprotected amine can then be worked up accordingly to isolate the final product.
Conclusion and Recommendations
The choice between Fmoc, Boc, and Phthaloyl protecting groups is a strategic decision that profoundly impacts the design and outcome of a chemical synthesis.
-
Fmoc is the undisputed leader for modern SPPS, particularly for complex and sensitive peptides, due to its mild, base-labile deprotection conditions.[10]
-
Boc remains a highly robust and reliable protecting group, especially valuable in solution-phase synthesis and for certain challenging peptide sequences where the Fmoc strategy may be problematic.[10]
-
Phthaloyl , with its exceptional stability to both acidic and basic conditions, serves as a crucial tool when an additional level of orthogonality is required, though its deprotection conditions necessitate careful consideration of substrate compatibility.[10]
A thorough understanding of the stability, cleavage mechanisms, and potential side reactions associated with each of these protecting groups is paramount for any researcher, scientist, or drug development professional engaged in the art and science of chemical synthesis.
References
- Benchchem. (n.d.). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- Liu, C. F., Rao, C., & Tam, J. P. (1996). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 93(21), 11477–11482.
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123–139.
- Benchchem. (n.d.). A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Science of Synthesis. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH....
- Scribd. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of A Second-Order Dependence Upon Acid Concentration.
- Ashworth, I. W., et al. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125.
- Semantic Scholar. (n.d.). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration.
- Benchchem. (n.d.). A Comparative Guide to Amine Protecting Groups in Peptide Synthesis: N-Phthaloylglycine, Fmoc, and Boc.
- National Institutes of Health. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Royal Society of Chemistry. (n.d.). RSC Advances.
- ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- ResearchGate. (n.d.). Methods for Removing the Fmoc Group.
- Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
- Benchchem. (n.d.). Introduction to amine protection strategies in organic synthesis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Benchchem. (n.d.). Comparative study of Boc versus Fmoc protecting groups in synthesis.
- Taylor & Francis Online. (n.d.). Amino Group Blocking. Improved Method for N-Phthaloylation Using N-(Ethoxycarbonyl)phthalimide.
- Organic Chemistry Portal. (n.d.). Protective Groups.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynth.com [biosynth.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 21. scribd.com [scribd.com]
- 22. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
A Researcher's Guide to Quantitative Protein Modification Analysis: Evaluating (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Executive Summary
The quantitative analysis of protein post-translational modifications (PTMs) is fundamental to unraveling the complex signaling networks that govern cellular function and disease.[1][2] Chemical labeling, coupled with mass spectrometry (MS), offers a powerful strategy for this purpose.[3][4] This guide provides an in-depth evaluation of (5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid, a specialized amine-reactive reagent, for the quantitative analysis of protein modifications. We will explore its underlying chemical principles, provide a detailed experimental workflow, and objectively compare its performance against established quantitative proteomic techniques. This document is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for protein analysis.
Introduction: The Challenge of Quantifying Protein Modifications
Proteins are the workhorses of the cell, and their function is intricately regulated by a vast array of post-translational modifications. These modifications, ranging from phosphorylation and ubiquitination to acetylation and glycosylation, act as molecular switches that control protein activity, localization, and interaction networks.[5] Consequently, aberrant PTM patterns are often hallmarks of disease, making them critical targets for diagnostics and therapeutic intervention.
While identifying PTMs is a significant achievement, quantifying their abundance across different states (e.g., healthy vs. disease, treated vs. untreated) provides a deeper level of biological insight. Mass spectrometry has become the cornerstone of proteomics for its sensitivity and ability to identify unknown PTMs.[2][5] However, quantitative accuracy remains a challenge. To address this, various strategies have been developed, broadly categorized as label-free and label-based approaches. Label-based methods, which involve introducing a unique mass or isotopic signature, often provide superior precision. This guide focuses on a specific label-based reagent, this compound, and situates its utility within the broader landscape of quantitative proteomics.
Mechanism of Action: this compound
To effectively use any chemical tool, understanding its mechanism is paramount. The utility of this compound hinges on its amine-reactive nature, which allows for the covalent tagging of proteins.
Chemical Structure and Activation
The reagent's structure consists of a phthalimide group, which is a known precursor for amine-reactive chemistry, linked to an acetic acid moiety. The core structure is essentially N-carboxymethyl-5-nitrophthalimide. The carboxylic acid itself is not reactive toward amines under biological conditions. Therefore, it must first be "activated" to an electrophilic species. The most common and effective method for this is its conversion to an N-Hydroxysuccinimide (NHS) ester .[6] This is a routine laboratory procedure involving coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxysuccinimide.
Covalent Labeling of Proteins
Once activated, the NHS ester of this compound becomes a potent amine-reactive reagent.[6][7] It reacts with nucleophilic primary amine groups found on the N-terminus of proteins and the side chain of lysine residues. The reaction proceeds via a nucleophilic acyl substitution, forming a stable and irreversible amide bond, while the NHS moiety is released as a leaving group.[6]
Causality Behind Experimental Choice: The reaction is typically performed at a slightly alkaline pH (7.5-9.0). This is a critical parameter because the target primary amines must be deprotonated (R-NH₂) rather than protonated (R-NH₃⁺) to be effective nucleophiles. In acidic conditions, the reaction efficiency drops significantly, while at highly alkaline pH, hydrolysis of the NHS ester can compete with the desired labeling reaction.[6]
The Role of the Nitro Group
The 5-nitro modification on the phthalimide ring is a deliberate design feature. While its specific function can be application-dependent, it likely serves one of two purposes in a quantitative proteomics context:
-
Mass Signature: It adds a defined mass to the modified peptide, allowing for easy identification in a mass spectrometer.
-
Chromatographic Handle: The polar nitro group may alter the chromatographic properties of the labeled peptide, potentially aiding in separation or enrichment.
The diagram below illustrates the activation and protein labeling reaction.
Caption: Reaction mechanism for protein labeling.
A Comparative Guide to Quantitative Proteomic Strategies
The selection of a quantification method depends on factors like required precision, multiplexing capability, cost, and available instrumentation. Here, we compare the use of this compound with other prevalent techniques.
| Feature | (5-nitro-1,3-dioxo...)acetic acid Labeling | Isobaric Tagging (TMT/iTRAQ) | Stable Isotope Labeling (SILAC) | Label-Free Quantification (LFQ) |
| Principle | Covalent chemical labeling of primary amines, quantification at MS1 level. | Covalent chemical labeling, quantification via reporter ions at MS2/MS3 level.[1] | Metabolic incorporation of heavy amino acids, quantification at MS1 level.[1] | Quantification based on peptide signal intensity or spectral counts at MS1 level.[1] |
| Multiplexing | Limited (typically 2-plex, light vs. heavy isotope version if available). | High (up to 18-plex with TMTpro).[8] | Medium (typically 2- to 3-plex). | High (limited only by instrument time). |
| Precision | Good; reduces variability from sample handling post-labeling. | Very High; samples are mixed early, minimizing downstream variability. | Very High; labeling occurs in vivo, minimizing all experimental variability. | Moderate; susceptible to run-to-run variation and requires robust normalization. |
| Proteome Coverage | Potentially biased against proteins with few lysines. | Similar bias to other amine-reactive labels. | Unbiased, reflects the true proteome. | Generally provides the highest proteome coverage. |
| Cost | Low to Moderate (reagent synthesis). | High (reagents are expensive). | Moderate (requires specialized media and amino acids). | Low (no labeling reagents required). |
| Workflow Complexity | Moderate; requires extra labeling and cleanup steps. | High; requires labeling, sample pooling, and complex data analysis. | High; requires cell culture expertise and complete label incorporation. | Low; simplest workflow, but requires highly reproducible chromatography. |
| Best For | Targeted protein quantification, validating hits from discovery experiments, situations where cost is a major factor. | Large-scale, discovery-based quantitative proteomics comparing multiple conditions. | Cell culture-based experiments where highest accuracy is needed. | Large cohort studies, biomarker discovery where maximizing proteome depth is key. |
Experimental Protocols and Workflow
Adherence to a validated protocol is essential for reproducible results. The following sections provide a detailed workflow for using this compound for quantitative protein analysis.
The overall experimental workflow is depicted below.
Caption: General workflow for quantitative proteomics.
Protocol 1: Activation of this compound
Trustworthiness Note: This protocol creates the active labeling reagent. Success at this stage is critical for the entire experiment. The formation of the NHS ester can be confirmed by analytical techniques like NMR or mass spectrometry before proceeding.
-
Reagents & Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vial, magnetic stirrer
-
-
Procedure:
-
Dissolve 10 mg of this compound in 1 mL of anhydrous DMF.
-
Add 1.2 molar equivalents of NHS to the solution.
-
Add 1.2 molar equivalents of EDC to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, protected from light and moisture.
-
The resulting solution containing the activated NHS ester is typically used immediately for protein labeling.
-
Protocol 2: Labeling of Protein Samples
Self-Validation System: A crucial control is to perform a labeling efficiency test. This can be done by running a small portion of the labeled and unlabeled protein on an SDS-PAGE gel. A successful labeling will result in a slight mass shift, which can sometimes be visualized. Alternatively, western blotting with an antibody against a common protein can show this shift more clearly.
-
Reagents & Materials:
-
Protein extract (in a buffer free of primary amines, e.g., PBS or HEPES)
-
Activated NHS ester solution (from Protocol 1)
-
Reaction buffer: 100 mM sodium phosphate or sodium bicarbonate, pH 8.0
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
-
Procedure:
-
Adjust the concentration of the protein sample to 1-5 mg/mL in the reaction buffer.
-
Calculate the required amount of activated NHS ester. A 10- to 20-fold molar excess of reagent over the estimated amount of protein is a good starting point.
-
Add the calculated volume of the activated NHS ester solution (dissolved in DMF/DMSO) to the protein sample. The final concentration of the organic solvent should not exceed 5-10% (v/v) to avoid protein denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. This will consume any unreacted NHS ester. Incubate for 15 minutes.
-
The labeled protein sample is now ready for downstream processing, such as buffer exchange, dialysis, or direct enzymatic digestion.
-
Protocol 3: Sample Preparation for Mass Spectrometry
-
Combine Samples: For relative quantification, combine the labeled "control" and "experimental" samples in a 1:1 ratio (based on the initial protein amount).
-
Denaturation & Reduction: Denature the proteins using 8 M urea or another suitable denaturant. Reduce disulfide bonds with Dithiothreitol (DTT).
-
Alkylation: Alkylate cysteine residues with iodoacetamide (IAA) to prevent disulfide bonds from reforming.[9] This is a critical step to ensure complete digestion.
-
Digestion: Dilute the sample to reduce the urea concentration to <2 M. Perform overnight digestion with a protease, most commonly trypsin.
-
Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that interfere with mass spectrometry.
-
LC-MS/MS Analysis: Analyze the cleaned peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.[1][10]
Conclusion
This compound represents a viable, cost-effective chemical tool for the quantitative analysis of protein modifications via amine labeling. Its primary strength lies in its straightforward, covalent labeling chemistry, which is familiar to most biochemistry labs. While it lacks the high-level multiplexing capabilities of modern isobaric tags like TMT, it offers a robust method for less complex experimental designs, such as comparing two states (e.g., control vs. treated). The successful application of this reagent, as with any quantitative proteomic technique, relies on meticulous experimental execution, the inclusion of proper controls, and rigorous data analysis. For laboratories focused on targeted validation or those for whom the cost of isobaric tags is prohibitive, this reagent provides a valuable alternative in the expansive field of quantitative proteomics.
References
-
Bitesize Bio. (2025). Detecting Post-translational Modifications: 5 Easy Methods. Retrieved from [Link]
-
Wang, M., et al. (n.d.). Protein Quantification Techniques and Their Application in Clinical Research. Precision Clinical Medicine. Retrieved from [Link]
-
Choi, M., et al. (2024). Relative quantification of proteins and post-translational modifications in proteomic experiments with shared peptides: a weight-based approach. Oxford Academic. Retrieved from [Link]
-
McCarthy, C., et al. (2021). Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. International Journal of Molecular Sciences. Retrieved from [Link]
-
Kalkhof, S., & Sinz, A. (2008). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry. Retrieved from [Link]
-
Yan, L. J. (2009). Analysis of oxidative modification of proteins. Current Protocols in Protein Science. Retrieved from [Link]
-
Landar, A., et al. (2006). A sensitive method for the quantitative measurement of protein thiol modification in response to oxidative stress. Free Radical Biology and Medicine. Retrieved from [Link]
-
Goettert, J. S., & Yang, J. (2014). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine. Retrieved from [Link]
-
Bonacci, G., et al. (2004). Reversible Post-translational Modification of Proteins by Nitrated Fatty Acids in Vivo. Journal of Biological Chemistry. Retrieved from [Link]
-
Yan, L. J. (2001). Analysis of Oxidative Modification of Proteins. Current Protocols in Protein Science. Retrieved from [Link]
-
Schöneich, C., & Sharov, V. S. (2006). Mass spectrometry of protein modifications by reactive oxygen and nitrogen species. Free Radical Biology and Medicine. Retrieved from [Link]
-
Zhang, J., et al. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
Sources
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- 3. How to analyze protein modifications? What are the key methods for accurately detecting the modification state of proteins? [en.biotech-pack.com]
- 4. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
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- 9. A sensitive method for the quantitative measurement of protein thiol modification in response to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sfrbm.org [sfrbm.org]
A Senior Application Scientist's Guide to Assessing the Functional Impact of Protein Labeling: The Case of 5-nitro-N-phthaloylglycine
This guide provides a comprehensive framework for assessing the impact of protein labeling, using the amine-reactive hapten 5-nitro-N-phthaloylglycine as a central example. As a Senior Application Scientist, my objective is not merely to provide protocols, but to instill a deep understanding of the principles behind them. We will explore how to choose appropriate labeling strategies, design self-validating experiments to rigorously assess functional integrity, and objectively compare this method to established alternatives.
Understanding the Label: 5-nitro-N-phthaloylglycine
5-nitro-N-phthaloylglycine is a derivative of glycine where the amino group is protected by a phthalimide moiety, and a nitro group is substituted on the phthalimide ring. While N-phthaloylglycine itself is known to act as a hapten that can attach to free amine groups of proteins[6], the addition of the nitro group introduces distinct chemical properties. The primary mode of conjugation for this molecule is expected to be its carboxylic acid group, which can be activated (e.g., into an NHS ester) to react with primary amines, predominantly the ε-amino group of lysine residues on the protein surface.[7]
The introduction of this label can have several consequences:
-
Steric Hindrance: The bulky phthalimide group can physically block interaction sites or interfere with conformational changes necessary for protein activity.
-
Charge Alteration: The reaction neutralizes the positive charge of a lysine residue, which can disrupt electrostatic interactions critical for substrate binding or protein-protein interfaces.
-
Modified Hydrophobicity: The aromatic rings and the nitro group increase the local hydrophobicity, potentially inducing aggregation or altering solubility.
-
Photoreactivity Potential: Aromatic nitro compounds can exhibit photoreactivity upon UV irradiation, a property that could be exploited for photo-crosslinking studies but also poses a risk of unintended light-induced damage.[8]
Given these potential effects, a rigorous assessment is not optional; it is essential for the validation of any subsequent biological findings.
The Assessment Workflow: A Multi-Pillar Approach
A robust assessment of a labeled protein's function rests on three pillars: confirming the labeling event, evaluating structural integrity, and measuring biological activity. Each step provides critical information that, when combined, creates a comprehensive picture of the label's impact.
Caption: Workflow for Labeling and Functional Assessment.
Protocol: Labeling and Confirmation via Mass Spectrometry
This protocol describes a general method for labeling a protein with 5-nitro-N-phthaloylglycine and confirming the modification.
Rationale: The goal is to achieve controlled, partial labeling. Over-labeling is a primary cause of functional loss. Mass spectrometry is the gold standard for confirming covalent modification, providing precise information on the degree of labeling and identifying the specific residues that were modified.[9][10]
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4).
-
5-nitro-N-phthaloylglycine.
-
N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Anhydrous Dimethylformamide (DMF).
-
Desalting column (e.g., Zeba Spin).
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap).
Step-by-Step Methodology:
-
Activation of 5-nitro-N-phthaloylglycine:
-
In a microfuge tube, dissolve 5-nitro-N-phthaloylglycine, NHS, and EDC in a 1:1.2:1.2 molar ratio in anhydrous DMF to create a 10 mM solution of the activated NHS ester.
-
Incubate for 1 hour at room temperature, protected from light. Causality: EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This ester will readily react with primary amines in the subsequent step.[7]
-
-
Labeling Reaction:
-
Prepare the protein solution at a concentration of 1-5 mg/mL. Ensure the buffer is amine-free (e.g., no Tris).
-
Add the activated 5-nitro-N-phthaloylglycine NHS ester solution to the protein solution at a 5- to 20-fold molar excess. The optimal ratio must be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Remove unreacted label by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer. Causality: This step is critical to stop the reaction and remove small molecules that could interfere with downstream assays.
-
-
Confirmation by Mass Spectrometry:
-
Analyze both the unlabeled and labeled protein via ESI-MS. Deconvolution of the resulting spectra will show a mass shift corresponding to the addition of the 5-nitro-N-phthaloylglycine moiety. The presence of multiple peaks indicates heterogeneous labeling.
-
For site identification, perform peptide mapping. Digest the labeled protein with trypsin and analyze the resulting peptides by LC-MS/MS. Search the data for the expected mass modification on lysine-containing peptides.[9][11]
-
Assessing Structural Integrity
Even a single label can induce structural changes. Biophysical techniques are essential to verify that the protein's conformation remains intact.[12]
-
Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to changes in the protein's secondary structure (α-helices, β-sheets).[10][13] A comparison of the CD spectra of the labeled versus unlabeled protein provides a rapid assessment of major structural perturbations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller proteins (<40 kDa), 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) serve as a highly sensitive "fingerprint" of the protein's folded state.[14][15] Chemical shift perturbations can pinpoint structural changes at the residue level, even far from the labeling site.
-
Differential Scanning Fluorimetry (DSF): This method measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). A significant shift in the Tm of the labeled protein compared to the unlabeled control indicates that the label has altered the protein's stability.
Assessing Functional Integrity
The ultimate test of a labeling strategy is the preservation of biological activity. The choice of assay is entirely dependent on the protein's known function.[16][17]
-
For Enzymes: Measure steady-state kinetic parameters (Km and Vmax). A significant change in these values indicates that the label has interfered with substrate binding or catalytic activity.[16]
-
For Receptors/Binding Proteins: Use techniques like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to quantitatively measure binding affinity (KD) to known ligands or interaction partners.[17]
-
For Cell-Signaling Proteins: Employ cell-based assays, such as reporter gene assays or calcium flux assays, to confirm that the labeled protein can still trigger the correct downstream biological response when introduced into its native environment.[18]
Comparative Analysis: 5-nitro-N-phthaloylglycine vs. Alternatives
No single labeling method is universally superior. The optimal choice depends on the protein, the experimental question, and the acceptable level of perturbation.
Caption: Potential Impact of Different Labeling Methods.
| Method | Target Residue(s) | Specificity | Typical Perturbation | Key Advantage | Key Disadvantage |
| 5-nitro-N-phthaloylglycine (Amine-reactive) | Lysine, N-terminus | Low (Targets accessible amines) | Charge neutralization, steric hindrance | Simple, robust chemistry | Heterogeneous products, potential for functional disruption[5] |
| Maleimide Chemistry | Cysteine | High (if Cys residues are sparse) | Can disrupt disulfide bonds if not controlled | Site-specific for unique Cys residues | Requires an accessible cysteine, which may need to be engineered |
| Click Chemistry (Bioorthogonal) | Non-natural amino acid | Very High (Requires genetic incorporation) | Minimal (reaction is inert to native functional groups) | Highly specific, reaction is bio-inert[7] | Requires molecular biology to introduce the non-natural amino acid[19] |
| Sortase-Mediated Ligation | C-terminal LPXTG motif or N-terminal Glycine | Very High (Enzyme-catalyzed) | Minimal (label added at termini, away from core) | Site-specific, controlled stoichiometry[20][21] | Requires engineered recognition motif and purified enzyme |
| Fluorescent Proteins (e.g., GFP) | N- or C-terminus fusion | Absolute (Genetic fusion) | High (large tag, ~27 kDa) | Enables live-cell imaging without external labels[2] | Large size can easily disrupt function or localization[4] |
Conclusion and Expert Recommendations
The act of labeling a protein is a compromise between the need for a detectable probe and the preservation of native function. While reagents like 5-nitro-N-phthaloylglycine offer a straightforward method for chemical modification, their use demands a commensurate level of rigor in post-labeling validation.
My recommendations for researchers are as follows:
-
Start with the End in Mind: Choose a labeling strategy based on the required downstream application. For live-cell imaging, genetic tags may be preferable. For high-resolution structural studies or quantitative binding assays, site-specific enzymatic or bioorthogonal methods offer the lowest risk of perturbation.[4][22]
-
Optimize, Don't Maximize: Aim for the lowest degree of labeling that provides a sufficient signal for your assay. A 1:1 protein-to-label stoichiometry is the ideal. Heterogeneous and over-labeled preparations are a common source of artifacts.
-
Always Validate: Never assume that a labeled protein behaves identically to its unlabeled counterpart. At a minimum, perform a functional assay and a stability assay (like DSF) to compare the two. For claims regarding mechanism or structure, more in-depth biophysical characterization (CD, NMR) is warranted.[10][13]
-
Publish the Data: The characterization of your labeled conjugate is a critical part of the experimental record. Including data from your structural and functional validation assays enhances the trustworthiness and reproducibility of your research.
By adopting this validation-centric mindset, researchers can confidently use labeled proteins to generate accurate, meaningful data, accelerating the pace of discovery in fundamental biology and therapeutic development.
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A Senior Application Scientist's Guide to Cross-Validation of Labeling Sites Identified by Mass Spectrometry
This guide provides a comprehensive comparison of orthogonal methods for validating labeling sites identified by mass spectrometry. As a senior application scientist, this document is structured to provide not just protocols, but also the scientific rationale behind the choice of a particular validation method, empowering researchers, scientists, and drug development professionals to design robust validation strategies.
The Imperative of Orthogonal Validation
Mass spectrometry-based proteomics for identifying labeling sites typically involves the "bottom-up" approach, where the labeled protein is enzymatically digested into peptides, which are then analyzed by MS/MS to pinpoint the modified amino acid residue.[3][4] While powerful, this method is not without its challenges, including the potential for false positives, ambiguity in site localization, and the need to confirm that the identified site is functionally relevant.[5][6] Orthogonal methods, which rely on different physical and chemical principles, are crucial for building a confident and comprehensive understanding of the labeling event.[1][2]
Comparative Analysis of Key Cross-Validation Methodologies
Here, we delve into a comparative analysis of several key orthogonal methods used to validate MS-identified labeling sites. Each method is presented with its underlying principle, a detailed experimental protocol, and a discussion of its strengths and weaknesses.
Western Blotting: A First-Line Confirmation of Labeling
Western blotting is a widely used and accessible technique to confirm the covalent labeling of a target protein.[7] It provides a qualitative assessment of whether the protein of interest has been modified by the probe or inhibitor.
Principle: This immunoassay technique relies on the specific binding of an antibody to the target protein. If the labeling event introduces a detectable tag (e.g., biotin, a fluorophore), this tag can be visualized, confirming that the protein has been labeled.
-
Protein Labeling: Incubate the protein of interest with the covalent label under the desired experimental conditions. Include a negative control (e.g., vehicle-treated protein).
-
SDS-PAGE: Separate the labeled and unlabeled protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence or colorimetric).
-
Tag Visualization (if applicable): If the label has a reporter tag (e.g., streptavidin-HRP for a biotin tag), a separate blotting step can be performed to detect the tag.
Caption: Workflow for Western Blot Validation of Protein Labeling.
Gel-Shift Assays: Visualizing Mass Changes
A gel-shift assay, also known as a mobility shift assay, provides a straightforward visual confirmation of a covalent labeling event by detecting a change in the protein's electrophoretic mobility.
Principle: The addition of a covalent label increases the molecular weight of the target protein. This increase in mass can lead to a discernible "shift" in the protein's migration on an SDS-PAGE gel compared to the unlabeled protein.
-
Protein Labeling: Treat the target protein with varying concentrations of the covalent label. Include an unlabeled control.
-
SDS-PAGE: Resolve the labeled and unlabeled protein samples on an SDS-PAGE gel.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
-
Analysis: Compare the migration of the labeled protein bands to the unlabeled control. A shift to a higher molecular weight indicates successful labeling.
Caption: Workflow for Gel-Shift Assay Validation.
Site-Directed Mutagenesis: Pinpointing the Reactive Residue
Site-directed mutagenesis is a powerful technique to confirm the specific amino acid residue identified by mass spectrometry as the labeling site.
Principle: By mutating the putative reactive residue (e.g., cysteine to alanine), the covalent modification should be abolished or significantly reduced if the identified site is correct.
-
Mutagenesis: Generate a mutant version of the target protein where the suspected labeling site residue is replaced with a non-reactive amino acid (e.g., Cys to Ala).
-
Protein Expression and Purification: Express and purify both the wild-type (WT) and mutant proteins.
-
Labeling Reaction: Incubate both the WT and mutant proteins with the covalent label under identical conditions.
-
Analysis: Analyze the labeling of both proteins using a suitable method, such as:
-
Mass Spectrometry: Perform intact protein mass analysis to confirm the absence of the mass adduct in the mutant protein.
-
Western Blotting: If the label has a reporter tag, use Western blotting to show the absence of the tag on the mutant protein.
-
Activity Assay: If the label inhibits protein activity, demonstrate that the mutant protein's activity is no longer affected by the label.
-
Caption: Workflow for Site-Directed Mutagenesis Validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution Structural Insights
NMR spectroscopy can provide high-resolution structural information about the protein-ligand interaction, confirming the covalent bond formation and the specific site of modification.
Principle: NMR detects changes in the chemical environment of atomic nuclei upon covalent modification. Two-dimensional NMR experiments, such as ¹H-¹⁵N HSQC, can show chemical shift perturbations for amino acids at or near the binding site.
-
Protein Isotope Labeling: Express and purify the target protein with ¹⁵N labeling (and optionally ¹³C labeling).
-
NMR Data Acquisition (Apo): Acquire a baseline NMR spectrum (e.g., ¹H-¹⁵N HSQC) of the unlabeled protein.
-
Labeling: Add the covalent label to the protein sample and incubate to allow for the reaction to complete.
-
NMR Data Acquisition (Holo): Acquire an NMR spectrum of the labeled protein.
-
Data Analysis: Compare the spectra of the apo and holo proteins. The disappearance of specific peaks and the appearance of new ones can confirm the covalent modification and identify the affected residues.[8]
X-ray Crystallography: The Gold Standard for Structural Validation
X-ray crystallography provides an atomic-level three-dimensional structure of the protein-ligand complex, offering unequivocal evidence of the covalent bond and its precise location.[9][10]
Principle: By crystallizing the covalently modified protein and diffracting X-rays through the crystal, an electron density map can be generated, which allows for the precise determination of the atomic coordinates of both the protein and the bound ligand.
-
Protein Labeling and Purification: Prepare a highly pure and concentrated sample of the covalently labeled protein.
-
Crystallization: Screen for conditions that promote the formation of well-ordered crystals of the protein-ligand complex.
-
X-ray Diffraction Data Collection: Expose the crystal to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic model.
-
Analysis: Visualize the electron density map to confirm the covalent linkage between the ligand and the specific amino acid residue.
Comparison of Orthogonal Validation Methods
| Method | Principle | Pros | Cons |
| Western Blotting | Immunoassay | - Widely accessible- Relatively high throughput- Good for initial screening | - Indirect detection of labeling- Relies on antibody availability and specificity- Not quantitative |
| Gel-Shift Assay | Electrophoretic mobility | - Simple and direct visualization- Inexpensive | - Only works for labels that cause a significant mass change- Low sensitivity- Not site-specific |
| Site-Directed Mutagenesis | Genetic alteration | - High confidence in site identification- Can be coupled with functional assays | - Time-consuming- Requires molecular biology expertise- Potential for protein misfolding |
| NMR Spectroscopy | Nuclear magnetic resonance | - High-resolution structural information in solution- Can detect conformational changes | - Requires large amounts of pure, isotopically labeled protein- Limited to smaller proteins- Requires specialized equipment and expertise |
| X-ray Crystallography | X-ray diffraction | - Atomic-level structural detail- Unambiguous site identification | - Protein must be crystallizable- Can be a lengthy and challenging process- Provides a static picture of the interaction |
Conclusion: A Multi-Faceted Approach to Validation
The cross-validation of labeling sites identified by mass spectrometry is not a one-size-fits-all process. The choice of orthogonal methods will depend on the specific research question, the nature of the protein and ligand, and the available resources. A robust validation strategy often involves a combination of techniques. For instance, a positive result from a Western blot or gel-shift assay can provide initial confidence, which can then be definitively confirmed by site-directed mutagenesis. For a deeper understanding of the structural consequences of labeling, NMR or X-ray crystallography can provide invaluable atomic-level insights. By employing a multi-faceted and logical approach to validation, researchers can ensure the accuracy and biological significance of their findings, paving the way for confident advancements in drug discovery and chemical biology.
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Nakayasu, E. S., et al. (2021). Tutorial: best practices and considerations for mass-spectrometry-based protein biomarker discovery and validation. Nature Protocols, 16(8), 3737-3760. [Link]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
